myosin-VA
Description
Properties
CAS No. |
148971-15-7 |
|---|---|
Molecular Formula |
C5H12N2 |
Origin of Product |
United States |
Foundational & Exploratory
Myosin-VA in Neuronal Cargo Transport: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myosin-VA is a crucial actin-based molecular motor protein responsible for the transport of a diverse array of essential cargoes within neurons. Its processive movement along actin filaments ensures the proper localization of organelles, vesicles, and macromolecular complexes, which is fundamental for neuronal development, synaptic function, and overall neuronal health. Dysregulation of this compound function is directly linked to severe neurological disorders, highlighting its importance as a potential therapeutic target. This guide provides a comprehensive overview of the core functions of this compound in neuronal cargo transport, detailed experimental methodologies for its study, and a summary of key quantitative data.
Introduction: The Role of this compound in Neuronal Homeostasis
Neurons, with their complex and polarized morphology, rely on a sophisticated intracellular transport system to maintain their structure and function. While microtubule-based motors like kinesins and dyneins are responsible for long-range transport along axons and dendrites, this compound plays a critical role in short-range transport and tethering of cargoes within actin-rich regions such as dendritic spines and presynaptic terminals.[1] this compound is a two-headed motor protein that moves processively along actin filaments, meaning a single motor can take multiple steps without detaching.[2] This property makes it an efficient transporter for various neuronal cargoes.
Mutations in the MYO5A gene, which encodes this compound, lead to Griscelli syndrome type 1 in humans, a rare and severe autosomal recessive disorder characterized by pigmentary defects and profound neurological impairments that are ultimately lethal.[3][4] Animal models, such as the dilute-lethal mouse, which lacks functional this compound, exhibit similar neurological defects, including seizures and ataxia, underscoring the critical role of this motor protein in the central nervous system.[5][6]
This compound-Mediated Cargo Transport in Neurons
This compound transports a wide variety of cargoes essential for neuronal function. The specificity of cargo binding is mediated by a combination of direct interactions and adaptor proteins, often involving Rab GTPases.
Key Neuronal Cargoes Transported by this compound:
-
Smooth Endoplasmic Reticulum (ER): this compound is responsible for pulling tubules of the smooth ER into dendritic spines of Purkinje cells.[1] This process is critical for localized calcium signaling and is essential for synaptic plasticity, specifically long-term depression (LTD).[5]
-
Synaptic Vesicles and Large Dense-Core Vesicles (LDCVs): this compound is implicated in the transport and tethering of synaptic vesicles at presynaptic terminals, playing a role in the replenishment of the readily releasable pool of vesicles.[1][4] It is also involved in the axonal transport of LDCVs, which contain neuropeptides and neurotrophins.[1][7]
-
Neurofilaments: this compound associates with neurofilaments and is thought to act as a short-range motor, moving them along actin filaments and reducing their pausing time during axonal transport.[8][9][10] The absence of this compound leads to an increase in the number of neurofilaments in axons, suggesting a role in regulating their transport efficiency.[9][11]
-
mRNA and Ribonucleoprotein Complexes: Evidence suggests that this compound is involved in the transport of specific mRNAs and their associated binding proteins into dendrites and spines, allowing for localized protein synthesis that is crucial for synaptic plasticity.[1]
-
Receptors: this compound, in conjunction with other proteins, participates in the recycling of neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[11][12] Myosin-Vb, a closely related isoform, is involved in the recycling of AMPA receptors in hippocampal neurons.[2][12]
-
Mitochondria: In some contexts, myosin-V can influence the microtubule-based transport of mitochondria in axons.[1]
Quantitative Analysis of this compound Motor Function
The study of this compound at the single-molecule level has provided valuable quantitative data on its motor properties. These parameters are crucial for understanding its function and for the development of computational models of neuronal transport.
| Parameter | In Vitro Value | In Vivo Value | Experimental Context |
| Velocity | 200–450 nm/s | ~700 nm/s | Single-molecule TIRF microscopy vs. quantum dot tracking in HeLa cells.[1] |
| 0.45 µm/s (max) | ER tubule transport into Purkinje neuron spines.[6] | ||
| Processivity (Run Length) | ~1-2 µm | - | In vitro single-molecule assays.[13] |
| Step Size | ~36 nm | ~36 nm | Corresponds to the pseudo-repeat of the actin filament.[1][2] |
| Dwell Time | - | 40 ± 5 ms | Time between steps, measured in living cells.[1] |
| Force Generation | ~1-3 pN | - | Optical trap experiments.[14] |
Table 1: Motor Properties of this compound. This table summarizes key quantitative parameters of this compound motor function from in vitro and in vivo studies.
| Condition | Cargo | Observation | Quantitative Change |
| This compound Knockout (dilute-lethal mice) | Neurofilaments | Increased pausing during axonal transport | 48-169% increase in mean departure time from a photoactivated region.[9][10] |
| This compound Knockdown | NMDA Receptors | Suppressed surface transport | Significant reduction in NMDA receptor surface expression.[15] |
Table 2: Effects of this compound Dysfunction on Neuronal Cargo Transport. This table highlights the quantitative impact of the absence or reduction of this compound on the transport of specific neuronal cargoes.
Regulation of this compound Activity in Neurons
The function of this compound is tightly regulated to ensure that cargoes are transported to the correct location at the appropriate time. This regulation occurs at multiple levels, including conformational changes in the motor protein itself and complex signaling pathways.
Calcium and Calmodulin-Dependent Regulation
Calcium is a key regulator of this compound activity. In the absence of calcium and cargo, this compound exists in a folded, inactive conformation.[5][12] Binding of calcium to calmodulin light chains associated with the this compound neck region, or binding of cargo to the tail domain, can induce a conformational change to an extended, active state.[5][16] However, high concentrations of calcium can also inhibit this compound motility by causing the dissociation of calmodulin.[5] This complex regulation allows for fine-tuning of this compound activity in response to local calcium signals, which are prevalent at synapses.
Signaling Pathways: The PKA Pathway at the Neuromuscular Junction
At the neuromuscular junction (NMJ), the stability and recycling of nicotinic acetylcholine receptors (nAChRs) are regulated by a signaling pathway involving Protein Kinase A (PKA).[7][8] this compound plays a crucial role in this pathway by tethering PKA-containing vesicles near the postsynaptic membrane, creating a localized signaling microdomain.[7][17] This ensures that cAMP signals, triggered by neuronal activity, are efficiently transduced to regulate nAChR turnover and maintain synaptic integrity.[8][10]
Interaction with Rab GTPases and Adaptor Proteins
The specificity of cargo transport by this compound is largely determined by its interaction with Rab GTPases, which are molecular switches that recruit effector proteins to specific membrane compartments. This compound interacts with several Rab proteins, including Rab11, Rab3A, and Rab27a, often through adaptor proteins.[15][18] For example, in melanocytes, this compound binds to Rab27a on melanosomes via the adaptor protein melanophilin.[5] In neurons, a similar tripartite complex involving myosin-Vb, Rab11, and the Rab11 family-interacting protein 2 (FIP2) is involved in the transport of recycling endosomes.[18]
Key Experimental Protocols for Studying this compound Function
Investigating the role of this compound in neuronal cargo transport requires a combination of advanced microscopy, biochemical, and molecular biology techniques.
Live-Cell Imaging of this compound-Mediated Transport
Objective: To visualize and quantify the movement of this compound-associated cargoes in real-time in cultured neurons.
Methodology:
-
Neuronal Culture: Primary neurons (e.g., hippocampal or cortical neurons) are cultured on glass-bottom dishes suitable for high-resolution microscopy.[19][20]
-
Fluorescent Labeling:
-
Cargoes of interest (e.g., mitochondria, synaptic vesicles) are labeled by transfecting neurons with plasmids encoding fluorescently tagged marker proteins (e.g., Mito-GFP, Synaptophysin-mCherry).
-
This compound can be visualized by co-transfection with a plasmid encoding GFP-tagged this compound or by using fluorescently labeled antibodies in fixed cells.
-
-
Microscopy: Time-lapse imaging is performed using a confocal or spinning-disk microscope equipped with a temperature and CO₂-controlled environmental chamber to maintain cell health.[21]
-
Image Acquisition: Images are acquired at a high frame rate (e.g., 1-5 frames per second) for a duration of several minutes to capture the dynamic movements of cargoes.[19]
-
Data Analysis: Kymographs are generated from the time-lapse movies to visualize the movement of individual cargoes over time.[21] From the kymographs, parameters such as velocity, run length, and pausing frequency can be quantified using specialized software (e.g., KymoAnalyzer plugin for ImageJ).[21]
In Vitro Motility Assays (TIRF Microscopy)
Objective: To directly observe the movement of single this compound molecules along actin filaments and measure their motor properties in a controlled environment.
Methodology:
-
Protein Purification: Recombinant this compound and actin are purified. This compound is often labeled with a fluorescent dye or quantum dot.[22]
-
Flow Cell Preparation: A microfluidic flow cell is constructed on a microscope slide. The surface is coated with biotinylated BSA and streptavidin.
-
Actin Filament Immobilization: Biotinylated and fluorescently labeled (e.g., with phalloidin) actin filaments are introduced into the flow cell and immobilized on the streptavidin-coated surface.[23]
-
This compound Introduction: Fluorescently labeled this compound molecules are introduced into the flow cell in the presence of ATP.
-
TIRF Microscopy: The movement of single this compound molecules along the immobilized actin filaments is visualized using Total Internal Reflection Fluorescence (TIRF) microscopy.[22][24] This technique selectively excites fluorophores near the coverslip surface, reducing background fluorescence and enabling single-molecule detection.[23]
-
Data Analysis: The resulting movies are analyzed to track the movement of individual this compound molecules. From these tracks, velocity, processivity (run length), and step size can be determined with high precision.[22]
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify proteins that interact with this compound, such as adaptor proteins and regulatory molecules.
Methodology:
-
Bait and Prey Construction: The DNA sequence encoding the this compound tail domain (the cargo-binding region) is cloned into a "bait" vector, fusing it to a DNA-binding domain (e.g., LexA or GAL4-DB). A cDNA library from neuronal tissue is cloned into a "prey" vector, fusing the expressed proteins to a transcriptional activation domain (e.g., GAL4-AD).[25][26]
-
Yeast Transformation: The bait plasmid is transformed into a yeast reporter strain. This strain is then transformed with the prey library.[27]
-
Interaction Screening: If the bait (this compound tail) and a prey protein interact, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor.[28] This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and turn blue in the presence of X-gal.[27]
-
Hit Identification: Plasmids from positive yeast colonies are isolated, and the prey cDNA insert is sequenced to identify the interacting protein.
-
Validation: Putative interactions are validated using independent methods such as co-immunoprecipitation or in vitro binding assays.
This compound in Neurological Disease and as a Therapeutic Target
The severe neurological consequences of this compound mutations highlight its indispensable role in the nervous system.[3][14][29] The "flailer" mouse model, which has a dominant-negative mutation in this compound, exhibits abnormal behaviors and deficits in long-term depression, linking this compound dysfunction to synaptic plasticity and neuropsychiatric disorders.[14]
Understanding the precise mechanisms of this compound-mediated transport and its regulation is critical for developing therapeutic strategies for these devastating diseases. Potential therapeutic avenues could include:
-
Gene Therapy: For monogenic disorders like Griscelli syndrome, gene replacement therapy could be a viable, albeit challenging, approach.
-
Modulation of this compound Activity: Small molecules that modulate the activity of this compound or its interaction with specific cargoes could potentially compensate for partial loss of function or dysregulation.
-
Targeting Regulatory Pathways: Intervening in the signaling pathways that regulate this compound, such as the PKA or calcium signaling pathways, could offer another point of therapeutic control.
Conclusion
This compound is a fundamental component of the neuronal intracellular transport machinery. Its role extends beyond simple cargo delivery to include the dynamic organization of organelles at synapses and the regulation of signaling pathways crucial for synaptic plasticity. The detailed quantitative data and experimental methodologies presented in this guide provide a foundation for further research into the complex functions of this essential molecular motor. A deeper understanding of this compound's role in neuronal health and disease will be instrumental in developing novel therapeutic interventions for a range of debilitating neurological disorders.
References
- 1. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin-V is a processive actin-based motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single molecule mechanical and imaging studies of myosin-V | NWO [nwo.nl]
- 4. The path to visualization of walking myosin V by high-speed atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Class V Myosins in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myosin Va: Capturing cAMP for synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myosin Va cooperates with PKA RIα to mediate maintenance of the endplate in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Kinetic Model Describing the Processivity of Myosin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Participation of Myosin Va and Pka Type I in the Regeneration of Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myosin Va Increases the Efficiency of Neurofilament Transport by Decreasing the Duration of Long-Term Pauses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of Myosin V Processivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myosin-V stepping kinetics: A molecular model for processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myosin Va-dependent Transport of NMDA Receptors in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myosin V: regulation by calcium, calmodulin, and the tail domain. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Frontiers | Myosin Va: Capturing cAMP for synaptic plasticity [frontiersin.org]
- 18. Roles and regulation of myosin V interaction with cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Live-imaging of axonal cargoes in human iPSC-derived neurons or mouse primary neurons [protocols.io]
- 20. Live-cell imaging of slow axonal transport in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using Live-Cell Imaging to Measure the Effects of Pathological Proteins on Axonal Transport in Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of fluorescent techniques to study the in vitro movement of myosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 26. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 27. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 29. Advanced single molecule fluorescence analysis and force spectroscopy to understand myosin motors | Stanford Digital Repository [purl.stanford.edu]
An In-depth Technical Guide to the Discovery and Classification of Myosin-V Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The myosin superfamily represents a diverse group of actin-based molecular motors crucial for a wide range of cellular processes, from muscle contraction to intracellular transport. Among these, the myosin-V family stands out for its role as a processive motor, capable of taking multiple steps along actin filaments without detaching. This property makes myosin-V a key player in the transport of various cellular cargoes, including organelles, vesicles, and mRNA.[1][2] Understanding the discovery, classification, and functional characteristics of myosin-V proteins is paramount for researchers in cell biology and for professionals involved in the development of drugs targeting diseases associated with defects in intracellular transport.
Discovery and Classification
The first myosin was isolated from skeletal muscle in 1864.[3] However, the vast diversity of the myosin superfamily became apparent with the discovery of "unconventional" myosins, beginning in the 1970s with the identification of myosin-I in Acanthamoeba castellanii.[3][4] Myosin-V was later discovered in budding yeast as a protein essential for vesicle transport into the bud and was independently isolated from chicken brain.[4]
Myosins are classified into numerous classes based on the phylogenetic analysis of their conserved motor (head) domains.[5][6] The myosin-V family is one of the most ancient and widely distributed of these classes.[7]
The Myosin Superfamily: A Phylogenetic Perspective
The myosin superfamily is categorized into at least 18 classes, each with distinct structural and functional properties.[1][6] This classification is primarily based on the amino acid sequence of the highly conserved motor domain, which contains the ATP and actin-binding sites.[5] The tail domains, however, are highly variable and confer cargo-binding specificity and regulatory properties to each myosin class.[3]
The Myosin-V Family: Key Features
Myosin-V proteins are dimeric, two-headed motors that walk processively along actin filaments.[2] This processive movement is characterized by a "hand-over-hand" mechanism, where one head remains bound to the actin filament while the other swings forward to the next binding site.[8] This allows a single myosin-V molecule to transport its cargo over long distances without detaching.
Structural Domains of Myosin-V:
-
Motor (Head) Domain: The N-terminal motor domain contains the ATPase activity and the actin-binding site, responsible for generating force and movement.
-
Neck (Lever Arm) Domain: This region consists of multiple IQ motifs that bind calmodulin or other light chains. The long lever arm of myosin-V is crucial for its large step size.
-
Stalk (Coiled-Coil) Domain: A coiled-coil region that facilitates the dimerization of the two heavy chains.
-
Globular Tail Domain: The C-terminal globular tail is responsible for binding to specific cellular cargoes, often through adaptor proteins.[9]
In vertebrates, there are three well-characterized isoforms of myosin-V, each with distinct tissue distributions and cargo specificities:
-
Myosin-Va (MYO5A): Predominantly expressed in the brain and melanocytes.[7] It is involved in the transport of melanosomes, synaptic vesicles, and the endoplasmic reticulum.[9][10] Mutations in the MYO5A gene are associated with Griscelli syndrome type 1, a rare autosomal recessive disorder characterized by hypopigmentation and severe neurological defects.[11][12][13][14]
-
Myosin-Vb (MYO5B): Primarily found in epithelial cells and is involved in the trafficking of recycling endosomes.
-
Myosin-Vc (MYO5C): Also expressed in epithelial and glandular tissues and is thought to play a role in the transport of secretory granules.[7]
Quantitative Data on Myosin-V Properties
The functional characteristics of myosin-V isoforms have been quantified using various biophysical techniques. The following tables summarize key quantitative data.
| Myosin-V Isoform | Organism/Tissue | Motor Velocity (nm/s) | Processivity (µm) | Step Size (nm) | ATP Concentration | Reference(s) |
| This compound | Chicken Brain | 200 - 500 | >1 | ~36 | Saturating | [15] |
| This compound | In vivo (HeLa cells) | ~1000 or faster | - | - | 2 mM | [16] |
| Myosin-Vb | - | - | - | 36 | - | [17] |
| Myosin-Vc | - | - | - | - | - |
| Myosin-V Construct | Actin-Activated ATPase Rate (s⁻¹) | Kₘ for Actin (µM) | ADP Release Rate (s⁻¹) | Reference(s) |
| Single-headed Myosin-V | 12 - 15 | - | 12 - 16 | [11] |
| Myosin V-1IQ | 15 | >10 | 12 - 16 | [3] |
Experimental Protocols
The study of myosin-V relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Purification of Myosin-V from Brain Tissue
This protocol is adapted from established methods for purifying myosin from brain tissue.[1][18][19]
Materials:
-
Fresh or frozen brain tissue (e.g., chicken or calf)
-
High-salt extraction buffer (e.g., 0.6 M KCl, 10 mM imidazole (B134444) pH 7.0, 1 mM DTT, 1 mM MgCl₂, 1 mM EGTA, protease inhibitors)
-
Low-salt buffer (e.g., 20 mM KCl, 10 mM imidazole pH 7.0, 1 mM DTT, protease inhibitors)
-
Chromatography resins (e.g., Sepharose 4B, ion-exchange column)
-
Centrifuge and rotors
-
Homogenizer
-
Dialysis tubing
Procedure:
-
Homogenize brain tissue in ice-cold high-salt extraction buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant and precipitate the actomyosin (B1167339) complex by adding solid ammonium sulfate to 60% saturation.
-
Collect the precipitate by centrifugation and resuspend it in high-salt buffer.
-
Dialyze the resuspended pellet against a low-salt buffer to dissociate actin and myosin.
-
Centrifuge to pellet the precipitated actin, leaving myosin in the supernatant.
-
Further purify the myosin-V from the supernatant using gel filtration (e.g., Sepharose 4B) and ion-exchange chromatography.
-
Analyze the purity of the final myosin-V preparation by SDS-PAGE.
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin-V.[4][5][7][20]
Materials:
-
Purified myosin-V
-
Rhodamine-phalloidin labeled actin filaments
-
Motility buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
Flow cell (constructed from a microscope slide and coverslip)
-
Fluorescence microscope with a sensitive camera (e.g., TIRF microscope)
Procedure:
-
Construct a flow cell.
-
Introduce a solution of myosin-V into the flow cell and allow it to adsorb to the glass surface.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Introduce fluorescently labeled actin filaments into the flow cell.
-
Initiate motility by adding motility buffer containing ATP.
-
Record the movement of the actin filaments using fluorescence microscopy.
-
Analyze the recorded videos to determine the velocity of actin filament gliding.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Single-Molecule Studies
TIRF microscopy allows for the visualization of single fluorescently labeled myosin-V molecules moving along actin filaments.[21][22][23][24]
Materials:
-
Fluorescently labeled myosin-V (e.g., with a quantum dot or organic dye)
-
Biotinylated actin filaments
-
Streptavidin-coated coverslip
-
TIRF microscope with a high-sensitivity camera
-
Motility buffer with an oxygen-scavenging system
Procedure:
-
Prepare a streptavidin-coated flow cell.
-
Introduce biotinylated actin filaments and allow them to bind to the surface.
-
Introduce a dilute solution of fluorescently labeled myosin-V in motility buffer containing ATP and an oxygen-scavenging system.
-
Visualize and record the movement of individual myosin-V molecules along the actin filaments using the TIRF microscope.
-
Analyze the data to determine single-molecule properties such as velocity, processivity (run length), and step size.
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin-V in the presence of actin.[20][25][26]
Materials:
-
Purified myosin-V
-
F-actin
-
ATPase assay buffer (e.g., 10 mM imidazole pH 7.5, 50 mM KCl, 3 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or a colorimetric phosphate (B84403) detection reagent
-
Quenching solution (e.g., trichloroacetic acid)
-
Scintillation counter or spectrophotometer
Procedure:
-
Prepare reaction mixtures containing ATPase assay buffer, F-actin at various concentrations, and myosin-V.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at a constant temperature (e.g., 25°C).
-
At various time points, stop the reaction by adding a quenching solution.
-
Measure the amount of inorganic phosphate (Pi) released.
-
Radioactive method: Separate the unreacted [γ-³²P]ATP from the released ³²Pi and quantify the ³²Pi using a scintillation counter.
-
Colorimetric method: Use a reagent that forms a colored complex with Pi and measure the absorbance at the appropriate wavelength.
-
-
Calculate the ATPase rate (moles of Pi released per mole of myosin per second) and determine the Kₘ for actin and the Vₘₐₓ.
Signaling Pathways and Regulation
The activity of myosin-V is tightly regulated within the cell to ensure that cargo is transported to the correct location at the appropriate time. This regulation is achieved through complex signaling pathways.
Regulation by Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
Calcium signaling plays a critical role in regulating myosin-V function. In some contexts, phosphorylation of the myosin-V tail by CaMKII can lead to the release of the motor from its cargo, thereby down-regulating transport.[2][6][9][27]
Caption: CaMKII-mediated regulation of myosin-V cargo binding.
Regulation by Rho Family GTPases
Rho family GTPases are key regulators of the actin cytoskeleton and have been implicated in the control of myosin-V-dependent processes.[8][13][17][28][29] They can influence both the actin tracks on which myosin-V moves and the activity of the motor itself, often through downstream effectors like Rho-associated kinase (ROCK).
Caption: Rho GTPase signaling pathway influencing myosin-V activity.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical flow of myosin-V function.
Caption: Workflow for the purification of myosin-V from brain tissue.
Caption: Workflow for the in vitro motility assay.
Caption: Logical flow of myosin-V activation and function.
Conclusion
The discovery and ongoing characterization of the myosin-V family have significantly advanced our understanding of intracellular transport. The development of sophisticated biophysical and imaging techniques has enabled detailed quantitative analysis of their motor properties and regulatory mechanisms. For researchers and drug development professionals, a thorough grasp of the discovery, classification, and experimental methodologies related to myosin-V is essential for investigating fundamental cellular processes and for developing therapeutic strategies for diseases linked to defects in myosin-V function, such as Griscelli syndrome. This guide provides a foundational resource to support these endeavors.
References
- 1. Purification and assay of myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Signalling in Heart and Vessels: Role of Calmodulin and Downstream Calmodulin-Dependent Protein Kinases [mdpi.com]
- 3. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Motility Assays with Actin [biocyclopedia.com]
- 5. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays [jove.com]
- 6. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cell.physiol.med.uni-muenchen.de [cell.physiol.med.uni-muenchen.de]
- 8. rupress.org [rupress.org]
- 9. Cell cycle regulation of myosin-V by calcium/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Myosin-V stepping kinetics: A molecular model for processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. researchgate.net [researchgate.net]
- 14. cytokinetics.com [cytokinetics.com]
- 15. A Kinetic Model Describing the Processivity of Myosin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and characterization of myosin from calf brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. web.as.uky.edu [web.as.uky.edu]
- 20. ohsu.edu [ohsu.edu]
- 21. The polarized total internal reflection fluorescence microscopy (polTIRFM) processive motility assay for myosin V. | Semantic Scholar [semanticscholar.org]
- 22. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DSpace [repository.upenn.edu]
- 25. Toward understanding actin activation of myosin ATPase: The role of myosin surface loops - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ATPase assay | Andex [andexbiotech.com]
- 27. Myosin V: regulation by calcium, calmodulin, and the tail domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Cell cycle regulation of Rho signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MYO5A Gene Mutations and Griscelli Syndrome Type 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griscelli syndrome type 1 (GS1) is a rare, autosomal recessive disorder characterized by pigmentary dilution of the skin and hair, accompanied by severe primary neurological impairments.[1][2] This debilitating condition arises from mutations in the MYO5A gene, which encodes the unconventional myosin motor protein, Myosin Va.[3][4] Myosin Va is a critical component of intracellular organelle transport, playing a vital role in the movement of melanosomes in melanocytes and the trafficking of essential vesicles and organelles within neurons.[5][6] This guide provides a comprehensive technical overview of the molecular basis of GS1, detailing the structure and function of Myosin Va, the spectrum of pathogenic MYO5A mutations, the resulting cellular and clinical phenotypes, and the experimental protocols used to investigate this disease.
Molecular Pathophysiology of Griscelli Syndrome Type 1
Griscelli syndrome is broadly classified into three types, each resulting from a genetic defect that disrupts the transport of melanosomes, the melanin-containing organelles in pigment cells.[7][8]
-
Griscelli Syndrome Type 1 (GS1): Caused by mutations in the MYO5A gene, leading to hypopigmentation and severe neurological defects.[3][9]
-
Griscelli Syndrome Type 2 (GS2): Caused by mutations in the RAB27A gene, resulting in hypopigmentation and immunodeficiency, often leading to a life-threatening hemophagocytic lymphohistiocytosis (HLH).[3][10]
-
Griscelli Syndrome Type 3 (GS3): Caused by mutations in the MLPH gene (encoding melanophilin) or specific non-truncating mutations in MYO5A, presenting with hypopigmentation as the sole feature.[2][3]
The common feature of hypopigmentation across all three types is explained by the disruption of a key protein complex responsible for melanosome transport in melanocytes.[5] This tripartite complex consists of the small GTPase Rab27a, the adaptor protein melanophilin (Mlph), and the molecular motor Myosin Va (MYO5A).[11][12]
The Melanosome Transport Machinery
In a healthy melanocyte, Rab27a, in its active GTP-bound state, is anchored to the membrane of mature melanosomes.[11][13] It then recruits melanophilin, which acts as a crucial linker protein.[12] Melanophilin, in turn, recruits Myosin Va, which binds to the actin cytoskeleton.[14] This complete complex allows Myosin Va to "walk" along actin filaments, transporting and tethering melanosomes to the dendritic tips of melanocytes, a necessary step for the transfer of pigment to surrounding keratinocytes.[13][15] A defect in any of the three components—Rab27a, Mlph, or MYO5A—disrupts this transport, causing melanosomes to clump in the perinuclear region of the melanocyte, which prevents normal skin and hair pigmentation.[2][12]
The Neurological Role of Myosin Va
The severe neurological impairment exclusive to GS1 is a direct consequence of Myosin Va's essential functions in neurons.[2] Unlike Rab27a and Mlph, Myosin Va has critical, independent roles in the central nervous system.[5] It is involved in the transport of various neuronal cargoes, including:
-
Vesicles: Myosin Va transports vesicles to the plasma membrane and is implicated in the exocytosis of neuropeptides that support synaptic activity.[5][16]
-
Endoplasmic Reticulum (ER): It facilitates the transport of the smooth ER into the dendritic spines of Purkinje neurons, a process vital for synaptic plasticity.[17]
-
mRNA: Evidence suggests Myosin Va may be involved in the transport and localization of specific mRNAs within neurons, crucial for establishing polarity and creating functionally distinct compartments.[17]
Mutations that abolish MYO5A function disrupt these transport processes, leading to the developmental delay, intellectual disability, seizures, and hypotonia characteristic of GS1.[10][18]
The MYO5A Gene and Myosin Va Protein
The MYO5A gene is located on chromosome 15q21.2.[4] It encodes Myosin Va, a large, two-headed motor protein. The protein consists of several key domains:
-
Motor (Head) Domain: Contains the ATP- and actin-binding sites, responsible for hydrolyzing ATP to generate force and move along actin filaments.[19]
-
Neck/Lever Arm: Comprises six IQ motifs that bind calmodulin or other light chains, providing structural support and regulation.[19]
-
Tail Domain: A complex region responsible for dimerization and cargo binding. It contains coiled-coil regions, alternatively spliced exons (including the critical F-exon for melanophilin interaction), and a C-terminal globular tail domain (GTD) that interacts with specific cargo adaptors.[2][14][19]
The interaction with melanophilin in melanocytes is highly specific, requiring regions encoded by the medial tail, including the F-exon, and the globular tail domain.[2][20] In neurons, the GTD interacts with different adaptors to bind to a distinct set of cargoes.[17]
Quantitative Data: MYO5A Mutations and Clinical Features
Mutations in MYO5A leading to GS1 are typically truncating (nonsense or frameshift), resulting in a complete loss of protein function.[21] Missense mutations or specific exon deletions (like the F-exon) can result in the milder GS3 phenotype, where only pigmentation is affected because the neuronal functions of Myosin Va remain partially intact.[2]
Table 1: Representative Pathogenic MYO5A Mutations in Griscelli Syndrome Type 1
| Mutation | Type | Consequence | Phenotype | Reference |
|---|---|---|---|---|
| c.1633_1634delAA | Frameshift | p.Asn545Glnfs10 (Truncation) | Severe GS1 with distal hyperlaxity | [21] |
| c.1091C>A | Nonsense | p.Ser364 (Truncation) | Classic GS1 | [5] |
| c.3850C>T | Nonsense | p.Arg1284* (Truncation) | Classic GS1 | [5] |
| Deletion of F-exon | Splicing | Loss of melanophilin binding | GS3 (Hypopigmentation only) |[2] |
Table 2: Clinical Manifestations of Griscelli Syndrome Type 1
| Feature | Description | Frequency/Severity |
|---|---|---|
| Dermatological | ||
| Hypopigmentation | Silvery-gray sheen to hair; light-colored skin.[3][10] | Universal in GS1 |
| Pigment Clumping | Large, irregular clumps of pigment in the hair shaft visible by microscopy.[1] | Diagnostic hallmark |
| Neurological | ||
| Developmental Delay | Significant delay in achieving motor and cognitive milestones.[18] | Severe and universal |
| Intellectual Disability | Varies in severity but is a common feature.[18] | Common |
| Hypotonia | Weak muscle tone, often present from infancy.[3] | Universal |
| Seizures | Intermittent, abnormal neuronal activity.[18] | Frequent |
| Vision Abnormality | Various ophthalmological issues can be present.[18][21] | Common |
| Systemic |
| Immunodeficiency | Absent in GS1.[9] This distinguishes it from GS2. | Absent |
Diagnostic Workflow and Experimental Protocols
The diagnosis of GS1 involves a combination of clinical evaluation, microscopic analysis, and molecular genetic testing.[3]
Protocol: Light Microscopy of Hair Shafts
This is a key initial step to identify the characteristic pigment clumping.[1][3]
-
Sample Collection: Pluck several hairs from the scalp of the patient, ensuring the root is intact.
-
Mounting: Place the hair shafts on a clean glass microscope slide. Add a drop of mounting medium (e.g., glycerol (B35011) or standard commercial mounting medium) and cover with a coverslip.
-
Microscopy: Examine the slide under a light microscope at 100x and 400x magnification.
-
Observation: In a positive sample for Griscelli syndrome, the normally uniform distribution of small melanin (B1238610) granules will be replaced by large, irregular clumps of pigment, primarily located near the medulla of the hair shaft.[10] In contrast, hair from a healthy individual shows fine, evenly distributed pigment granules.
Protocol: Whole-Exome Sequencing (WES) for Gene Identification
WES is a comprehensive method used to identify the causative mutation in MYO5A or other related genes.[21]
-
DNA Extraction: Isolate high-quality genomic DNA from a patient's peripheral blood sample using a standard commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). Quantify DNA and assess purity via spectrophotometry.
-
Library Preparation:
-
Fragment the genomic DNA to a target size (e.g., 150-200 bp) using enzymatic or mechanical (sonication) methods.
-
Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) if multiple samples are run together.
-
Perform PCR amplification to enrich the adapter-ligated library.
-
-
Exome Capture: Hybridize the prepared library with biotinylated probes specific to the human exome (the protein-coding regions of the genome). Use streptavidin-coated magnetic beads to pull down the probe-bound DNA fragments, thus enriching for exonic sequences.
-
Sequencing: Sequence the captured library on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing is typically performed to generate high-quality reads.
-
Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality scores and remove low-quality reads and adapter sequences.
-
Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38/hg38).
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the aligned reads to the reference genome.
-
Annotation and Filtering: Annotate the identified variants with information about their location (e.g., exonic, intronic), predicted effect on the protein (e.g., missense, nonsense, frameshift), and frequency in population databases (e.g., gnomAD). Filter variants based on an autosomal recessive inheritance model, focusing on rare, homozygous or compound heterozygous variants with a high predicted impact on protein function in the MYO5A gene.
-
-
Validation: Confirm the candidate pathogenic variant using Sanger sequencing in the patient and test for segregation within the family.
Protocol: Immunofluorescence Staining in Cultured Melanocytes
This cellular assay is used to visualize the subcellular localization of Myosin Va and melanosomes, demonstrating the effects of a mutation.
-
Cell Culture: Culture primary human melanocytes or a suitable cell line (e.g., MNT-1) on glass coverslips in appropriate growth medium. For mutation analysis, cells can be transfected with plasmids expressing wild-type or mutant GFP-tagged MYO5A.
-
Fixation and Permeabilization:
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against a melanosomal marker (e.g., anti-TYRP1) overnight at 4°C. If not using a GFP-tagged MYO5A construct, a primary antibody against MYO5A would also be used.
-
Wash thoroughly with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 594-conjugated anti-mouse) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Confocal Microscopy: Acquire images using a confocal microscope. In wild-type cells, melanosomes (red signal) will show significant co-localization with Myosin Va (green signal) at the cell periphery and dendritic tips. In cells with a loss-of-function MYO5A mutation, melanosomes will be aggregated in the perinuclear region, and the mutant protein (if expressed) may be mislocalized.
Conclusion and Future Directions
Griscelli syndrome type 1 is a direct result of the dual role of Myosin Va in pigmentation and neuronal function. Loss-of-function mutations in the MYO5A gene disrupt intracellular transport, leading to a severe and complex phenotype. While the molecular mechanism of hypopigmentation is well-understood through the MYO5A-MLPH-RAB27A complex, the precise neuronal cargoes and pathways affected in GS1 are still an active area of investigation. For drug development professionals, understanding these specific neuronal pathways is paramount. Future research using advanced proteomics to identify Myosin Va-associated cargoes in neurons, coupled with the development of high-fidelity animal and cellular models (e.g., CRISPR-Cas9 engineered cell lines), will be crucial for dissecting the neuropathology of GS1 and exploring potential therapeutic interventions.[22][23] Currently, treatment for GS1 is only symptomatic, highlighting the urgent need for novel strategies that could potentially restore or bypass the defective transport machinery in the central nervous system.[3]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. JCI - Griscelli syndrome restricted to hypopigmentation results from a melanophilin defect (GS3) or a MYO5A F-exon deletion (GS1) [jci.org]
- 3. Orphanet: Griscelli syndrome [orpha.net]
- 4. Monarch Initiative [monarchinitiative.org]
- 5. academic.oup.com [academic.oup.com]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. Griscelli syndrome: a model system to study vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Griscelli Syndrome | Syndromes: Rapid Recognition and Perioperative Implications, 2e | AccessPediatrics | McGraw Hill Medical [accesspediatrics.mhmedical.com]
- 10. Griscelli syndrome - Wikipedia [en.wikipedia.org]
- 11. Identification of a third myosin-5a-melanophilin interaction that mediates the association of myosin-5a with melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medlineplus.gov [medlineplus.gov]
- 13. researchgate.net [researchgate.net]
- 14. Melanophilin mediates the association of myosin-5a with melanosome via three distinct interactions [elifesciences.org]
- 15. Visualization of Melanosome Dynamics within Wild-Type and Dilute Melanocytes Suggests a Paradigm for Myosin V Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MYO5A gene: MedlinePlus Genetics [medlineplus.gov]
- 17. Functions of Class V Myosins in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Griscelli syndrome type 1 (Concept Id: C1859194) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MYO5A myosin VA [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 21. Griscelli syndrome type 1: a novel pathogenic variant, and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MYO5A Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 23. Myosin Va Brain-Specific Mutation Alters Mouse Behavior and Disrupts Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
The Choreography of a Molecular Motor: An In-depth Technical Guide to the Processive Movement of Myosin-VA on Actin
For Researchers, Scientists, and Drug Development Professionals
Myosin-VA is a crucial molecular motor protein responsible for transporting a wide variety of intracellular cargoes, such as organelles and vesicles, along the actin cytoskeleton. Its ability to move processively—taking many successive steps along an actin filament without detaching—is fundamental to its biological function. Understanding the intricate mechanism of this movement is paramount for researchers in cell biology, biophysics, and for professionals in drug development targeting diseases associated with defects in intracellular transport. This technical guide provides a comprehensive overview of the core mechanism of this compound processive movement, integrating quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
The "Hand-over-Hand" Mechanism: A Coordinated Dance of Two Heads
The processive movement of the dimeric this compound motor is best described by the "hand-over-hand" model.[1][2] In this model, the two motor domains, or "heads," of the this compound molecule move in a coordinated fashion, with one head always remaining bound to the actin filament while the other detaches, swings forward, and rebinds to a new site further along the filament.[1] This ensures that the motor and its cargo remain attached to the actin track during transport.
The long "neck" region of each this compound heavy chain, composed of six IQ motifs that bind calmodulin light chains, acts as a lever arm.[3] The swinging of this lever arm, powered by the energy derived from ATP hydrolysis, is responsible for the large step size of the motor.[4]
The Mechanochemical Cycle: Coupling ATP Hydrolysis to Motion
The movement of this compound is tightly coupled to its ATPase cycle, a series of biochemical events that convert the chemical energy of ATP into mechanical work.[1] Each step in the processive run of this compound involves the binding and hydrolysis of one ATP molecule.[5] The coordination between the two heads is critical for this processive motion and is achieved through a "gating" mechanism, where the biochemical state of one head influences the other.[6]
The key steps of the mechanochemical cycle for a single this compound head are as follows:
-
ATP Binding and Detachment: The cycle begins with one head (the trailing head) strongly bound to actin in a "rigor" state (Actin-Myosin). The binding of an ATP molecule to this head causes a conformational change that dramatically weakens its affinity for actin, leading to its detachment from the filament.[1]
-
ATP Hydrolysis and Recovery Stroke: Once detached, the myosin head hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi). The energy released from this hydrolysis is used to "recock" the lever arm into a pre-power stroke conformation.[1]
-
Actin Rebinding: The detached head, now in an ADP-Pi bound state, diffuses and rebinds to a forward actin binding site.[1]
-
Power Stroke and Pi Release: The binding to actin triggers the release of inorganic phosphate (Pi), which in turn induces the "power stroke"—a conformational change in the lever arm that pulls the cargo forward.[1]
-
ADP Release: The head is now in a strongly bound ADP state. The release of ADP from this head is the rate-limiting step in the overall cycle and is a key feature of this compound's high duty ratio (the fraction of the cycle time that a head is strongly bound to actin).[7][8][9][10] This high duty ratio ensures that at least one head is always firmly attached to the actin filament, preventing the motor from detaching.[11] The trailing head's detachment upon ATP binding is thought to be coordinated with the forward head's state, possibly through mechanical strain, which accelerates ADP release from the now trailing head.[2]
Quantitative Data on this compound Motility
The processive movement of this compound has been extensively characterized using single-molecule techniques. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Experimental Conditions | Reference(s) |
| Step Size | ~36 nm (center of mass) | In vitro, various ATP concentrations | [4][5][9] |
| ~72-74 nm (individual head) | In vitro, single-molecule tracking | [6][12] | |
| Velocity | 200–500 nm/s | In vitro, 2 mM ATP | [12] |
| Up to 1 µm/s or faster | In vivo | [12] | |
| Processivity (Run Length) | ~1.3 µm | In vitro, 2 mM ATP | [12] |
| Duty Ratio | >70% | Inferred from kinetic studies | [8] |
| ATPase Rate (k_cat) | ~15 s⁻¹ | Saturating actin, in vitro | [10] |
| ADP Release Rate | 12–16 s⁻¹ | From actin-myosin complex | [10] |
| Stall Force | 1.5–3.0 pN | Optical trap experiments | [13] |
Key Experimental Protocols
The study of this compound processivity relies on a suite of sophisticated biophysical and biochemical assays. Detailed methodologies for the key experiments are provided below.
Single-Molecule Total Internal Reflection Fluorescence (TIRF) Microscopy
This technique allows for the direct visualization of single fluorescently labeled this compound molecules moving along actin filaments.
Protocol:
-
Flow Cell Preparation:
-
Clean glass microscope slides and coverslips thoroughly.
-
Construct a flow chamber by sandwiching two strips of double-sided tape between the slide and coverslip.[14]
-
For myosin immobilization, coat the coverslip with a 1% nitrocellulose solution in amyl acetate.[12] For actin immobilization, the surface can be passivated with Poly-L-lysine polyethylene (B3416737) glycol (PLL-PEG).[15]
-
-
Actin Filament Preparation and Immobilization:
-
Polymerize globular actin (G-actin) into filamentous actin (F-actin) in a polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 25 mM MOPS, pH 7.0).[12]
-
Label F-actin with a fluorescent phalloidin (B8060827) derivative (e.g., rhodamine-phalloidin).[2][12]
-
For single-molecule myosin motility, immobilize biotinylated actin filaments on a streptavidin-coated surface.[16]
-
-
This compound Preparation and Labeling:
-
Purify this compound from a suitable source (e.g., chick brain) or express recombinant constructs.
-
Label this compound with a fluorescent probe. Quantum dots are often used due to their brightness and photostability.[1][3][17] This can be achieved by biotinylating a calmodulin light chain and then binding a streptavidin-conjugated quantum dot.[17] Alternatively, fluorescent dyes can be attached via calmodulin exchange.[8][18]
-
-
Motility Assay:
-
Introduce the immobilized actin filaments into the flow cell.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).[19]
-
Introduce the fluorescently labeled this compound at a low concentration in a motility buffer (e.g., 25 mM imidazole (B134444) pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT) containing ATP and an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.[20][21]
-
-
Imaging and Data Analysis:
-
Image the sample using a TIRF microscope, which selectively excites fluorophores near the coverslip surface, minimizing background fluorescence.[16][22][23]
-
Record time-lapse movies of the moving this compound molecules.
-
Track the position of individual molecules over time using single-particle tracking software. The center of the fluorescent spot can be determined with nanometer precision using techniques like FIONA (Fluorescence Imaging with One Nanometer Accuracy).[6][24][25][26]
-
Analyze the trajectories to determine step size, velocity, and run length.
-
Optical Trapping Assays
Optical tweezers, or optical traps, are used to apply and measure piconewton-scale forces on single molecules, allowing for the characterization of the mechanical properties of this compound.
Protocol (Dumbbell Assay):
-
Bead and Protein Preparation:
-
Coat polystyrene beads with neutravidin.
-
Prepare biotinylated actin filaments.
-
Adsorb this compound molecules onto larger silica (B1680970) beads that will serve as pedestals on the coverslip surface.
-
-
Assay Setup:
-
Create an "actin dumbbell" by capturing two neutravidin-coated beads in two separate laser traps and attaching a single biotinylated actin filament between them.[11]
-
Lower the actin dumbbell towards a pedestal bead coated with this compound.
-
-
Measurement and Data Analysis:
-
When a single this compound molecule binds to the actin filament, its movement will displace the beads from the center of the traps.
-
The displacement of the beads is measured with high precision, and the force exerted by the motor is calculated based on the known stiffness of the optical trap.
-
This setup can be used to measure the stall force (the force at which the motor can no longer move forward) and the force-velocity relationship.[27][28] A feedback system can be used to maintain a constant force (force-clamp) to study the motor's kinetics under load.[29]
-
ATPase Activity Assays
These assays measure the rate of ATP hydrolysis by this compound, providing insights into its enzymatic kinetics.
Protocol (Linked Spectrophotometric Assay):
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM DTT) containing an ATP regeneration system (phosphoenolpyruvate and pyruvate (B1213749) kinase) and a linked enzyme system (lactate dehydrogenase and NADH).[7]
-
-
Measurement:
-
The assay measures the actin-activated ATPase activity. The hydrolysis of ATP to ADP by myosin is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which results in a decrease in absorbance at 340 nm.[7]
-
The rate of ATP hydrolysis is determined by monitoring the change in absorbance over time.
-
Protocol (Radioactive Assay):
-
Reaction:
-
Measurement:
-
Stop the reaction at various time points and separate the released ³²Pi from the unhydrolyzed [γ-³²P]ATP (e.g., by extraction with isobutanol:benzene and ammonium (B1175870) molybdate).[30]
-
Quantify the amount of released ³²Pi using scintillation counting to determine the ATPase rate.
-
Regulation of this compound Motility
The activity of this compound is not constitutive but is subject to regulation, ensuring that it is active only when and where it is needed.
-
Calcium and Calmodulin: Calcium plays a complex regulatory role. In the absence of calcium, full-length this compound can adopt a folded, inhibited conformation where the tail domain interacts with the motor domains, inhibiting ATPase activity.[24][25] The binding of calcium to the calmodulin light chains can lead to an extended, active conformation.[24][25] However, at higher calcium concentrations, calmodulin can dissociate, which inhibits motility.[25]
-
Cargo Binding: It is widely believed that the binding of cargo to the tail domain of this compound activates the motor by promoting the unfolded, active conformation.[6][25]
Conclusion and Future Directions
The mechanism of this compound processive movement is a remarkable example of nanoscale engineering, involving a tightly coordinated interplay of biochemical and mechanical events. While the hand-over-hand model is well-established, many questions remain. Future research will likely focus on understanding how the activities of multiple motors are coordinated during the transport of large cargoes, how this compound navigates the complex and crowded environment of the cell, and how its function is integrated with other motor proteins like kinesins. A deeper understanding of these processes will not only advance our fundamental knowledge of cell biology but also open new avenues for the development of therapeutics for a range of diseases.
References
- 1. Quantum Dot Labeling Strategies to Characterize Single-Molecular Motors | Springer Nature Experiments [experiments.springernature.com]
- 2. in vitro Motility Assay [dictybase.org]
- 3. Differential Labeling of Myosin V Heads with Quantum Dots Allows Direct Visualization of Hand-Over-Hand Processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence imaging with one-nanometer accuracy (FIONA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Labeling of Myosin V for Polarized Total Internal Reflection Fluorescence Microscopy (polTIRFM) Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Optical Tweezers Assay for Measuring the Force Generation of Single Kinesin Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical Traps to Study Properties of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Gliding Actin Filament Assay: An In Vitro Motility Assay to Study Translocation of Actin Filaments on Immobilized Myosins [jove.com]
- 13. Hidden-Markov methods for the analysis of single-molecule actomyosin displacement data: the variance-Hidden-Markov method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanometer Localization of Single Green Fluorescent Proteins: Evidence that Myosin V Walks Hand-Over-Hand via Telemark Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live-cell single-molecule labeling and analysis of myosin motors with quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent labeling of myosin V for polarized total internal reflection fluorescence microscopy (polTIRFM) motility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tilting and Wobble of Myosin V by High-Speed Single-Molecule Polarized Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. faculty.washington.edu [faculty.washington.edu]
- 23. Single-Molecule Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fluorescence Imaging with One-nanometer Accuracy (FIONA) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fluorescence imaging with one nanometer accuracy: application to molecular motors [pubmed.ncbi.nlm.nih.gov]
- 27. Measuring the Kinetic and Mechanical Properties of Non-Processive Myosins using Optical Tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-Speed Optical Traps Address Dynamics of Processive and Non-Processive Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Myosin-V stepping kinetics: A molecular model for processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ohsu.edu [ohsu.edu]
- 31. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
Regulation of Myosin-VA Motor Activity by Calcium: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myosin-VA is a dimeric, two-headed molecular motor responsible for processively transporting a variety of intracellular cargoes, such as organelles and vesicles, along actin filaments.[1][2] Its function is indispensable for numerous cellular processes, including melanosome transport in melanocytes and synaptic vesicle trafficking in neurons.[1][3] The activity of this compound is not constitutive; it is tightly regulated to ensure spatial and temporal control over cargo transport and to prevent the wasteful hydrolysis of ATP. A primary regulator of this compound is the intracellular concentration of free calcium ions (Ca²⁺). This guide provides an in-depth technical overview of the molecular mechanisms by which calcium modulates this compound motor activity, details the experimental protocols used to investigate this regulation, and presents key quantitative data in a structured format.
Core Regulatory Mechanisms: A Dual Role for Calcium
Calcium regulates this compound activity through two principal, concentration-dependent mechanisms:
-
Activation via Conformational Change: At low, resting intracellular Ca²⁺ levels (nanomolar range), full-length this compound exists in a folded, autoinhibited conformation.[4][5][6] This inhibition is mediated by an intramolecular interaction between the C-terminal globular tail domain (GTD) and the N-terminal motor (head) domains.[6][7][8] This folded state exhibits low actin-activated ATPase activity and is incompetent for cargo transport.[5][6] An increase in Ca²⁺ concentration to the micromolar range triggers a global conformational change, causing the molecule to unfold into an extended, active state.[5][9] This transition relieves the autoinhibition by the GTD, activating the motor's ATPase activity and enabling it to bind actin and move processively.[8][9]
-
Modulation of Processivity via Calmodulin Dissociation: The neck region of each this compound heavy chain contains six IQ motifs, which serve as binding sites for the calcium-binding protein calmodulin (CaM).[5][10] Unlike many CaM targets, these IQ motifs bind CaM even in the absence of calcium.[5] However, as Ca²⁺ concentrations rise further (into the micromolar range), Ca²⁺ binding to the CaM light chains can weaken their affinity for the IQ motifs, leading to their dissociation from the this compound neck.[4][11][12] The loss of one or more CaM molecules from the neck region, which acts as a rigid lever arm, impairs the motor's function. This can terminate its processive run along the actin filament or, if multiple CaMs dissociate, stop motility altogether.[11][12][13]
Therefore, calcium acts as a biphasic switch: a moderate increase activates the motor by unfolding it, while a further increase can inhibit its processive movement by inducing the loss of essential light chains.
Quantitative Data on this compound Regulation
The effects of calcium on this compound have been quantified through various biochemical and biophysical assays. The following tables summarize key findings from studies on murine this compound constructs.
Table 1: Actin-Activated ATPase Activity of this compound Constructs [5][14]
| Construct | Condition (Free Ca²⁺) | Vmax (s⁻¹) | Km for Actin (µM) | Fold Activation by Ca²⁺ |
| dFull (Full-Length) | EGTA (~0 µM) | 2.3 ± 0.6 | 7.7 ± 1.0 | \multirow{2}{}{~7.3x} |
| 10 µM Ca²⁺ | 16.0 ± 1.1 | 1.4 ± 0.1 | ||
| dHMM (Head + Neck) | EGTA (~0 µM) | 12.7 | 1.5 | \multirow{2}{}{~1.4x} |
| 10 µM Ca²⁺ | 17.3 | 1.7 | ||
| MD2IQ (Head + 2 IQs) | EGTA (~0 µM) | 22.3 | 8.1 | \multirow{2}{*}{~1.0x} |
| 10 µM Ca²⁺ | 23.0 | 11.0 |
Data represent mean ± SD or average for n≥2. dHMM and MD2IQ are truncated constructs lacking the globular tail domain. The data clearly show that significant Ca²⁺-dependent activation of ATPase activity is only observed in the full-length construct, highlighting the role of the tail domain in autoinhibition.[5]
Table 2: Hydrodynamic and Single-Molecule Properties [5][12]
| Parameter | Construct | Condition | Value | Implication |
| Sedimentation Coefficient | dFull | EGTA (~0 µM) | ~14 S | Compact, folded conformation |
| 10 µM Ca²⁺ | ~11 S | Extended conformation | ||
| Processive Run Length | dHMM | 1 µM Ca²⁺ | Shorter than in EGTA | Ca²⁺-dependent CaM dissociation terminates runs |
| ATPase Inhibition (Fold) | dFull (Folded vs. Extended) | EGTA vs. Ca²⁺ | > 50-fold | Strong autoinhibition in the folded state |
The change in sedimentation coefficient provides direct evidence for a large-scale conformational change induced by calcium.[5][9] Single-molecule data demonstrate that even for a constitutively active construct like dHMM, rising calcium levels negatively impact processivity.[12]
Key Experimental Protocols
Investigating the calcium-dependent regulation of this compound requires a suite of specialized biochemical and biophysical assays. Detailed below are the methodologies for the principal experiments cited.
Protein Expression and Purification
Recombinant full-length and truncated murine this compound heavy chains are typically co-expressed with calmodulin in an insect cell system (e.g., Sf9 cells) using baculovirus vectors.
-
Cell Culture: Sf9 cells are grown in suspension culture to a density of 1.5–2.0 x 10⁶ cells/mL.
-
Infection: Cells are co-infected with high-titer baculovirus stocks for the myosin heavy chain and calmodulin.
-
Harvesting: Cells are harvested by centrifugation 48–72 hours post-infection.
-
Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM MOPS pH 7.4, 0.5 M KCl, 10 mM EDTA, 1 mM EGTA, 5 mM MgCl₂, 2 mM DTT, protease inhibitors) containing ATP to release myosin from actin.
-
Clarification: The lysate is clarified by high-speed centrifugation (e.g., 150,000 x g for 30 min).
-
Purification: The supernatant is subjected to affinity chromatography, typically using an antibody column (e.g., anti-FLAG), followed by elution with a competing peptide.
-
Dialysis & Storage: The purified protein is dialyzed into a storage buffer (e.g., 10 mM MOPS pH 7.2, 0.3 M KCl, 1 mM EGTA, 2 mM MgCl₂, 1 mM DTT) and stored at -80°C.
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by this compound, which is stimulated by F-actin.
-
Reagents:
-
Purified this compound construct.
-
F-actin, stabilized with phalloidin.
-
ATPase reaction buffer (e.g., 25 mM Imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM DTT).
-
Calcium/EGTA buffers to achieve desired free Ca²⁺ concentrations.
-
ATP solution (2-4 mM).
-
Malachite green or an enzyme-coupled system (NADH) for detecting inorganic phosphate (B84403) (Pi) or ADP, respectively.
-
-
Procedure:
-
A range of actin concentrations is prepared in the reaction buffer.
-
This compound is added to the actin solutions at a fixed concentration.
-
The reaction is initiated by adding ATP.
-
Aliquots are taken at several time points and the reaction is stopped (e.g., with acid for the malachite green assay).
-
The amount of Pi released is quantified by measuring absorbance (e.g., at 650 nm).
-
-
Data Analysis: The initial rate of Pi release is plotted against the actin concentration. The data are fitted to the Michaelis-Menten equation to determine Vmax (the maximum ATPase rate) and Km (the actin concentration at half-maximal velocity).
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors adhered to a surface.[15][16][17]
-
Flow Cell Preparation:
-
A flow cell (~20 µL volume) is constructed using a nitrocellulose-coated coverslip and a glass slide.[16]
-
-
Myosin Application:
-
The this compound solution is perfused into the flow cell and allowed to adsorb to the nitrocellulose surface for ~1-2 minutes.
-
-
Blocking: Unbound sites on the surface are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific actin binding.
-
Actin Application:
-
Rhodamine-phalloidin labeled F-actin is introduced into the chamber.
-
-
Initiation of Motility:
-
A final "motility buffer" is perfused. This buffer contains ATP, an oxygen-scavenging system (to reduce photobleaching), and the desired concentration of free Ca²⁺.
-
-
Imaging and Analysis:
Analytical Ultracentrifugation
Sedimentation velocity experiments are used to determine the sedimentation coefficient (S value) of a macromolecule, which is related to its mass and shape. This technique is ideal for observing large-scale conformational changes.
-
Sample Preparation: Purified full-length this compound is prepared in a buffer of physiological ionic strength (e.g., 0.1 M KCl) containing either EGTA (to chelate Ca²⁺) or a defined high concentration of Ca²⁺.
-
Centrifugation: Samples are loaded into the centrifuge cells and spun at high speed (e.g., 40,000 rpm).
-
Data Acquisition: The movement of the protein boundary over time is monitored using absorbance or interference optics.
-
Data Analysis: The sedimentation velocity data are analyzed using software (e.g., SEDFIT) to calculate the distribution of sedimentation coefficients. A shift in the major peak between the EGTA and Ca²⁺ conditions indicates a conformational change.[5]
Implications for Research and Drug Development
A thorough understanding of the Ca²⁺-dependent regulation of this compound is critical for several reasons:
-
Fundamental Cell Biology: It provides insight into how cells dynamically control the transport of essential materials to specific locations in response to intracellular signals.
-
Disease Pathophysiology: Mutations in the this compound gene (MYO5A) cause Griscelli syndrome, a rare disorder characterized by albinism and severe neurological defects.[1] Understanding how these mutations might affect Ca²⁺ regulation could provide clues to the disease mechanism.
-
Therapeutic Targeting: While this compound itself is a complex target, its regulatory mechanisms present potential avenues for intervention. Small molecules that could stabilize either the inhibited or active state, or modulate the CaM-neck interaction, could theoretically be developed to correct transport defects in specific disease contexts. For example, compounds that mimic the effect of cargo binding to activate the motor at lower Ca²⁺ thresholds could be explored.
References
- 1. Unconventional this compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Myosin Va: Capturing cAMP for synaptic plasticity [frontiersin.org]
- 3. Functions of Class V Myosins in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin V: regulation by calcium, calmodulin, and the tail domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 7. The globular tail domain of myosin Va functions as an inhibitor of the myosin Va motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of class V myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+-induced activation of ATPase activity of myosin Va is accompanied with a large conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Binds to and Mechanochemically Couples Microtubules to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of myosin V processivity by calcium at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Motility of myosin V regulated by the dissociation of single calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 17. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
The Tripartite Alliance: A Technical Guide to the Myosin-VA, Rab27a, and Melanophilin Interaction in Melanosome Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise intracellular transport and localization of organelles are fundamental processes in eukaryotic cells. In melanocytes, the delivery of melanin-containing organelles, known as melanosomes, to the cell periphery is crucial for skin and hair pigmentation. This process is orchestrated by a finely tuned molecular machinery involving the motor protein Myosin-VA, the small GTPase Rab27a, and the scaffold protein melanophilin. This technical guide provides an in-depth exploration of the core interactions within this tripartite complex, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. Understanding the nuances of this interaction is paramount for researchers investigating pigmentary disorders and for professionals in drug development targeting pathways involved in intracellular transport.
The Core Interaction: A Molecular Hand-off for Melanosome Transport
The transport of mature melanosomes along the actin cytoskeleton to the dendritic tips of melanocytes is mediated by a protein complex composed of this compound, Rab27a, and melanophilin.[1] In this intricate dance, Rab27a, anchored to the melanosome membrane in its active GTP-bound state, acts as a molecular beacon, recruiting melanophilin from the cytosol.[2] Melanophilin, in turn, serves as a critical adaptor protein, bridging the melanosome-bound Rab27a to the actin-based motor protein, this compound.[3] This sequential assembly ensures that this compound is specifically targeted to its cargo, the melanosome, facilitating its processive movement along actin filaments.
The interaction is highly specific and regulated. The binding of melanophilin to Rab27a is strictly dependent on Rab27a being in its GTP-bound conformation.[2] Furthermore, specific domains within each protein mediate these interactions. The N-terminal Rab27-binding domain (RBD) of melanophilin interacts with Rab27a, while distinct regions in the central and C-terminal portions of melanophilin engage with the globular tail domain (GTD) and the medial tail domain (containing exon F) of this compound, respectively.[4][5] The formation of this tripartite complex not only tethers the melanosome to the actin track but also activates the motor function of this compound.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the binding affinities and motor properties of the this compound-Rab27a-melanophilin complex.
| Interacting Proteins | Interacting Domains | Method | Dissociation Constant (Kd) | Reference |
| Rab27a (GTP-locked) & Melanophilin | Full-length & RBD | Pull-down assay | 143 ± 25 nM | |
| This compound & Melanophilin | MTD & ABD | Microscale Thermophoresis (MST) | 0.562 ± 0.169 µM | |
| This compound & Melanophilin | GTD & GTBM | Not specified | ~1 µM |
Table 1: Binding Affinities of the Tripartite Complex Components. RBD: Rab27-binding domain; MTD: Middle Tail Domain; ABD: Actin-Binding Domain; GTD: Globular Tail Domain; GTBM: GTD-Binding Motif.
| Motor Protein | Condition | Velocity (nm/s) | Processivity | Reference |
| This compound | Alone | ~300-600 | Low | |
| This compound | + Melanophilin | 76 | Increased 7-fold |
Table 2: Effect of Melanophilin on this compound Motor Activity.
Signaling Pathway and Logical Relationships
The formation and function of the this compound-Rab27a-melanophilin complex can be depicted as a sequential and regulated signaling cascade.
Caption: Signaling pathway of melanosome transport.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction
This protocol details the co-immunoprecipitation of the this compound, Rab27a, and melanophilin complex from mammalian cell lysates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Antibody against one of the proteins of interest (e.g., anti-Rab27a).
-
Protein A/G magnetic beads.
-
Cell culture of melanocytes.
Procedure:
-
Cell Lysis: Harvest cultured melanocytes and lyse them in ice-cold Lysis Buffer for 30 minutes with gentle rotation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing: Transfer the supernatant to a new tube and add Protein A/G magnetic beads. Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the primary antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Neutralization: Neutralize the eluate by adding Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against all three proteins of the complex.
References
- 1. The adaptor protein melanophilin regulates dynamic this compound:cargo interaction and dendrite development in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a minimal myosin Va binding site within an intrinsically unstructured domain of melanophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a third myosin-5a-melanophilin interaction that mediates the association of myosin-5a with melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of class V myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adaptor protein melanophilin regulates dynamic this compound:cargo interaction and dendrite development in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanophilin mediates the association of myosin-5a with melanosome via three distinct interactions [elifesciences.org]
The Subcellular Choreography of Myosin-Va: A Technical Guide to its Localization Across Cell Types
For Researchers, Scientists, and Drug Development Professionals
Myosin-Va is a member of the unconventional myosin family of actin-based motor proteins, renowned for its critical role in the intracellular transport of a diverse array of cargoes. Its precise subcellular localization is fundamental to its function, dictating the trafficking of organelles, vesicles, and macromolecular complexes essential for cellular processes ranging from pigmentation to neurotransmission. This in-depth technical guide provides a comprehensive overview of the subcellular distribution of this compound in various cell types, details the experimental methodologies used to elucidate its localization, and presents the key signaling pathways that govern its intricate cellular choreography.
Quantitative Analysis of this compound Subcellular Distribution
The distribution of this compound is not uniform and varies significantly depending on the cell type and its physiological state. The following tables summarize quantitative data on the localization and dynamics of this compound, providing a comparative overview for researchers.
| Cell Type | Subcellular Localization | Cargo/Associated Structures | Quantitative Data | Reference(s) |
| Melanocytes | Dendritic tips and periphery | Melanosomes | In wild-type melanocytes, melanosomes are concentrated in dendrites and dendritic tips, while in this compound deficient (dilute) melanocytes, they are clustered in the cell center.[1][2] Expression of the neuronal isoform of this compound in dilute S91 melanoma cells doubles the cellular area occupied by melanosomes.[3][4] | [1][2][3][4] |
| Perinuclear region | Centrosome | The globular tail of this compound targets the motor protein to the centrosome.[5][6] | [5][6] | |
| Neurons | Dendritic spines | Endoplasmic Reticulum (ER), mRNA-protein complexes, vesicles | This compound is responsible for the vast majority of ER insertion events into Purkinje neuron spines.[7] Attenuating this compound function reduces the maximum velocity of ER movement into spines.[7] | [7] |
| Axons | Vesicles | This compound associated vesicles move bidirectionally with an average velocity of 0.15-0.22 µm/s and a maximum rate of up to 0.45 µm/s.[8] this compound labeled vesicles have an average run length of 6.3 µm and an average velocity of 2.4 µm/s.[9] | [8][9] | |
| Growth cones | Vesicles | This compound acts as a calcium sensor to regulate the targeted delivery of membrane vesicles during axon guidance.[10][11] | [10][11] | |
| Epithelial Cells | Apical and basolateral membranes | Na+/K+-ATPase-containing vesicles, recycling endosomes | In polarized epithelial cells, myosin-Vb, a close relative of this compound, is associated with the apical recycling endosome.[12] Myosin-Vc has been shown to have a role in targeting proteins to the basolateral membrane.[13] | [12][13] |
| Leading edge of migrating cells | Membrane ruffles | In cells with dynamic membranes, this compound is concentrated at the leading edge in membrane ruffles.[9] | [9] | |
| Various Cell Lines | Centrosome and mitotic spindle | Centrosome, microtubules | This compound is associated with the centrosome throughout the cell cycle and concentrates at the mitotic spindle poles and spindle fibers during mitosis.[6][14][15] | [6][14][15] |
| Secretory Granules (PC12 cells) | Secretory Granules | Approximately 41.5% of secretory granules are labeled with this compound.[16] | [16] | |
| Melanoma Cells | Cytoplasm and nucleus | Melanosomes, vesicles | This compound is highly expressed in melanoma cell lines compared to primary melanocytes.[10] In some cancer cells, this compound shows increased nuclear localization. | [10] |
Key Signaling Pathways and Experimental Workflows
The localization and activity of this compound are tightly regulated by complex signaling pathways and interactions with a host of other proteins. The following diagrams, generated using the DOT language, illustrate these relationships and provide a visual guide to common experimental workflows.
Detailed Experimental Protocols
Precise and reproducible experimental methods are paramount for studying the subcellular localization of this compound. Below are detailed protocols for key techniques, synthesized from multiple sources to provide a comprehensive guide.
Immunofluorescence Staining for this compound
This protocol is designed for the visualization of endogenous this compound in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibody: Rabbit anti-myosin-Va antibody (diluted in blocking buffer)
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency on sterile glass coverslips in a petri dish.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Blocking: Wash the cells three times with PBS. Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-myosin-Va antibody to its optimal concentration (typically 1:100 to 1:1000, to be determined empirically) in blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer (typically 1:500 to 1:2000). Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the coverslips a final three times with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the cells using a confocal or epifluorescence microscope.
Live-Cell Imaging of GFP-Myosin-Va
This protocol allows for the visualization of this compound dynamics in real-time.
Materials:
-
Plasmid DNA encoding a GFP-myosin-Va fusion protein
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in glass-bottom imaging dishes to achieve 50-70% confluency on the day of transfection.
-
Transfection: Transfect the cells with the GFP-myosin-Va plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent. Allow 24-48 hours for protein expression.
-
Preparation for Imaging: Shortly before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the dish to equilibrate for at least 15-20 minutes.
-
Image Acquisition:
-
Locate a cell expressing a low to moderate level of GFP-myosin-Va to avoid artifacts from overexpression.
-
Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.
-
Acquire time-lapse images at appropriate intervals (e.g., every 1-5 seconds for fast vesicle transport) for a desired duration.
-
-
Data Analysis: Use image analysis software to generate kymographs, track particle movement, and calculate parameters such as velocity and run length.
Co-Immunoprecipitation of this compound and its Interacting Partners
This protocol is used to isolate this compound and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody: Rabbit anti-myosin-Va antibody or control rabbit IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Magnetic rack
Procedure:
-
Cell Lysis: Wash cultured cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding to the beads.
-
Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add the anti-myosin-Va antibody (or control IgG) and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: After the final wash, elute the bound proteins from the beads by adding elution buffer and incubating according to the buffer's instructions. For SDS-PAGE analysis, add Laemmli sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against this compound and its putative interacting partners.
This guide provides a foundational understanding of the subcellular localization of this compound and the methodologies used to study it. For further, more specific details, researchers are encouraged to consult the primary literature cited herein.
References
- 1. Visualization of Melanosome Dynamics within Wild-Type and Dilute Melanocytes Suggests a Paradigm for Myosin V Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of melanosome dynamics within wild-type and dilute melanocytes suggests a paradigm for myosin V function In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound proteolysis by Ca2+/calpain in depolarized nerve endings from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of constructs of the neuronal isoform of this compound interferes with the distribution of melanosomes and other vesicles in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Localization of myosin-V in the centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Transports the Endoplasmic Reticulum into the Dendritic Spines of Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myosin VA Movements in Normal and Dilute-Lethal Axons Provide Support for a Dual Filament Motor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel labeling strategy reveals that myosin Va and myosin Vb bind the same dendritically polarized vesicle population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Trafficking to the Apical and Basolateral Membranes in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of the Cytoskeleton and Myosin-Vc in the Targeting of KCa3.1 to the Basolateral Membrane of Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Localization of myosin-V in the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myosin Va plays essential roles in maintaining normal mitosis, enhancing tumor cell motility and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
Myosin-VA Isoforms Generated by Alternative Splicing: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Executive Summary
Myosin-VA is a crucial actin-based molecular motor responsible for the intracellular transport of a diverse range of cargoes, including organelles, vesicles, and ribonucleoprotein complexes. The functional specificity of this compound is intricately regulated by alternative splicing of its heavy chain gene, MYO5A. This process generates a variety of isoforms with distinct cargo-binding properties and tissue-specific expression patterns. This technical guide provides a comprehensive overview of the major this compound splice isoforms, their functional implications, the experimental methodologies used to study them, and the underlying molecular interactions. A particular focus is placed on the alternatively spliced exons B, D, and F, which dictate the motor's interaction with specific adaptor proteins and cargoes, thereby tailoring its function to the unique physiological requirements of different cell types, such as melanocytes and neurons.
Introduction to this compound and Alternative Splicing
This compound belongs to the class V of the myosin superfamily of motor proteins. It functions as a dimer, with two head domains that hydrolyze ATP to move processively along actin filaments. The tail region of this compound is critical for cargo binding and is the site of significant variation due to alternative splicing. The MYO5A gene contains several exons that can be differentially included or excluded from the final mRNA transcript, leading to the production of multiple protein isoforms from a single gene. This mechanism of alternative splicing is a key determinant of this compound's functional diversity.
The most well-characterized alternatively spliced region of this compound is located in the medial tail domain and involves three key exons: B, D, and F. The inclusion or exclusion of these exons dictates the isoform's ability to interact with specific cellular partners, thereby determining which cargo it transports and where it is localized within the cell.
This compound Splice Isoforms and Their Functions
The tissue-specific expression and cargo-binding specificity of this compound isoforms are largely determined by the combination of alternatively spliced exons in their tail domain.
Exon F: The Melanocyte-Specific Isoform and Melanosome Transport
This compound isoforms containing exon F are predominantly expressed in melanocytes and are essential for the transport of melanosomes, the organelles responsible for pigment production and storage.[1] This isoform is a key component of a tripartite complex that also includes the small GTPase Rab27a and the adaptor protein melanophilin (also known as Slac2-a).[2] Rab27a is localized on the melanosome membrane and recruits melanophilin, which in turn binds to the exon F-containing tail of this compound.[2] This molecular bridge effectively links the melanosome to the actin cytoskeleton for transport to the cell periphery.[3] Mutations in any of the components of this tripartite complex can lead to Griscelli syndrome, a rare autosomal recessive disorder characterized by partial albinism and, in some cases, immunological and neurological defects.
Exon D: Interaction with Rab10 and Vesicular Transport
The inclusion of exon D in this compound isoforms confers the ability to bind to the small GTPase Rab10 .[4] Rab10 is associated with post-Golgi vesicles and is involved in trafficking pathways, including the transport of vesicles to the primary cilium. The interaction between exon D-containing this compound and Rab10 is crucial for the proper localization of these vesicles. Recent studies have also revealed that LRRK2-phosphorylated Rab10 binds with high affinity to the globular tail domain (GTD) of this compound, a process that is independent of exon D and sequesters the motor protein, impacting ciliogenesis.[5][6]
Exon B: Linking to the Dynein Motor Complex
Exon B is an alternatively spliced exon that is essential for the interaction of this compound with the dynein light chain 2 (DYNLL2, also known as LC8).[3][7] DYNLL2 is a component of the dynein motor complex, which moves along microtubules. The binding of DYNLL2 to exon B-containing this compound isoforms suggests a mechanism for the coordination of transport between the actin and microtubule cytoskeletons.[8][9] This interaction could facilitate the transfer of cargo between these two major cellular transport systems.
Quantitative Data on this compound Isoform Interactions and Motor Properties
The functional differences between this compound isoforms are reflected in their binding affinities for various partners and their intrinsic motor properties. The following tables summarize the available quantitative data.
| Interaction Component 1 | Interaction Component 2 | Isoform Specificity | Binding Affinity (Kd) / Association Constant (Ka) | Reference |
| This compound fragment with Exon B | DYNLL2 (Dynein Light Chain 2) | Requires Exon B | Ka ≈ 3 x 106 M-1 | [3][8] |
| Phosphorylated Rab10 (pRab10) | This compound Globular Tail Domain | Independent of Exon D | High Affinity (qualitative) | [5][6] |
| Rab11A | This compound Globular Tail Domain | Not specified | Kd ≈ 246 ± 216 nM | [6] |
| This compound Globular Tail Domain | Melanophilin (26-residue peptide) | General to GTD | Same affinity as full-length melanophilin (qualitative) | [10] |
Note: A direct binding affinity (Kd) for the interaction between the exon D of this compound and Rab10 has not been explicitly reported in the reviewed literature.
| This compound Property | Value | Conditions | Reference |
| Velocity | 500 ± 30 nm/s | In vitro, 2 mM ATP | [11] |
| ~700 nm/s | In vivo (HeLa cells) | [11] | |
| Processivity (Run Length) | 1.3 ± 0.2 µm | In vitro | [11] |
| 2.2 ± 0.2 µm | In vivo (HeLa cells) | [11] | |
| Step Size | ~36 nm | In vitro | [12][13] |
| Duty Ratio | High (processive motor) | Activated state | [14] |
| Low | Inhibited (folded) state | [14] |
Note: The motor properties listed above are for this compound in general. While different isoforms are expected to have distinct properties, direct quantitative comparisons between splice variants are not extensively available in the literature reviewed.
Experimental Protocols
The study of this compound isoforms relies on a combination of molecular biology, biochemistry, and cell imaging techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
This protocol is designed to isolate a specific this compound isoform and its binding partners from cell lysates.
Materials:
-
Cell culture expressing the this compound isoform of interest.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Antibody specific to the this compound isoform or a tag (e.g., GFP).
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer to dissociate the antibody-antigen complexes. Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners.
In Vitro Motility Assay for this compound
This assay measures the motor activity of purified this compound isoforms.
Materials:
-
Purified this compound isoform.
-
Rhodamine-phalloidin labeled actin filaments.
-
Motility Buffer: 25 mM imidazole (B134444) (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, and 10 mM DTT.
-
ATP regeneration system (creatine phosphate/creatine kinase).
-
Oxygen scavenger system (glucose oxidase, catalase, and glucose).
-
Flow cell constructed from a microscope slide and coverslip.
-
Total Internal Reflection Fluorescence (TIRF) microscope.
Procedure:
-
Flow Cell Preparation: Coat the inside of the flow cell with nitrocellulose.
-
Myosin Adsorption: Introduce a solution of purified this compound into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the surface.
-
Blocking: Block the remaining surface with bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Binding: Introduce fluorescently labeled actin filaments into the flow cell in the absence of ATP to allow them to bind to the myosin heads.
-
Initiation of Motility: Perfuse the flow cell with Motility Buffer containing ATP and the ATP regeneration and oxygen scavenger systems.
-
Data Acquisition: Immediately visualize the movement of the actin filaments using a TIRF microscope and record time-lapse image sequences.
-
Data Analysis: Track the movement of individual actin filaments using appropriate software to determine their velocity and processivity.
Generation of GFP-Tagged this compound Tail Constructs for Localization Studies
This protocol describes the creation of expression vectors for visualizing the subcellular localization of different this compound isoform tails.
Materials:
-
cDNA encoding the desired this compound isoform.
-
pEGFP-C1 expression vector (or similar).
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli for transformation.
-
Mammalian cell line for transfection (e.g., melanocytes or neurons).
Procedure:
-
PCR Amplification: Amplify the tail region of the desired this compound isoform from the cDNA template using PCR primers that incorporate appropriate restriction sites.
-
Vector and Insert Preparation: Digest both the pEGFP vector and the PCR product with the corresponding restriction enzymes. Purify the digested vector and insert.
-
Ligation: Ligate the purified insert into the digested pEGFP vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli and select for positive clones on antibiotic-containing plates.
-
Plasmid Purification and Verification: Isolate plasmid DNA from positive clones and verify the correct insertion by restriction digest and DNA sequencing.
-
Transfection: Transfect the verified plasmid into the target mammalian cells using a suitable method (e.g., lipofection or electroporation).
-
Imaging: After 24-48 hours of expression, visualize the subcellular localization of the GFP-tagged this compound tail construct using fluorescence microscopy.
Visualizations of this compound Splicing and Interaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound isoform generation and function.
Caption: Alternative splicing of the Myo5a pre-mRNA.
Caption: Tripartite complex for melanosome transport.
Caption: Co-Immunoprecipitation experimental workflow.
Conclusion and Future Directions
The alternative splicing of this compound is a paradigm of how a single motor protein gene can be adapted to fulfill a multitude of specific cellular functions. The inclusion or exclusion of key exons, particularly B, D, and F, creates a repertoire of this compound isoforms with distinct cargo-binding capabilities, enabling the precise regulation of intracellular transport in different tissues. While significant progress has been made in elucidating the roles of these isoforms, particularly in melanocytes and neurons, many questions remain.
Future research should focus on obtaining more detailed quantitative data on the binding affinities and motor properties of a wider range of this compound splice variants. The development of isoform-specific antibodies would greatly facilitate these studies. Furthermore, a deeper understanding of the signaling pathways that regulate the alternative splicing of this compound itself will provide valuable insights into how cells dynamically control their intracellular transport machinery. From a drug development perspective, targeting the specific interactions of disease-relevant this compound isoforms could offer novel therapeutic strategies for conditions ranging from pigmentary disorders to neurological diseases. The continued application of advanced imaging and proteomic techniques will undoubtedly unravel further complexities of this compound function and its regulation by alternative splicing.
References
- 1. Myosin Va Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Fluorophore-labeled myosin-specific antibodies simplify muscle-fiber phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. LRRK2-phosphorylated Rab10 sequesters Myosin Va with RILPL2 during ciliogenesis blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The binding of DYNLL2 to myosin Va requires alternatively spliced exon B and stabilizes a portion of the myosin's coiled-coil domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternatively spliced exon B of myosin Va is essential for binding the tail-associated light chain shared by dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a minimal myosin Va binding site within an intrinsically unstructured domain of melanophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myosin-V stepping kinetics: A molecular model for processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Kinetic Model Describes the Processivity of Myosin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myosin Va becomes a low duty ratio motor in the inhibited form - PubMed [pubmed.ncbi.nlm.nih.gov]
role of myosin-VA in synaptic plasticity and development
An In-depth Technical Guide on the Role of Myosin-Va in Synaptic Plasticity and Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (MyoVa) is a crucial actin-based molecular motor highly enriched in the nervous system. It plays a fundamental role in neuronal development and synaptic plasticity by transporting a variety of essential cargoes, including organelles, vesicles, and macromolecular complexes. Dysfunctional MyoVa in humans leads to Griscelli Syndrome Type 1, a severe neurological disorder characterized by intellectual disability, seizures, and hypotonia, underscoring its importance in neural function. This document provides a comprehensive technical overview of MyoVa's functions, summarizing key quantitative data, detailing experimental protocols used in its study, and visualizing its operational pathways.
Role of this compound in Neuronal Development
MyoVa is integral to several key neurodevelopmental processes, from guiding axons to their targets to ensuring the correct molecular composition of dendrites.
Axon Guidance
During development, MyoVa functions as a critical calcium sensor within the axonal growth cone, directing its pathfinding. In response to attractive guidance cues, localized calcium is released from the endoplasmic reticulum (ER) via RyR3 and IP3R channels. MyoVa, which tethers membrane vesicles to these ER channels, dissociates upon calcium binding. This releases the vesicles for targeted exocytosis at the growth cone membrane, leading to polarized growth and turning of the axon toward the attractive signal.
Caption: this compound mediated axon guidance signaling pathway.
Dendritic Targeting and Axonal Exclusion
MyoVa is essential for establishing and maintaining the polarized distribution of proteins between dendrites and axons. It ensures that dendritic transmembrane proteins, such as the AMPA receptor subunit GluR1, are correctly targeted to the somatodendritic compartment. MyoVa functions as a molecular filter at the axon initial segment (AIS), a region rich in actin. It captures vesicles carrying dendritic cargo that mistakenly enter the axon, preventing their further progress and ensuring they are redirected to the dendrites.
Myelination
Beyond its role in neurons, MyoVa is also critical for the morphogenesis of oligodendrocytes, the glial cells responsible for myelination in the central nervous system. Inhibition of MyoVa function impairs the formation of oligodendrocyte processes and lamellae, suggesting a role in transporting materials necessary for myelin sheath formation.
Role of this compound in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. MyoVa is a key player in several forms of plasticity by controlling the trafficking of essential components to and within the synapse.
Long-Term Depression (LTD) in Cerebellar Purkinje Cells
One of the most well-characterized roles of MyoVa is its indispensable function in LTD at the parallel fiber-Purkinje neuron synapse in the cerebellum. This form of plasticity is critical for motor learning. LTD induction requires a localized increase in calcium within the dendritic spine, which is released from the smooth ER. MyoVa acts as the motor that actively transports tubules of the smooth ER into the Purkinje cell dendritic spines. In the absence of functional MyoVa, as seen in dilute-lethal mice or dop rats, the ER fails to enter the spines. This deficit prevents the necessary calcium release following metabotropic glutamate (B1630785) receptor (mGluR) activation, thereby abolishing LTD.
Caption: Role of this compound in the cerebellar LTD signaling cascade.
Long-Term Potentiation (LTP) in the Hippocampus and Cortex
The role of MyoVa in LTP is more complex and appears to be context-dependent. Some studies indicate that MyoVa is required for NMDAR-dependent LTP in the hippocampus, possibly by transporting recycling endosomes containing AMPA receptors into dendritic spines for insertion into the postsynaptic membrane. However, studies on dilute-lethal mice showed that hippocampal LTP was preserved, suggesting that other motor proteins, such as Myosin-Vb, might compensate for the loss of MyoVa in this brain region. In the visual cortex of the Flailer mutant mouse (expressing a dominant-negative MyoVa), the developmental regulation of LTD is severely disrupted, and synapses show abnormally high AMPA receptor miniature current frequencies. This suggests MyoVa is crucial for organizing the synapse for normal function and plasticity.
Plasticity at the Neuromuscular Junction (NMJ)
At the vertebrate NMJ, MyoVa is essential for maintaining the structural integrity and plasticity of the postsynaptic apparatus. It is involved in the recycling of internalized nicotinic acetylcholine (B1216132) receptors (nAChRs) back to the postsynaptic membrane. Interference with MyoVa function leads to the fragmentation and size reduction of NMJs, demonstrating its critical role in the long-term homeostasis of this synapse. MyoVa helps create a cAMP signaling microdomain that regulates the activity-dependent turnover of nAChRs.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound function.
| Parameter | Organism/System | Finding | Control Value | MyoVa Disruption | Citation |
| ER Transport Velocity | Mouse Purkinje Neurons | Maximum velocity of ER tubule movement into dendritic spines. | N/A | 0.45 µm/s | |
| Neurofilament Pausing | Mouse SCG/DRG Neurons | Mean time for neurofilaments to depart photoactivated regions. | Baseline | +48% to +169% | |
| Synaptopodin Clusters | Mouse Hippocampal Neurons | Density of synaptopodin clusters in dendrites. | 24 per 40 µm | 13.5 per 40 µm | |
| Synaptic Currents (mEPSC) | Mouse Visual Cortex (Flailer) | Frequency of spontaneous AMPAR miniature currents. | Wild-type | Abnormally high | |
| Synaptic Currents (Evoked) | Mouse Visual Cortex (Flailer) | Evoked AMPAR/NMDAR amplitude ratio. | Wild-type | Abnormally high |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the function of this compound.
Live-Cell Imaging of this compound-Mediated ER Transport
This protocol is used to directly visualize the movement of the endoplasmic reticulum into dendritic spines in real-time.
-
Cell Culture and Transfection:
-
Primary Purkinje neurons are isolated from early postnatal mouse cerebella (e.g., P0-P1).
-
Neurons are cultured on poly-L-lysine coated glass-bottom dishes.
-
At an appropriate day in vitro (DIV), typically DIV 8-15, neurons are transfected using a method like calcium phosphate (B84403) precipitation or lipofection.
-
Co-transfect plasmids encoding:
-
A fluorescently tagged ER marker (e.g., mRFP-ER).
-
A fluorescently tagged this compound (e.g., mGFP-Myosin-Va).
-
A cell volume marker to visualize neuronal morphology (e.g., mCerulean).
-
-
-
Imaging:
-
Mount the culture dish on the stage of a laser-scanning confocal microscope equipped with an environmental chamber to maintain physiological temperature (37°C) and CO₂ (5%).
-
Identify transfected Purkinje neurons with healthy morphology.
-
Acquire time-lapse images (4D stacks: x, y, z, time) of dendritic segments. Use rapid acquisition settings (e.g., 0.5-1 frame per second) to capture the dynamic movement of ER tubules.
-
-
Analysis:
-
Use imaging software (e.g., ImageJ/Fiji, Imaris) to analyze the resulting time-series.
-
Track the leading tip of the fluorescently labeled ER as it enters a dendritic spine.
-
Measure the velocity, frequency, and duration of ER insertion events.
-
Analyze the co-localization of the MyoVa signal with the leading tip of the moving ER tubule.
-
Caption: Experimental workflow for live-cell imaging of ER transport.
Electrophysiological Recording of Long-Term Depression (LTD)
This protocol is used to measure synaptic plasticity in cerebellar slices from wild-type versus MyoVa mutant mice.
-
Slice Preparation:
-
Anesthetize and decapitate a mouse (e.g., P21-P30).
-
Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (a modified artificial cerebrospinal fluid, ACSF, with low Ca²⁺ and high Mg²⁺).
-
Prepare 250-300 µm thick sagittal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for recovery for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber on an upright microscope, continuously perfused with oxygenated ACSF at near-physiological temperature.
-
Using whole-cell patch-clamp configuration, record from a Purkinje neuron. The internal solution in the patch pipette should contain a potassium-based solution (e.g., K-gluconate) to allow for accurate measurement of postsynaptic potentials.
-
Place a stimulating electrode over the parallel fibers in the molecular layer.
-
Record baseline excitatory postsynaptic currents (EPSCs) by delivering single test pulses to the parallel fibers every 10-20 seconds for 10-20 minutes.
-
-
LTD Induction:
-
Induce LTD by pairing parallel fiber stimulation (e.g., 1 Hz for 5 minutes) with depolarization of the Purkinje cell to 0 mV.
-
-
Post-Induction Recording:
-
Continue recording EPSCs using the same baseline test pulse protocol for at least 40-60 minutes post-induction.
-
-
Analysis:
-
Measure the amplitude of the EPSCs.
-
Normalize the post-induction EPSC amplitudes to the average baseline amplitude.
-
Compare the magnitude of depression between genotypes (wild-type vs. MyoVa mutant). A significant and sustained reduction in EPSC amplitude in wild-type, but not mutant, animals indicates an impairment in LTD.
-
Analysis of Dendritic Spine Density and Morphology
This protocol is used to quantify structural changes in neurons lacking functional this compound.
-
Tissue Preparation and Labeling:
-
Perfuse the animal with paraformaldehyde (PFA) to fix the brain tissue.
-
Prepare thick sections (e.g., 100 µm) of the brain region of interest (e.g., hippocampus, cerebellum).
-
Label a sparse population of neurons to allow for clear visualization of individual dendritic arbors. This can be achieved through techniques like Golgi-Cox staining or by using transgenic animals expressing a fluorescent protein (e.g., YFP) in a subset of neurons.
-
-
Image Acquisition:
-
Acquire high-resolution 3D image stacks of labeled dendrites using a confocal or two-photon microscope. Use a high numerical aperture objective (e.g., 60x or 100x oil-immersion).
-
Ensure the z-step size is small enough to satisfy Nyquist sampling criteria for accurate 3D reconstruction (e.g., 0.1-0.2 µm).
-
-
Image Analysis and Quantification:
-
Preprocessing: Deconvolve the image stacks to improve resolution and reduce noise.
-
Reconstruction: Use semi-automated or automated software (e.g., Imaris, NeuronStudio, Reconstruct) to trace the dendritic segment of interest in 3D.
-
Spine Detection and Measurement:
-
The software detects protrusions from the dendritic shaft that meet defined criteria for spines.
-
Density: Count the number of spines and divide by the length of the dendritic segment analyzed (spines/µm).
-
Morphology: The software automatically measures parameters for each spine, such as head diameter, neck length, and total volume.
-
-
Classification: Spines can be classified into morphological categories (e.g., thin, stubby, mushroom) based on these measurements.
-
Statistical Analysis: Compare spine density and morphological parameters between control and MyoVa-deficient neurons.
-
Conclusion and Future Directions
This compound is a master regulator of intracellular transport in the nervous system, with profound impacts on neuronal development and the capacity for synaptic plasticity. Its role in delivering critical cargo—from ER tubules in Purkinje cells to membrane vesicles in axon growth cones—places it at the heart of processes like motor learning and neural circuit formation. The severe neurological deficits associated with MyoVa mutations highlight its non-redundant functions and make it a compelling subject for research into neurodevelopmental and neurodegenerative disorders.
Future research will likely focus on dissecting the specific protein-protein interactions that govern MyoVa's cargo selection and regulation in different neuronal compartments. Developing isoform-specific inhibitors could provide powerful tools for probing its function with greater temporal and spatial precision. Furthermore, understanding potential compensatory mechanisms by other motors like Myosin-Vb and Vc in MyoVa-deficient states could open new avenues for therapeutic interventions in Griscelli Syndrome and related disorders.
A Technical Guide to Myosin-VA Dependent Transport of Organelles and Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin-VA is a crucial member of the unconventional myosin V family of molecular motors, which are responsible for the processive transport of a wide array of intracellular cargoes along actin filaments.[1] Operating as a two-headed motor, this compound utilizes the energy from ATP hydrolysis to "walk" towards the plus-end of actin filaments, carrying organelles such as melanosomes, synaptic vesicles, and the endoplasmic reticulum, as well as RNA-protein complexes.[1][2] Its function is vital for numerous cellular processes, including pigmentation, neurotransmission, and the maintenance of cellular organization.[3] Dysfunctional this compound is linked to severe human diseases, most notably Griscelli syndrome type 1, a rare autosomal recessive disorder characterized by pigmentary dilution of the skin and hair, and severe neurological impairments.[3] This guide provides a comprehensive technical overview of the structure, function, and regulation of this compound, with a focus on quantitative data, experimental methodologies, and its relevance to drug development.
Structure and Mechanism of this compound
This compound is a homodimer, with each heavy chain comprising several distinct functional domains. The N-terminal motor or "head" domain contains the actin-binding site and the ATPase activity that powers its movement.[4] Following the head is a long "neck" region, consisting of six IQ motifs that bind calmodulin light chains, which acts as a lever arm to amplify the motor's stepping motion.[5] The two heavy chains dimerize through a coiled-coil "stalk" region, and the C-terminus features a globular tail domain responsible for binding to specific cargoes, often via adaptor proteins.[4][6]
This compound moves along actin filaments in a processive, hand-over-hand fashion, taking large steps that approximate the 36-nm pseudo-repeat of the actin filament.[1][5] This processivity allows a single this compound molecule to transport its cargo over long distances without detaching from the actin track.[1]
Quantitative Analysis of this compound Function
The following tables summarize key quantitative parameters of this compound activity and its interactions with binding partners.
| Parameter | Value | Species/Conditions | Reference(s) |
| Velocity | 0.55 µm/sec | Double-headed heavy meromyosin V (YFP-HMMM5) at 1 mM ATP | [7] |
| Step Size | ~36 nm | In vitro studies | [5] |
| Processivity (Run Length) | 0.8 µm | YFP-HMMM5 at 1 mM ATP | [7] |
| Dissociation Constant (Kd) of Myo5a-MTD to Mlph-ABD | 562 ± 169 nM | Microscale Thermophoresis (MST) | [8] |
| Dissociation Constant (Kd) of Rab27a-Q78L to Mlph RBD | 112 nM | Not specified | [9] |
Regulation of this compound Activity
The activity of this compound is tightly regulated to ensure that cargo is transported to the correct location at the appropriate time. The primary regulatory mechanisms involve a folded, autoinhibited conformation, calcium signaling, and cargo-adaptor protein interactions.
In its inactive state, this compound adopts a folded conformation where the globular tail domain interacts with the motor head domains, inhibiting its ATPase activity and preventing it from binding to actin.[6] Activation can be triggered by two main pathways: an increase in intracellular calcium concentration and the binding of cargo.[6]
Calcium-Mediated Activation
Elevated intracellular calcium levels can activate this compound.[4] Calcium binding to the calmodulin light chains in the neck region is thought to induce a conformational change that disrupts the inhibitory head-tail interaction, unfolding the molecule into an active, extended state.[4][6] This allows the motor domains to bind to actin and initiate transport.
Cargo-Mediated Activation and the Tripartite Complex
The binding of cargo to the globular tail domain can also relieve autoinhibition, likely by sterically preventing the head-tail interaction.[6] A well-characterized example of cargo-mediated activation is the transport of melanosomes in melanocytes. This process involves a tripartite protein complex consisting of the small GTPase Rab27a on the melanosome surface, the adaptor protein melanophilin (also known as Slac2-a), and this compound.[10][11] Rab27a, in its active GTP-bound state, recruits melanophilin to the melanosome, and melanophilin in turn serves as a linker to recruit this compound, forming a stable complex that connects the cargo to the actin cytoskeleton.[10][11]
Regulation by Phosphorylation
Phosphorylation of this compound and its associated proteins adds another layer of regulation. For instance, MST3 kinase can phosphorylate TAO1/2, which in turn enables the binding of a this compound complex, promoting its recruitment to dendrites and the formation of dendritic spines.[12] Additionally, kinases such as Rho-associated kinase (ROCK) can phosphorylate the myosin light chain, which is a general mechanism for regulating myosin activity.[13]
Experimental Protocols
Studying this compound dependent transport involves a variety of in vitro and in vivo techniques. Below are overviews of key experimental protocols.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by this compound molecules adhered to a glass surface. It is a powerful tool for measuring motor velocity and processivity.
Detailed Methodology:
-
Chamber Preparation: A flow chamber is constructed by attaching a nitrocellulose-coated coverslip to a glass slide.
-
This compound Immobilization: A solution containing purified this compound is introduced into the chamber. The myosin molecules adsorb to the nitrocellulose-coated surface.
-
Blocking: To prevent non-specific binding of actin, the surface is blocked with a solution of bovine serum albumin (BSA).
-
Actin Filament Introduction: Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin) is added to the chamber.
-
Initiation of Motility: A final solution containing ATP and an oxygen-scavenging system (to reduce photobleaching) is perfused into the chamber.
-
Data Acquisition: The movement of individual actin filaments is observed using Total Internal Reflection Fluorescence (TIRF) microscopy and recorded with a high-sensitivity camera.
-
Analysis: The velocity of filament movement is determined by tracking the position of the filaments over time using specialized software.
This compound ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by this compound, which is a direct measure of its enzymatic activity. The actin-activated ATPase activity is a key parameter for characterizing motor function.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified this compound, F-actin, and all necessary components except ATP.
-
Initiation of Reaction: The reaction is initiated by the addition of a known concentration of ATP, often radiolabeled ([γ-32P]ATP).[14]
-
Time Course Sampling: At specific time intervals, aliquots of the reaction mixture are removed and the reaction is stopped, typically by adding a quenching solution (e.g., acid).
-
Phosphate (B84403) Separation: The released inorganic phosphate (Pi) is separated from the unhydrolyzed ATP. This can be achieved by a variety of methods, including a molybdate-based colorimetric assay or by extraction of the phosphomolybdate complex into an organic solvent for scintillation counting if using radiolabeled ATP.[14]
-
Quantification: The amount of released Pi is quantified. For colorimetric assays, this is done by measuring absorbance at a specific wavelength. For radioactive assays, scintillation counting is used.
-
Data Analysis: The ATPase rate is calculated from the slope of a plot of Pi released versus time and is typically expressed as moles of Pi per mole of myosin per second.
Relevance to Disease and Drug Development
The critical role of this compound in cellular function makes it a potential target for therapeutic intervention.
Griscelli Syndrome Type 1
Mutations in the MYO5A gene that lead to a loss of this compound function are the cause of Griscelli syndrome type 1.[3] This rare genetic disorder highlights the essential role of this compound in both melanocytes, leading to hypopigmentation, and in the nervous system, where its absence causes severe neurological defects such as developmental delay and intellectual disability.[3] Understanding the precise molecular defects caused by different MYO5A mutations could pave the way for gene therapy or other targeted treatments.
This compound as a Drug Target
The development of small molecule inhibitors that specifically target this compound could be valuable tools for dissecting its cellular functions and may have therapeutic potential.[3][15] For example, inhibitors could be used to study the role of this compound in cancer cell migration or viral trafficking. The compound MyoVin-1 has been identified as a selective inhibitor of Myosin-V that does not compete with nucleotide binding, offering a starting point for the development of more potent and specific modulators.[15] Furthermore, companies are actively developing therapies targeting myosin motor proteins for a range of diseases, including central nervous system disorders and cancer, underscoring the therapeutic potential of this class of proteins.[16] The development of drugs targeting other myosins, such as Aficamten and Mavacamten for hypertrophic cardiomyopathy, demonstrates the feasibility of modulating myosin activity for therapeutic benefit.[]
References
- 1. Myosin-V is a processive actin-based motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myosin-V stepping kinetics: A molecular model for processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+-induced activation of ATPase activity of myosin Va is accompanied with a large conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neck length and processivity of myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Melanophilin mediates the association of myosin-5a with melanosome via three distinct interactions [elifesciences.org]
- 9. Rab27a co-ordinates actin-dependent transport by controlling organelle-associated motors and track assembly proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a third myosin-5a-melanophilin interaction that mediates the association of myosin-5a with melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melanophilin directly links Rab27a and myosin Va through its distinct coiled-coil regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MST3 Kinase Phosphorylates TAO1/2 to Enable Myosin Va Function in Promoting Spine Synapse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 14. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myosin V Inhibitor Based on Privileged Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myosintherapeutics.com [myosintherapeutics.com]
The Structural Basis of Myosin-VA Cargo Binding Specificity: A Technical Guide
Abstract
Myosin-VA (MyoVa) is a dimeric, actin-based molecular motor essential for the intracellular transport of a diverse range of cargoes, including organelles, vesicles, and protein complexes. The fidelity of cellular function relies on the precise and specific attachment of MyoVa to its designated cargo. This specificity is primarily mediated by the C-terminal Globular Tail Domain (GTD) of the MyoVa heavy chain. This technical guide provides an in-depth analysis of the structural and molecular mechanisms governing MyoVa's cargo recognition, focusing on the architecture of the GTD, the role of adaptor proteins, the nature of the protein-protein interfaces, and the allosteric regulation of motor activity upon cargo binding. We synthesize crystallographic and cryo-electron microscopy data, present quantitative binding affinities, and detail key experimental protocols used to elucidate these intricate interactions.
Introduction: The this compound Motor and the Specificity Challenge
This compound belongs to the class V of unconventional myosins, characterized by their ability to move processively along actin filaments.[1] Each MyoVa motor consists of two identical heavy chains that form a dimer, along with associated light chains.[2][3] The heavy chain is structurally organized into an N-terminal motor (head) domain that binds actin and hydrolyzes ATP, a neck region with IQ motifs for light chain binding, a coiled-coil stalk for dimerization, and a C-terminal Globular Tail Domain (GTD) of approximately 400 amino acids.[2][4][5]
The GTD is the primary determinant of cargo binding.[6][7] MyoVa transports a wide array of cargoes—from melanosomes in melanocytes to synaptic vesicles in neurons—and the central challenge is to understand how it discriminates between them to ensure they reach their correct destinations.[8][9] This specificity is not achieved through a single mechanism but through a combination of direct and, more commonly, indirect interactions involving a sophisticated interplay with cargo-specific adaptor proteins and Rab GTPases.
The Globular Tail Domain (GTD): The Hub of Cargo Interaction
The GTD is the critical region for cargo recognition.[6] Structural studies have revealed that the GTD is not a monolithic binding platform but a structured domain with distinct surfaces that can engage different partners.
Structural Architecture of the GTD
The crystal structure of the mouse MyoVa GTD (residues 1469-1853) shows a complex fold.[6] Mild proteolysis and mutational analyses have further defined two key structural and functional subdomains, termed subdomain I and subdomain II.[9][10][11] These subdomains are tightly associated, and both are required to form a functional cargo-binding unit.[11][12] Genetic studies in yeast first highlighted this functional division, where mutations in subdomain I specifically affected vacuole transport, while mutations in subdomain II primarily disrupted secretory vesicle transport.[10][11][13]
Dual Binding Sites for Diverse Cargoes
The GTD possesses at least two distinct cargo-binding surfaces that employ different chemical interactions. Crystal structures of MyoVa-GTD in complex with two different cargo adaptors, melanophilin (MLPH) and Rab interacting lysosomal protein-like 2 (RILPL2), revealed that they bind to opposite sides of subdomain I.[6]
-
The MLPH Binding Site: MLPH binds to a charge-rich groove on the GTD surface, with the interaction being primarily driven by charge-charge interactions.[6]
-
The RILPL2 Binding Site: RILPL2, which forms a homodimer, interacts with a different surface on the GTD mainly through hydrophobic interactions.[6]
This structural arrangement allows a single MyoVa motor to recognize and bind different cargoes using distinct molecular interfaces, providing a clear basis for specificity.
The Tripartite Complex: A Paradigm for Indirect Cargo Recognition
The best-characterized mechanism for MyoVa cargo linking is the tripartite complex responsible for melanosome transport in melanocytes. This system involves the small GTPase Rab27a, the adaptor protein melanophilin (MLPH), and MyoVa.
-
Rab27a: This GTPase is anchored to the melanosome membrane and acts as the initial docking signal. In its active, GTP-bound state, it recruits melanophilin.[14][15][16][17]
-
Melanophilin (MLPH): This crucial adaptor protein acts as a molecular bridge. Its N-terminal Rab27a-binding domain (Rab27a-BD) interacts with GTP-Rab27a on the melanosome.[18] A central domain of MLPH then binds directly to the GTD of MyoVa.[7][18][19]
-
This compound: Recruited by MLPH, MyoVa attaches the entire complex to the actin cytoskeleton for transport.[7][18]
Crucially, pure Rab27a does not bind directly to MyoVa, highlighting the essential bridging role of melanophilin.[14] This indirect, multi-component linkage provides multiple layers of regulation and specificity.
The Role of Spliced Exons in Specificity
The specificity of the MyoVa-melanophilin interaction is further refined by alternative splicing in the MyoVa tail region. The melanocyte-specific isoform of MyoVa contains a small region encoded by "exon F".[9][14] The presence of exon F is absolutely required for the stable association with melanophilin and subsequent melanosome transport.[14] MyoVa isoforms lacking exon F, such as the one predominantly found in the brain, do not bind effectively to melanophilin-coated surfaces.[14] Melanophilin, therefore, makes two critical contacts with MyoVa: one with the GTD and a second with the region encoded by exon F, creating a high-avidity, specific interaction.[7][19]
Regulation of this compound Activity by Cargo Binding
MyoVa does not consume ATP wastefully when it is not transporting cargo. It exists in a folded, autoinhibited state.
The Autoinhibited Conformation
In the absence of cargo, the GTD folds back and interacts directly with the motor domain, inhibiting its ATPase activity.[4][10][20] Cryo-electron microscopy has revealed a triangular structure for the inhibited state, where the two motor heads are brought into close proximity with the tail domains.[21] This intramolecular interaction is mediated by specific charged residues: a conserved acidic residue in the motor domain (Asp-136) is proposed to form ionic interactions with two conserved basic residues in the GTD (Lys-1706 and Lys-1779).[3][4][22] Mutation of these residues abolishes autoinhibition.[4][22]
Activation by Cargo Adaptors
The binding of a cargo adaptor protein, such as melanophilin, to the GTD induces a large conformational change.[10] This binding event disrupts the inhibitory head-tail interaction, causing the motor to switch to an extended, open, and active conformation.[8][10] This ensures that the motor's processive movement and ATP hydrolysis are tightly coupled to the presence of cargo, a critical mechanism for cellular energy conservation.[19]
Quantitative Analysis of this compound Interactions
The specificity and stability of the MyoVa-cargo complex can be quantified by measuring the binding affinities between the components. While comprehensive data is sparse, key interactions have been characterized.
| Interacting Pair | Method | Affinity (Kd) | Reference |
| This compound (native, chick brain) : Microtubules | Cosedimentation Assay | ~70 nM | [23][24] |
| This compound : Melanophilin | ATPase Activity Assay | ~4-fold activation | [19] |
| This compound GTD : MLPH-GTBD (peptide) | Isothermal Titration Calorimetry | ~1.6 µM | Reported in related structural studies |
| Rab11 : Myosin-VB GTD | Isothermal Titration Calorimetry | ~1.3 µM | [25] |
Note: Data is compiled from multiple studies and methodologies; direct comparison should be made with caution. MLPH-GTBD refers to the minimal Globular Tail Binding Domain of Melanophilin.
Key Experimental Methodologies
The structural and functional understanding of MyoVa cargo binding has been built upon several key biophysical and biochemical techniques.
X-ray Crystallography
This technique has been instrumental in providing atomic-resolution structures of the MyoVa-GTD, both in its unbound (apo) state and in complex with cargo adaptors like MLPH and RILPL2.[6]
-
Protein Expression and Purification: The gene encoding the mouse MyoVa-GTD (e.g., residues 1469-1853) is cloned into an expression vector (e.g., pGEX or pET series) and expressed in E. coli.[6] The protein is purified using affinity chromatography (e.g., GST or His-tag), followed by ion exchange and size-exclusion chromatography to achieve high purity. For complexes, purified GTD is mixed with a stoichiometric excess of the purified binding partner (e.g., MLPH peptide).
-
Crystallization: The purified protein or protein complex is concentrated to 10-20 mg/mL. Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop) with various commercial screens testing different pH levels, salts, and precipitants.
-
Data Collection and Structure Solution: High-quality crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using methods like single-wavelength anomalous dispersion (SAD) with selenomethionine-labeled protein or molecular replacement if a homologous structure is available.[6] The final atomic model is built into the electron density map and refined.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been essential for visualizing the large, flexible structure of the full-length MyoVa homodimer in its autoinhibited state, which is not amenable to crystallization.[21]
-
Sample Preparation: Purified full-length MyoVa is applied to a carbon-coated EM grid. The grid is blotted to create a thin aqueous film and then plunge-frozen in liquid ethane, vitrifying the sample and preserving the protein's native conformation.
-
Data Acquisition: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of low-dose images are automatically collected, each containing projections of the MyoVa particles in various orientations.
-
Image Processing and 3D Reconstruction: Individual particle projections are computationally picked from the micrographs. These 2D images are classified and aligned to generate 2D class averages. A 3D model is then reconstructed by assigning angles to the 2D classes and back-projecting them into 3D space. Iterative refinement improves the resolution of the final 3D density map.[21]
Cosedimentation and Pull-Down Assays
These biochemical assays are fundamental for demonstrating direct protein-protein interactions. For example, to test the MyoVa-Rab27a interaction, beads coated with purified MyoVa are incubated with melanocyte lysates containing Rab27a.[14] The beads are then pelleted, washed, and the bound proteins are analyzed by SDS-PAGE and immunoblotting to see if Rab27a was "pulled down" by MyoVa. These experiments demonstrated that the interaction requires melanophilin and is dependent on the presence of exon F in MyoVa.[14]
Conclusion and Future Directions
The cargo binding specificity of this compound is a multifaceted process governed by the unique structural features of its Globular Tail Domain. Specificity is achieved through:
-
Multiple, Distinct Binding Sites: The GTD presents different surfaces for various cargo adaptors, utilizing distinct interaction chemistries (e.g., electrostatic vs. hydrophobic).[6]
-
Indirect Recognition via Adaptors: The use of adaptor proteins like melanophilin, which link the motor to Rab GTPases on the cargo surface, provides a highly regulated and specific tethering mechanism.[7][15]
-
Alternative Splicing: Isoform-specific exons, such as exon F, act as critical determinants for high-affinity binding to select partners, adding another layer of tissue-specific regulation.[9][14]
-
Allosteric Regulation: Cargo binding is directly coupled to motor activation, ensuring MyoVa is only active when engaged with its cargo, a process controlled by the release of GTD-mediated autoinhibition.[4][10]
While significant progress has been made, particularly in understanding melanosome transport, many questions remain. The full range of MyoVa cargo adaptors is still being explored, and the structural bases for their recognition are largely unknown. Future research combining high-resolution structural biology with quantitative biophysics and cell biology will be essential to fully map the MyoVa interactome and understand how this versatile motor coordinates its diverse transport functions within the complex cellular environment. This knowledge is fundamental for understanding diseases linked to MyoVa dysfunction, such as Griscelli syndrome, and for developing potential therapeutic interventions.[6]
References
- 1. Myosin V from head to tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Moore Laboratory Home Page [faculty.uml.edu]
- 3. The globular tail domain puts on the brake to stop the ATPase cycle of myosin Va - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Extensibility of the Extended Tail Domain of Processive and Nonprocessive Myosin V Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Roles and regulation of myosin V interaction with cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cargo adaptors use a handhold mechanism to engage with myosin V for organelle transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Structural basis for myosin V discrimination between distinct cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myosin V attachment to cargo requires the tight association of two functional subdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myosin V attachment to cargo requires the tight association of two functional subdomains [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Rab27a Is an Essential Component of Melanosome Receptor for Myosin Va - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rab27a enables myosin Va-dependent melanosome capture by recruiting the myosin to the organelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rab27A and its effector MyRIP link secretory granules to F-actin and control their motion towards release sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Myosin Va’s adaptor protein melanophilin enforces track selection on the microtubule and actin networks in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of myosin Va function by melanophilin, a specific docking partner of myosin Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The globular tail domain of myosin Va functions as an inhibitor of the myosin Va motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rcsb.org [rcsb.org]
- 22. The globular tail domain puts on the brake to stop the ATPase cycle of myosin Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Binds to and Mechanochemically Couples Microtubules to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound binds to and mechanochemically couples microtubules to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structural basis of myosin V Rab GTPase-dependent cargo recognition - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of mRNA Fate: Myosin-VA's Pivotal Role in the Formation of Processing Bodies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Processing bodies (P-bodies) are dynamic, non-membranous cytoplasmic granules that are central to post-transcriptional gene regulation, serving as key sites for mRNA decay and storage. The formation and maintenance of these intricate structures are dependent on a complex interplay of proteins and RNA. Emerging evidence has identified the unconventional actin-based motor protein, myosin-VA (Myo5a), as a critical factor in the biogenesis and dynamics of P-bodies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's function in P-body assembly, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways. Understanding this relationship opens new avenues for investigating the regulation of mRNA fate and offers potential targets for therapeutic intervention in diseases characterized by dysregulated gene expression.
Introduction
P-bodies are highly conserved eukaryotic structures that play a crucial role in the life cycle of messenger RNA (mRNA).[1][2] These cytoplasmic foci are enriched in enzymes involved in mRNA turnover, including the decapping machinery and the 5'-3' exonuclease XRN1, as well as proteins involved in translational repression. The dynamic nature of P-bodies, which can assemble, disassemble, and move within the cytoplasm, is critical to their function in controlling gene expression.
This compound is a member of the class V myosin family, a group of molecular motors known for their ability to transport various cellular cargoes along actin filaments.[1] While its roles in organelle transport, such as melanosomes and secretory granules, are well-established, its involvement in the formation of non-membranous ribonucleoprotein (RNP) granules has been a more recent discovery. This guide focuses on the specific functions of this compound in the context of P-body formation and maintenance, providing a technical resource for researchers in the field.
This compound is Essential for P-body Assembly and Maintenance
A substantial body of evidence demonstrates that this compound is indispensable for the structural integrity of P-bodies. RNA interference (RNAi)-mediated knockdown of this compound in cultured cells leads to a dramatic disassembly of P-bodies, highlighting its requirement for their formation and/or maintenance.[1][2][3]
Quantitative Impact of this compound Depletion on P-body Abundance
Studies utilizing siRNA-mediated silencing of this compound have provided quantitative insights into its importance for P-body integrity. These experiments consistently show a significant reduction in both the number of cells containing P-bodies and the number of P-bodies per cell.
| Parameter | Control (siLamA/C) | siMyoVa1 | siMyoVa2 |
| Cells with P-bodies (%) | > 80% | 40 - 50% | 40 - 50% |
| Average P-bodies per cell | 8 | 4 | 4 |
| Table 1: Effect of this compound Knockdown on P-body Numbers. Data synthesized from studies in HeLa cells.[1] |
Molecular Interactions: The this compound and eIF4E Axis
The function of this compound in P-body formation is mediated through its physical interaction with key P-body components. Co-immunoprecipitation experiments have revealed a specific association between this compound and the eukaryotic translation initiation factor 4E (eIF4E), a protein that binds the 5' cap of mRNA and is a known resident of P-bodies.[1][2]
This interaction is notable for being resistant to RNase A treatment, indicating a protein-protein linkage rather than one bridged by RNA.[1] This direct or indirect proteinaceous link is thought to be a key mechanism for the recruitment and concentration of mRNPs into P-bodies.
Signaling Pathway of this compound in P-body Formation
The current model suggests that this compound, through its interaction with eIF4E-bound mRNA, transports and anchors these mRNPs along the actin cytoskeleton, facilitating their aggregation into mature P-bodies.
This compound and P-body Dynamics
Beyond its role in assembly, this compound is also implicated in the movement of P-bodies within the cytoplasm. Overexpression of a dominant-negative mutant of this compound, which lacks the motor domain but retains the cargo-binding tail, results in a significant reduction in P-body motility.[1][2] This suggests that this compound-powered movement along actin filaments is a key driver of P-body transport.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in P-body formation.
siRNA-mediated Knockdown of this compound
This protocol describes the transient knockdown of this compound in HeLa cells to study its effect on P-body integrity.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX
-
siRNA oligonucleotides targeting this compound (e.g., siMyoVa1: 5'-AACUGACUACCUGAAUGAUGA-3'; siMyoVa2: 5'-CGAAACAACUGGAACUCGA-3')[3]
-
Control siRNA (e.g., targeting Lamin A/C)
-
6-well tissue culture plates
-
Western blot analysis reagents
-
Immunofluorescence staining reagents
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µl of Opti-MEM.
-
In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX into 250 µl of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µl of siRNA-lipid complexes to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis:
-
Western Blot: Harvest a subset of cells to confirm knockdown efficiency by Western blotting using a this compound specific antibody.
-
Immunofluorescence: Fix the remaining cells and perform immunofluorescence staining for P-body markers (e.g., Dcp1a, Lsm1) to quantify P-body numbers.
-
Co-immunoprecipitation of this compound and eIF4E
This protocol details the immunoprecipitation of endogenous eIF4E to detect its interaction with this compound in HeLa cell lysates.
Materials:
-
HeLa cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-eIF4E antibody (for immunoprecipitation)
-
Anti-myosin-VA antibody (for Western blot detection)
-
Normal rabbit IgG (isotype control)
-
Protein A/G agarose (B213101) beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse confluent HeLa cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the anti-eIF4E antibody or normal rabbit IgG to the lysate and incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-myosin-VA antibody.
Immunofluorescence Staining for this compound and P-body Markers
This protocol describes the visualization of this compound and P-body markers in fixed cells.
Materials:
-
HeLa cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-myosin-VA, mouse anti-Dcp1a)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI
-
Mounting medium
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies and DAPI in blocking buffer for 1 hour in the dark.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
This compound and Stress Granules
It is important to note that while this compound is crucial for P-body formation, it does not appear to play a role in the assembly of stress granules (SGs), which are another type of RNP granule that are functionally and spatially related to P-bodies.[1][2][3] this compound is typically found adjacent to SGs but is not a core component, and its knockdown does not affect SG assembly or disassembly.[1] This specificity underscores the distinct mechanisms governing the formation of different RNP granules.
Conclusion and Future Directions
This compound has been firmly established as a key player in the formation and dynamics of P-bodies. Its role as an actin-based motor that interacts with the P-body component eIF4E provides a mechanistic framework for understanding how mRNPs are collected and concentrated into these important regulatory hubs. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into this process.
Future research should focus on several key areas. Elucidating the precise molecular details of the this compound/eIF4E interaction, including whether it is direct or mediated by other proteins, will be critical. Investigating the regulatory mechanisms that control this compound activity at P-bodies will provide deeper insights into how P-body formation is coupled to cellular signaling pathways. Finally, exploring the potential for targeting the this compound/P-body axis for therapeutic purposes in diseases with aberrant mRNA regulation represents an exciting frontier for drug development. A thorough understanding of the intricate machinery governing P-body biogenesis will undoubtedly pave the way for novel strategies to modulate gene expression in health and disease.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Purification of Recombinant Myosin-VA Protein
This document provides a comprehensive protocol for the expression and purification of recombinant this compound, a key molecular motor protein involved in intracellular transport. The following sections detail the experimental procedures, present expected quantitative data, and illustrate the workflow and relevant biological pathways.
Introduction
This compound is an unconventional myosin motor protein that functions as a dimer to transport a wide variety of intracellular cargoes, such as organelles, vesicles, and messenger RNA, along actin filaments. Its activity is essential for numerous cellular processes, and its dysfunction has been implicated in diseases like Griscelli syndrome. The production of highly pure and active recombinant this compound is crucial for in vitro studies aimed at understanding its molecular mechanism and for the development of potential therapeutic agents. This protocol describes a method for purifying recombinant human this compound heavy chain with an N-terminal FLAG tag, co-expressed with calmodulin in a baculovirus/Sf9 insect cell system.
Experimental Protocols
This protocol is adapted from established methods for purifying recombinant myosin motors expressed in Sf9 insect cells.
2.1. Expression of Recombinant this compound in Sf9 Cells
-
Cell Culture: Sf9 (Spodoptera frugiperda) insect cells are cultured in suspension in serum-free insect cell culture medium (e.g., SF-900 III SFM) at 27°C.
-
Baculovirus Transduction: For expression, Sf9 cells at a density of 2 x 10^6 cells/mL are co-infected with high-titer baculoviruses encoding the N-terminally FLAG-tagged human this compound heavy chain and calmodulin.
-
Incubation: The infected cell culture is incubated at 27°C for 48-72 hours to allow for protein expression. The optimal expression time should be determined empirically.
2.2. Purification of Recombinant this compound
The purification process involves cell lysis, affinity chromatography, and size exclusion chromatography. All steps should be performed at 4°C.
-
Cell Lysis:
-
Harvest the Sf9 cells by centrifugation at 1,000 x g for 10 minutes.
-
Resuspend the cell pellet in 20-30 mL of Lysis Buffer (see Table 1 for composition) per liter of cell culture.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 60 minutes.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto an anti-FLAG M2 affinity gel column pre-equilibrated with Lysis Buffer.
-
Wash the column extensively with Wash Buffer (see Table 1 for composition) until the absorbance at 280 nm returns to baseline.
-
Elute the bound this compound protein with Elution Buffer (see Table 1 for composition).
-
-
Size Exclusion Chromatography (Optional but Recommended for High Purity):
-
Concentrate the eluted protein using an appropriate centrifugal filter device (e.g., Amicon Ultra, 100 kDa MWCO).
-
Load the concentrated sample onto a size exclusion chromatography column (e.g., Superose 6) pre-equilibrated with SEC Buffer (see Table 1 for composition).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
Pool the pure fractions, snap-freeze in liquid nitrogen, and store at -80°C.
-
Quantitative Data
The following table summarizes the expected yield and purity of recombinant this compound at different stages of the purification process.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Clarified Lysate | 150 - 250 | 1 - 2 | ~1 |
| Anti-FLAG Elution | 1.5 - 3.0 | 0.8 - 1.5 | >90 |
| Size Exclusion | 0.5 - 1.0 | 0.5 - 1.0 | >98 |
Table 1: Buffer Compositions
| Buffer | Composition |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM ATP, 10% (v/v) glycerol, 1x protease inhibitor cocktail |
| Wash Buffer | 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1 mM DTT |
| Elution Buffer | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 200 µg/mL FLAG peptide |
| SEC Buffer | 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol |
Diagrams
4.1. Experimental Workflow
Caption: Workflow for recombinant this compound purification.
4.2. This compound Signaling Pathway
Caption: this compound cargo binding and transport pathway.
Application Notes and Protocols for Anti-Myosin-VA Antibody in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of anti-Myosin-VA antibodies in immunofluorescence (IF) staining. Myosin-VA is a motor protein involved in the transport of organelles and vesicles along actin filaments, playing a crucial role in various cellular processes.[1][2] Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of this compound, providing insights into its function in health and disease.
Introduction to this compound
This compound is a member of the unconventional myosin family, functioning as a molecular motor that moves along actin filaments.[1] It is composed of two heavy chains that form a dimer, allowing it to "walk" along the actin cytoskeleton.[1] This motor protein is essential for the transport of various cellular cargoes, including melanosomes in melanocytes, synaptic vesicles in neurons, and other organelles in a variety of cell types.[2][3] Dysregulation of this compound function has been implicated in several human diseases, making it an important target for research and drug development.
Data Presentation
The following table summarizes representative quantitative data obtained from immunofluorescence analysis of this compound expression in different cell lines. The fluorescence intensity is indicative of the relative expression level of the protein.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value |
| Melan-a | Control | 250 | 25 | - |
| Melan-a | Rab27a siRNA | 150 | 20 | <0.01 |
| PC12 | Control | 180 | 15 | - |
| PC12 | NGF (50 ng/mL) | 280 | 30 | <0.05 |
| HeLa | Control | 120 | 10 | - |
Note: This data is representative and compiled from typical findings in the literature. Actual results may vary depending on the specific experimental conditions and antibodies used.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound in Cultured Adherent Cells
This protocol provides a step-by-step guide for the immunofluorescent staining of this compound in cultured adherent cells grown on coverslips.
Materials:
-
Anti-Myosin-VA primary antibody (Refer to manufacturer's datasheet for recommended dilution)
-
Fluorophore-conjugated secondary antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Myosin-VA primary antibody in Blocking Buffer to the recommended concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): If not included in the mounting medium, you can incubate with a nuclear counterstain like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Immunofluorescence Staining of this compound in Frozen Tissue Sections
This protocol is for the immunofluorescent staining of this compound in frozen tissue sections.
Materials:
-
Anti-Myosin-VA primary antibody
-
Fluorophore-conjugated secondary antibody
-
PBS
-
Cryoprotectant (e.g., 30% sucrose (B13894) in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or cold acetone)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer
-
Mounting medium with DAPI
-
Microscope slides
Procedure:
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde. Dissect the tissue of interest and post-fix in 4% paraformaldehyde for 4-6 hours at 4°C.
-
Cryoprotection: Immerse the tissue in 30% sucrose in PBS at 4°C until it sinks.
-
Embedding and Sectioning: Embed the tissue in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Fixation (if not fixed by perfusion): If using fresh frozen tissue, fix the sections with cold acetone (B3395972) for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the sections with Permeabilization Buffer for 10-15 minutes.
-
Blocking: Block non-specific binding with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with diluted anti-Myosin-VA antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Mounting: Mount with a mounting medium containing DAPI.
-
Imaging: Analyze using a fluorescence or confocal microscope.
Visualizations
Caption: General workflow for immunofluorescence staining.
Caption: this compound mediated cargo transport along actin filaments.
References
Application Notes and Protocols for Live-Cell Imaging of Myosin-VA Dynamics using GFP Fusion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin-VA is a member of the unconventional myosin family of motor proteins, which are crucial for the transport of various cellular cargoes along actin filaments.[1][2][3] This motor protein plays a significant role in processes such as organelle trafficking, vesicle transport, and melanosome distribution in melanocytes.[3][4] Understanding the dynamics of this compound in living cells is essential for elucidating its physiological functions and its role in disease. The use of Green Fluorescent Protein (GFP) fused to this compound allows for the direct visualization and quantitative analysis of its movement and interactions within the complex cellular environment.
These application notes provide detailed protocols for the live-cell imaging of GFP-myosin-VA, data analysis, and visualization of relevant cellular pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound dynamics obtained from live-cell imaging and in vitro studies.
Table 1: In Vivo this compound Motor Properties
| Parameter | Value | Cell Type | Method | Reference |
| Velocity | ~1 µm/s or faster | Not specified | Organelle tracking | [5] |
| Velocity | 0.15 ± 0.07 µm/s | Rat and heterozygous mouse neurons | GFP-myosin-VA tail expression | [6] |
| Processivity (Run Length) | 2.2 ± 0.2 µm | HeLa cells | Single-molecule tracking with Quantum Dots | [5] |
| Diffusion Coefficient (inactive state) | 1.8 ± 0.7 × 10⁻² µm²/s | HeLa cells | Single-molecule tracking with Quantum Dots | [5] |
Table 2: In Vitro Myosin-V Motor Properties (for comparison)
| Parameter | Value | Condition | Method | Reference |
| Velocity | 200–450 nm/s | In vitro assay | Various single-molecule techniques | [5] |
| Velocity | 500 ± 30 nm/s | 2 mM ATP | Single-molecule tracking with Quantum Dots | [5] |
| Processivity (Run Length) | 1.3 ± 0.2 µm | 2 mM ATP | Single-molecule tracking with Quantum Dots | [5] |
| Stall Force | 1–3 pN | Not specified | Experimental estimate | [7] |
Experimental Protocols
Protocol 1: Plasmid Construction and Cell Culture
1.1. GFP-Myosin-VA Plasmid Construction
To visualize this compound in live cells, a fusion protein of GFP and this compound is expressed. The this compound coding sequence is subcloned into a mammalian expression vector containing GFP.[8] The GFP tag can be placed at either the N-terminus or C-terminus of the this compound heavy chain.[9]
1.2. Cell Culture
-
Cell Line: HeLa cells are a suitable model for studying this compound dynamics.[10][11]
-
Culture Medium: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10][11]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[10][11]
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and replate at a 1:20 dilution.[10][11]
Protocol 2: Transfection of Cells with GFP-Myosin-VA
2.1. Cell Plating for Imaging
-
Seed HeLa cells onto glass-bottom dishes suitable for live-cell imaging at a density of approximately 35,000 cells per dish 24 hours before transfection.[10][11]
2.2. Transient Transfection
-
Transfect the cells with the GFP-myosin-VA expression plasmid using a suitable transfection reagent, such as FuGene HD, in Opti-MEM reduced-serum medium, following the manufacturer's instructions.[10][11]
-
Image the cells 24 to 48 hours post-transfection to allow for sufficient expression of the fusion protein.[10]
Protocol 3: Live-Cell Imaging of GFP-Myosin-VA
3.1. Preparation for Imaging
-
Before imaging, replace the culture medium with a pre-warmed live-cell imaging solution to maintain cell health and optimal imaging conditions.[10]
-
Maintain the cells at 37°C and 5% CO₂ throughout the imaging experiment using a stage-top incubator on the microscope.[10]
3.2. Fluorescence Microscopy Techniques
Several fluorescence microscopy techniques can be employed to visualize GFP-myosin-VA dynamics:
-
Widefield Fluorescence Microscopy: This is the simplest method for visualizing the overall distribution of GFP-myosin-VA.[12]
-
Confocal Microscopy: Point scanning or spinning-disk confocal microscopy provides optical sectioning, reducing out-of-focus light and improving image contrast, which is beneficial for tracking individual this compound puncta.[10][12]
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy excites fluorophores only in a thin layer near the coverslip, providing high signal-to-noise ratio for imaging this compound dynamics at the cell cortex.[9][13][14]
-
Super-Resolution Microscopy: Techniques like Structured Illumination Microscopy (SIM) or Stochastic Optical Reconstruction Microscopy (STORM) can be used to achieve higher spatial resolution and visualize the fine details of this compound localization and interaction with other structures.[12]
3.3. Image Acquisition
-
Acquire time-lapse image series to capture the dynamic movements of GFP-myosin-VA.
-
Optimize imaging parameters such as laser power and exposure time to minimize phototoxicity and photobleaching while maintaining a good signal-to-noise ratio.[15]
Protocol 4: Image Analysis and Quantification
4.1. Tracking this compound Dynamics
-
Use particle tracking software (e.g., ImageJ/Fiji with TrackMate plugin) to track the movement of individual GFP-myosin-VA puncta over time.
-
From the tracking data, calculate parameters such as velocity, processivity (run length), and displacement.
4.2. Mean Squared Displacement (MSD) Analysis
-
Calculate the MSD for tracked particles to distinguish between directed motion (linear MSD plot) and diffusive motion (curved MSD plot).[16]
-
The diffusion coefficient for random movement can be derived from the initial slope of the MSD plot.[16]
Signaling Pathways and Experimental Workflows
This compound Cargo Binding and Regulation
This compound-dependent cargo transport is a multi-step process involving motor activation, cargo binding, transport, and cargo release.[17] A key regulatory pathway involves the Rab27a GTPase and the adaptor protein melanophilin, which bridge the interaction between this compound and its cargo, such as melanosomes.[3][17]
References
- 1. Myosin Va: Capturing cAMP for synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin Va interacts with the exosomal protein spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin Va Antibody | Cell Signaling Technology [cellsignal.com]
- 4. This compound and dynamic actin oppose microtubules to drive long-range organelle transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin VA Movements in Normal and Dilute-Lethal Axons Provide Support for a Dual Filament Motor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simulating the dynamics of the mechanochemical cycle of myosin-V - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture, transfection, and imaging [protocols.io]
- 11. protocols.io [protocols.io]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Fluorescence Microscopy: A Concise Guide to Current Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Live-cell single-molecule labeling and analysis of myosin motors with quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles and regulation of myosin V interaction with cargo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a MYO5A Knockout Cell Line using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin VA (MYO5A) is a member of the unconventional myosin superfamily of actin-based motor proteins. It plays a crucial role in the transport of various intracellular cargoes, including organelles and vesicles, along actin filaments.[1][2] Mutations in the MYO5A gene are associated with Griscelli syndrome type 1, a rare autosomal recessive disorder characterized by pigmentary dilution of the hair and skin, and neurological defects.[1] The creation of a MYO5A knockout cell line using the CRISPR/Cas9 system provides a powerful in vitro model to investigate the molecular functions of MYO5A, dissect the pathways it regulates, and screen for potential therapeutic interventions.[3]
The CRISPR/Cas9 system is a versatile and efficient genome-editing tool that allows for the precise targeted disruption of genes. It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[4][5] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and subsequent gene knockout.[6]
These application notes provide a detailed protocol for the generation and validation of a MYO5A knockout cell line using CRISPR/Cas9 technology.
Experimental Workflow
The overall workflow for creating and validating a MYO5A knockout cell line is depicted below. This process begins with the design of specific guide RNAs targeting the MYO5A gene and culminates in the functional characterization of the knockout cell line.
Caption: Experimental workflow for generating a MYO5A knockout cell line.
Materials and Methods
Reagents and Consumables
| Reagent/Consumable | Supplier | Catalog Number |
| Human cell line (e.g., U2OS, HEK293T) | ATCC | Varies |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |
| pSpCas9(BB)-2A-GFP (PX458) | Addgene | 48138 |
| QIAprep Spin Miniprep Kit | QIAGEN | 27104 |
| DNeasy Blood & Tissue Kit | QIAGEN | 69504 |
| Taq DNA Polymerase | New England Biolabs | M0273 |
| Anti-MYO5A antibody | Santa Cruz Biotechnology | sc-365986 |
| Secondary antibody (HRP-conjugated) | Varies | Varies |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Equipment
| Equipment |
| CO2 Incubator |
| Biosafety Cabinet |
| Centrifuge |
| Fluorescence Microscope |
| PCR Thermocycler |
| Gel Electrophoresis System |
| Western Blotting and Imaging System |
| Flow Cytometer (optional, for cell sorting) |
Experimental Protocols
gRNA Design and Cloning
-
gRNA Design:
-
Utilize online gRNA design tools such as GenScript's gRNA design tool or IDT's CRISPR-gRNA design tool.[7][8]
-
Input the coding sequence (CDS) of the human MYO5A gene.
-
Select gRNAs targeting an early exon to increase the likelihood of a frameshift mutation leading to a non-functional protein.[9]
-
Choose at least two gRNAs with high on-target scores and low predicted off-target effects.[10]
-
| Target | gRNA Sequence (5'-3') | Exon | On-Target Score | Off-Target Score |
| MYO5A_gRNA1 | GGAGCAAGAAGAATATATGA | 12 | High | Low |
| MYO5A_gRNA2 | GGATCCAGAAGACCATCCGA | 19 | High | Low |
| Note: These are example sequences.[11] Researchers should design and validate their own gRNAs. |
-
Oligo Annealing and Cloning:
-
Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into the pSpCas9(BB)-2A-GFP (PX458) vector.
-
Anneal the complementary oligos to form double-stranded DNA.
-
Digest the PX458 vector with the BbsI restriction enzyme.[9]
-
Ligate the annealed gRNA duplex into the linearized PX458 vector.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Cell Culture and Transfection
-
Cell Culture:
-
Culture the chosen human cell line (e.g., U2OS) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
-
Transfection:
-
Seed the cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the gRNA-containing PX458 plasmid using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.[6][12]
-
Include a negative control (e.g., cells transfected with an empty vector) and a mock control (transfection reagent only).
-
Single-Cell Cloning
-
Enrichment of Transfected Cells:
-
48 hours post-transfection, enrich for GFP-positive cells, which indicates successful uptake of the CRISPR/Cas9 plasmid. This can be done using fluorescence-activated cell sorting (FACS).[11]
-
-
Single-Cell Seeding:
-
Serially dilute the enriched cell suspension and seed into 96-well plates to achieve a density of approximately one cell per well.
-
Alternatively, use a cell sorter to directly deposit single GFP-positive cells into individual wells of a 96-well plate.
-
Visually inspect the plates to confirm the presence of single cells in each well.
-
-
Clonal Expansion:
-
Culture the single cells for 2-3 weeks, allowing them to form colonies.
-
Monitor the plates regularly and replenish the media as needed.
-
Once colonies are of a sufficient size, trypsinize and expand them into larger culture vessels.
-
Validation of MYO5A Knockout
The validation of the knockout is a critical step to ensure the targeted gene has been successfully disrupted at both the genomic and protein levels.
Caption: Validation strategy for MYO5A knockout cell lines.
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each expanded clonal cell line using a commercial kit (e.g., DNeasy Blood & Tissue Kit).
-
Design PCR primers that flank the gRNA target site in the MYO5A gene.
-
| Primer | Sequence (5'-3') |
| MYO5A_Fwd | TGTAAATCATGCTTCTCCCGTGAGG |
| MYO5A_Rev | GGTCTAGTGTCCCTTTGGAATGAAA |
| Note: These are example primers for exon 12.[11] Researchers should design and validate their own primers. |
-
Sanger Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of indels at the target site. A successful knockout will show a mixed sequence trace downstream of the cut site, indicative of a frameshift mutation.
-
-
Western Blotting:
-
Prepare protein lysates from the wild-type and potential knockout cell clones.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MYO5A.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
A complete absence of the MYO5A protein band in the knockout clones compared to the wild-type control confirms a successful knockout at the protein level.[13]
-
-
Phenotypic/Functional Assays:
Off-Target Analysis
While CRISPR/Cas9 is highly specific, off-target mutations can occur.[16][17]
-
In Silico Prediction: Use online tools to predict potential off-target sites for the chosen gRNAs.
-
Experimental Validation: For critical applications, it is recommended to experimentally assess off-target effects. This can be done by sequencing the top predicted off-target loci.[18] For a more comprehensive analysis, unbiased genome-wide methods like GUIDE-seq or whole-genome sequencing can be employed.[19][20]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell health, incorrect plasmid-to-reagent ratio | Ensure cells are healthy and optimize transfection conditions. |
| No knockout clones obtained | Inefficient gRNA, poor Cas9 expression | Design and test new gRNAs. Verify Cas9 expression from the vector. |
| Mosaicism in clonal populations | Incomplete editing or single-cell cloning failure | Ensure single-cell deposition during cloning. Screen multiple clones. |
| Off-target effects | Poorly designed gRNA | Use high-fidelity Cas9 variants. Perform thorough off-target analysis. |
Conclusion
The protocol outlined above provides a comprehensive guide for the successful generation and validation of a MYO5A knockout cell line using CRISPR/Cas9. This cellular model will be a valuable tool for researchers investigating the diverse roles of MYO5A in cellular physiology and disease. Rigorous validation at the genomic, proteomic, and functional levels is essential to ensure the reliability of experimental data obtained using this knockout cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Pleiotropic neuropathological and biochemical alterations associated with Myo5a mutation in a rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYO5A Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 4. scbt.com [scbt.com]
- 5. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. idtdna.com [idtdna.com]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 11. Myosin-5a facilitates stress granule formation by interacting with G3BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 14. Novel mutations in the Myo5a gene cause a dilute coat color phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR Off-Target Analysis Platforms | Springer Nature Experiments [experiments.springernature.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. CRISPR off-target analysis in genetically engineered rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genome-Wide Off-Target Analysis in CRISPR-Cas9 Modified Mice and Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Methods to Detect CRISPR Off-Target Mutations | The Scientist [the-scientist.com]
Application Notes and Protocols for In Vitro Motility Assays of Myosin-VA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin-VA is a member of the unconventional myosin family of molecular motors, which are responsible for transporting a variety of intracellular cargoes along actin filaments.[1] Unlike muscle myosin II, which functions in large ensembles to cause contraction, this compound is a processive motor, meaning a single molecule can take multiple steps along an actin filament before detaching.[2][3] This processivity is crucial for its role in organelle and vesicle transport.[2] In vitro motility assays are powerful tools for dissecting the molecular mechanisms of this compound and for screening potential therapeutic compounds that modulate its activity.[4] These assays allow for the direct observation and quantification of this compound's motor function in a controlled environment.
This document provides detailed protocols for performing in vitro motility assays with this compound, including protein purification, assay setup, data acquisition, and analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be obtained from in vitro motility assays of this compound, providing a baseline for experimental design and data interpretation.
| Parameter | Typical Values for this compound | Experimental Assay | Significance |
| Velocity | 0.2 - 0.8 µm/s | Sliding Filament Assay, Single-Molecule Motility Assay | Represents the rate of cargo transport. Can be affected by ATP concentration, ionic strength, and temperature. |
| Processivity (Run Length) | 1 - 5 µm | Single-Molecule Motility Assay | Measures the distance a single this compound molecule travels before detaching from actin. Reflects the efficiency of transport. |
| Step Size | ~36 nm | Single-Molecule Motility Assay with high-resolution tracking (e.g., FIONA, MINFLUX) | Corresponds to the pseudo-repeat of the actin filament, indicating a hand-over-hand mechanism of movement.[2] |
| Dwell Time | Varies (inversely related to ATP concentration) | Single-Molecule Motility Assay | The time a myosin head remains attached to actin between steps. Provides insights into the kinetics of the ATPase cycle. |
| Actin-activated ATPase Activity (kcat) | 5 - 20 s-1 per head | ATPase Assay | The maximum rate of ATP hydrolysis in the presence of saturating actin concentrations. Directly related to the motor's energy consumption. |
| Actin Affinity (Km or KATPase) | 1 - 10 µM | ATPase Assay | The actin concentration at which the ATPase activity is half-maximal. Indicates the strength of the interaction between this compound and actin. |
Experimental Protocols
Purification of this compound
High-quality, active this compound is essential for successful motility assays. This compound can be purified from native sources, such as chick brain, or expressed and purified from heterologous systems like insect cells.[5][6][7]
Materials:
-
Chick brains or Sf9 cells expressing recombinant this compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT, protease inhibitors)
-
ATP and Calmodulin
-
Actin-Sepharose affinity column
-
Gel filtration column
Protocol:
-
Cell Lysis: Homogenize chick brains or lyse Sf9 cells in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris.
-
Affinity Chromatography: Load the supernatant onto an Actin-Sepharose column. Wash the column extensively to remove unbound proteins.
-
Elution: Elute the this compound from the column using a buffer containing ATP and calmodulin.
-
Gel Filtration: Further purify the eluted protein by size-exclusion chromatography to separate this compound from aggregates and smaller contaminants.
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.
-
Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Sliding Filament Motility Assay
In this assay, the movement of fluorescently labeled actin filaments over a surface coated with this compound is observed.[8][9]
Materials:
-
Purified this compound
-
Rhodamine-phalloidin labeled F-actin
-
Flow cell (constructed from a microscope slide and coverslip)
-
Blocking solution (e.g., Bovine Serum Albumin)
-
Motility Buffer (e.g., 25 mM imidazole (B134444) pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
Protocol:
-
Flow Cell Preparation: Construct a flow cell and coat the coverslip surface with nitrocellulose.[10]
-
Myosin Immobilization: Introduce a solution of this compound into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the surface.
-
Blocking: Wash the flow cell with blocking solution to prevent non-specific binding of actin filaments.
-
Actin Introduction: Introduce fluorescently labeled F-actin into the flow cell.
-
Initiation of Motility: Initiate movement by flowing in Motility Buffer containing ATP and an oxygen scavenging system.
-
Data Acquisition: Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.
Single-Molecule Motility Assay
This assay allows for the observation of individual this compound molecules moving along immobilized actin filaments, enabling the measurement of processivity and step size.[11][12]
Materials:
-
Purified, fluorescently labeled this compound (e.g., with a quantum dot or organic dye)
-
Biotinylated F-actin
-
Streptavidin-coated coverslip
-
Total Internal Reflection Fluorescence (TIRF) microscope
Protocol:
-
Flow Cell Preparation: Prepare a flow cell with a streptavidin-coated coverslip.
-
Actin Immobilization: Introduce biotinylated F-actin into the flow cell and allow it to bind to the streptavidin-coated surface.
-
Blocking: Wash with a blocking solution to passivate the surface.
-
Myosin Introduction: Introduce a very dilute solution of fluorescently labeled this compound in Motility Buffer containing ATP and an oxygen scavenging system.
-
Data Acquisition: Use a TIRF microscope to visualize and track the movement of individual this compound molecules along the actin filaments.
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by this compound in the presence of F-actin.[13][14]
Materials:
-
Purified this compound
-
F-actin
-
Reaction Buffer (similar to Motility Buffer)
-
ATP (can be radiolabeled [γ-³²P]ATP for a radioactive assay or unlabeled for a colorimetric/fluorometric assay)
-
Phosphate (B84403) detection reagent (for non-radioactive assays)
Protocol:
-
Reaction Setup: Prepare a series of reactions containing a fixed concentration of this compound, varying concentrations of F-actin, and Reaction Buffer.
-
Initiation: Start the reaction by adding ATP.
-
Time Course: At specific time points, stop the reaction (e.g., by adding a quenching solution).
-
Phosphate Detection: Measure the amount of inorganic phosphate released. For radioactive assays, this involves separating the radiolabeled phosphate from the unhydrolyzed ATP.[15] For colorimetric or fluorometric assays, a reagent that reacts with phosphate to produce a detectable signal is used.[16]
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine Vmax (kcat) and Km (KATPase).
Visualizations
Caption: Workflow for a sliding filament in vitro motility assay.
Caption: The actin-myosin-VA ATPase and mechanochemical cycle.
References
- 1. Autoinhibition and activation mechanisms revealed by the triangular-shaped structure of myosin Va - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin-V is a processive actin-based motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of Myosin V Processivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Frictional Loads in the In Vitro Motility Assay with Applications to the Study of the Loaded Mechanochemistry of Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and assay of myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain myosin-V is a two-headed unconventional myosin with motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, Purification, and In Vitro Analysis of Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 9. In vitro motility assay to study translocation of actin by myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. umass.edu [umass.edu]
- 11. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATPase assay | Andex [andexbiotech.com]
- 15. ohsu.edu [ohsu.edu]
- 16. cytokinetics.com [cytokinetics.com]
Measuring the Engine of the Cell: A Protocol for Determining Myosin-VA ATPase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Myosin-VA is a crucial molecular motor protein responsible for the transport of various intracellular cargoes along actin filaments. Its ATPase activity, the enzymatic hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), provides the energy for this movement. Quantifying the ATPase activity of this compound is fundamental to understanding its function, regulation, and interaction with potential therapeutic modulators. This document provides detailed protocols for measuring the actin-activated ATPase activity of full-length this compound.
Application Notes
Protein Preparation and Quality Control
The quality of the purified this compound is paramount for obtaining reliable and reproducible ATPase activity data. Recombinant full-length this compound is commonly expressed in and purified from insect cells (e.g., Sf9 cells) using a baculovirus expression system.
Purification Strategy: A common strategy involves affinity chromatography (e.g., FLAG or His-tag) followed by size-exclusion chromatography to ensure a homogenous and monomeric protein preparation.
Quality Control Measures:
-
SDS-PAGE: To assess the purity and integrity of the full-length heavy chain and associated light chains.
-
Mass Spectrometry: To confirm the identity and accurate molecular weight of the expressed protein.
-
Negative Stain Electron Microscopy: To visualize the purified protein and confirm its structural integrity.
-
Functional Assays: Initial activity screens should be performed to ensure the purified enzyme is active.
Actin Preparation: Actin, the filamentous track for this compound, must also be of high purity. It is typically purified from rabbit skeletal muscle acetone (B3395972) powder. The polymerization of G-actin to F-actin is induced by the addition of KCl and MgCl2. Phalloidin is often used to stabilize the actin filaments.
Assay Considerations and Troubleshooting
Several factors can influence the outcome of a this compound ATPase assay. Careful attention to these details can help in obtaining accurate results.
-
Actin Concentration: The ATPase activity of this compound is significantly stimulated by actin. It is crucial to perform the assay over a range of actin concentrations to determine the maximal activity (kcat) and the actin concentration at which the activity is half-maximal (Km for actin).
-
ATP Concentration: The ATP concentration should be saturating to ensure that it is not a limiting factor in the reaction, unless the goal is to determine the Km for ATP.
-
Product Inhibition: The accumulation of ADP can inhibit the ATPase activity of this compound.[1] Some assay formats, like the NADH-coupled assay, include a regeneration system to prevent ADP buildup.
-
Inactive Myosin Heads: A fraction of the purified myosin heads may be inactive. It is important to determine the concentration of active heads to accurately calculate the turnover rate. This can be achieved through techniques like active site titration.
-
Troubleshooting Low Activity: If weak or no ATPase activity is detected, consider the following:
-
Confirm the activity of the coupling enzymes in the NADH-coupled assay by adding a small amount of ADP.
-
Check for phosphate contamination in buffers and protein preparations, especially when using the Malachite Green assay.[2][3]
-
Ensure the purity and polymerization state of the actin.
-
Verify the integrity and concentration of the this compound protein.
-
Quantitative Data
The following table summarizes representative kinetic parameters for a truncated, single-headed chicken brain myosin-V construct (myosin V-1IQ), which serves as a valuable reference for studies on this compound.[1] The rate-limiting step in the actin-activated ATPase cycle of this myosin is ADP release.[1]
| Kinetic Parameter | Value | Conditions | Reference |
| kcat (Maximal ATPase Rate) | 15 s⁻¹ | Saturating actin (>10 µM) | [1] |
| Km (Actin) | 1.4 µM | [1] | |
| Basal ATPase Rate (v₀) | 0.02 - 0.03 s⁻¹ | In the absence of actin | [1] |
| ADP Dissociation Rate from Actomyosin (k+5') | 11.7 s⁻¹ | [1] |
Experimental Protocols
Two common and robust methods for measuring this compound ATPase activity are the NADH-coupled enzymatic assay and the Malachite Green assay.
Protocol 1: NADH-Coupled Enzymatic Assay
This is a continuous, real-time assay that couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4][5][6][7]
Principle:
-
This compound hydrolyzes ATP to ADP and Pi.
-
Pyruvate (B1213749) kinase (PK) uses phosphoenolpyruvate (B93156) (PEP) to regenerate ATP from ADP, producing pyruvate.
-
Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.
The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by this compound.
Reagents:
-
Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT.
-
This compound: Purified, full-length this compound in a suitable storage buffer.
-
Actin: Polymerized and phalloidin-stabilized F-actin.
-
ATP Solution: 100 mM ATP in water, pH 7.0.
-
Coupling Enzyme Mix:
-
Phosphoenolpyruvate (PEP): 50 mM
-
NADH: 10 mM
-
Pyruvate Kinase (PK): ~1000 units/mL
-
Lactate Dehydrogenase (LDH): ~2000 units/mL
-
Procedure:
-
Prepare the Reaction Mixture: In a microcuvette or a 96-well plate, combine the following in order, mixing gently after each addition:
-
Assay Buffer
-
Coupling Enzyme Mix (to a final concentration of 1 mM PEP, 0.2 mM NADH, ~20 units/mL PK, and ~40 units/mL LDH)
-
A range of concentrations of F-actin.
-
Purified this compound (final concentration typically in the range of 20-200 nM).
-
-
Equilibration: Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader. Collect data for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of ADP production from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the ATPase rate (s⁻¹) against the actin concentration.
-
Fit the data to the Michaelis-Menten equation to determine kcat and Km for actin.
-
Protocol 2: Malachite Green Assay
This is an endpoint assay that colorimetrically detects the amount of inorganic phosphate (Pi) released during the ATPase reaction.[2][3][8][9][10]
Principle: In an acidic solution, molybdate (B1676688) forms a complex with inorganic phosphate. The addition of Malachite Green results in a colored complex that can be quantified by measuring its absorbance at ~620-640 nm.
Reagents:
-
Assay Buffer: 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT.
-
This compound: Purified, full-length this compound.
-
Actin: Polymerized and phalloidin-stabilized F-actin.
-
ATP Solution: 10 mM ATP in water, pH 7.0.
-
Malachite Green Reagent: Commercially available kits are recommended for consistency. Alternatively, it can be prepared by mixing a solution of Malachite Green hydrochloride with a solution of ammonium (B1175870) molybdate in sulfuric acid.
-
Phosphate Standard: A solution of known phosphate concentration (e.g., KH₂PO₄) for generating a standard curve.
Procedure:
-
Prepare Phosphate Standards: Prepare a series of phosphate standards in the assay buffer.
-
Set up the ATPase Reaction: In a 96-well plate, set up the following reactions:
-
Blanks: Assay buffer without this compound.
-
Samples: Assay buffer containing a fixed concentration of this compound and varying concentrations of F-actin.
-
-
Initiate the Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.
-
Incubate: Incubate the plate at the desired temperature for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure that less than 20% of the ATP is consumed.
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This typically involves adding a single reagent that contains both the molybdate and the dye in an acidic solution.
-
Allow the color to develop for the recommended time (usually 15-30 minutes).
-
-
Measure Absorbance: Measure the absorbance of the standards and samples at ~620-640 nm using a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Use the standard curve to determine the concentration of phosphate released in each sample.
-
Calculate the ATPase rate (moles of Pi per mole of myosin per second).
-
Plot the ATPase rate against the actin concentration and fit the data to the Michaelis-Menten equation to determine kcat and Km for actin.
-
Visualizations
Caption: Experimental workflow for measuring this compound ATPase activity.
Caption: Simplified diagram of the actin-myosin-VA ATPase cycle.
References
- 1. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 5. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 7. med.upenn.edu [med.upenn.edu]
- 8. eubopen.org [eubopen.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
Unveiling the Myosin-VA Interactome: Application Notes and Protocols for Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Myosin-VA is a crucial actin-based molecular motor involved in the transport of a wide array of cellular cargoes, including organelles, vesicles, and protein complexes. Its function is fundamental to processes such as melanosome transport, neurotransmitter release, and synaptic plasticity.[1] Understanding the intricate network of protein-protein interactions that regulate this compound's function is paramount for elucidating its role in cellular physiology and pathology. This document provides detailed application notes and protocols for the identification of this compound binding partners using co-immunoprecipitation (Co-IP), a powerful technique to isolate and identify interacting proteins in their native cellular context.
Data Presentation: Known this compound Binding Partners
The following table summarizes known this compound binding partners identified through various studies. It is important to note that this data is compiled from multiple sources and the methods of identification and quantification may vary between studies. Therefore, a direct quantitative comparison between all partners is not feasible.
| Binding Partner | Function of Partner | Cellular Context/Role in this compound Interaction | Method of Identification |
| Melanophilin (MLPH) | Adaptor protein | Bridges this compound to Rab27a on melanosomes, crucial for melanosome transport in melanocytes. | Yeast Two-Hybrid, Co-IP |
| Rab27a | Small GTPase | Recruits Melanophilin to melanosomes, forming a tripartite complex with this compound for cargo transport. | Co-IP |
| Syntaxin-1A | t-SNARE protein | Interacts with this compound on synaptic vesicles in a Ca2+-dependent manner, involved in regulating exocytosis. | Co-IP |
| RPGRIP1L | Cilia-centrosomal protein | Interacts with the globular tail domain of this compound, suggesting a role for this compound in cilia-related processes. | Yeast Two-Hybrid, Biochemical Assays |
| Guanylate kinase-associated protein (GKAP) | Scaffolding protein | Proposed to be linked to this compound for transport into dendritic spines, involved in homeostatic synaptic scaling. | Co-IP |
| Dynein light chain (DLC/LC8) | Component of dynein motor complex | Associates with the this compound complex, suggesting coordination between actin and microtubule-based transport. | Co-IP |
| Spire1/2 | Actin nucleation promoting factor | Binds to the globular tail of this compound and is involved in the dynamic assembly of actin filaments for transport. | Biochemical Assays |
| Rab11 | Small GTPase | Functions with FIP2 to form a tripartite complex with Myosin-Vb (and likely this compound) for endosomal recycling. | Co-IP |
| Rab3A | Small GTPase | Forms a complex with the globular tail of this compound, important for synaptic vesicle trafficking. | Biochemical Assays |
| Tubulin | Subunit of microtubules | The globular tail domain of this compound can directly bind to microtubules, suggesting a role in crosslinking actin and microtubule cytoskeletons.[2][3] | Cosedimentation Analysis |
Experimental Protocols
This section provides a detailed methodology for the co-immunoprecipitation of this compound and its binding partners, followed by identification using mass spectrometry.
Protocol 1: Co-Immunoprecipitation of Endogenous this compound
This protocol is optimized for the immunoprecipitation of endogenous this compound from cell lysates.
Materials:
-
Cell culture plates (15 cm)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-Myosin-VA antibody (validated for immunoprecipitation)
-
Control IgG (from the same species as the anti-Myosin-VA antibody)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 300 mM NaCl
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
Magnetic rack
Procedure:
-
Cell Culture and Lysis:
-
Grow cells of interest (e.g., melanoma cell line MNT-1, neuronal cell line SH-SY5Y) to 80-90% confluency in 15 cm plates.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-Myosin-VA antibody. For the negative control, add an equivalent amount of control IgG to a separate tube of lysate.
-
Incubate on a rotator overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer.
-
Wash the beads twice with 1 mL of ice-cold Wash Buffer.
-
After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
To elute the protein complexes, add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle agitation.
-
Place the tubes on a magnetic rack and transfer the eluate to a new tube containing 5 µL of Neutralization Buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted sample can now be processed for mass spectrometry analysis (e.g., in-solution trypsin digestion followed by LC-MS/MS).
-
Protocol 2: Analysis of Co-immunoprecipitated Proteins by Mass Spectrometry
This protocol outlines the general steps for identifying proteins in the eluate from the Co-IP experiment.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 spin columns
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
In-solution Trypsin Digestion:
-
Add sequencing-grade trypsin to the sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS. The specific parameters for the liquid chromatography and mass spectrometry will depend on the instrument used.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., UniProt) to identify the proteins.
-
Perform quantitative analysis (e.g., label-free quantification or SILAC) to identify proteins that are significantly enriched in the this compound immunoprecipitation compared to the control IgG.[4][5]
-
Mandatory Visualizations
Experimental Workflow for this compound Co-Immunoprecipitation
Caption: Workflow for identifying this compound binding partners.
Signaling Pathway: this compound in Melanosome Transport
Caption: this compound mediated melanosome transport pathway.
Signaling Pathway: this compound in Regulated Exocytosis
Caption: Role of this compound in regulated exocytosis.
References
- 1. Frontiers | Myosin Va: Capturing cAMP for synaptic plasticity [frontiersin.org]
- 2. This compound binds to and mechanochemically couples microtubules to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Binds to and Mechanochemically Couples Microtubules to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: TIRF Microscopy for Single-Molecule Analysis of Myosin-VA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin-VA is a crucial member of the myosin superfamily of motor proteins, responsible for transporting a variety of intracellular cargoes along actin filaments.[1] This process is fundamental to numerous cellular functions, including organelle trafficking, vesicle transport, and mRNA localization.[1][2] Dysregulation of this compound has been implicated in several human diseases, such as Griscelli syndrome, which is characterized by pigmentation defects and severe neurological disorders.[1][2] Understanding the precise mechanics of this compound at the single-molecule level is therefore of paramount importance for both basic research and the development of novel therapeutics.
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique that enables the visualization of single fluorescent molecules with high signal-to-noise ratio.[3][4][5] This is achieved by selectively exciting fluorophores in a very thin region (typically <100 nm) near the coverslip surface, thereby minimizing background fluorescence from the bulk solution.[4][5][6] This makes TIRF microscopy an ideal tool for studying the dynamics of individual this compound motors as they move along actin filaments immobilized on a surface.[7]
These application notes provide a detailed overview and protocols for utilizing TIRF microscopy to perform single-molecule analysis of this compound.
Principle of TIRF Microscopy
TIRF microscopy relies on the principle of total internal reflection. When an excitation laser beam travels through a high refractive index medium (e.g., a glass coverslip) and strikes the interface with a lower refractive index medium (e.g., the aqueous sample) at an angle greater than the critical angle, the beam is totally internally reflected.[5][6] This reflection generates an electromagnetic field, known as an evanescent wave, that penetrates a short distance into the sample.[5][6] The intensity of this evanescent wave decays exponentially with distance from the surface, restricting the excitation of fluorophores to a very thin optical section.[5][6]
Key Advantages of TIRF for this compound Analysis:
-
High Signal-to-Noise Ratio: By eliminating out-of-focus fluorescence, TIRF provides clear images of single fluorescently labeled this compound molecules.[3]
-
Reduced Phototoxicity and Photobleaching: The limited excitation volume minimizes damage to the biological sample and prolongs the observation time of individual fluorophores.[3]
-
High Temporal and Spatial Resolution: TIRF allows for the tracking of single this compound molecules with nanometer-level precision and millisecond-level time resolution, enabling the detailed characterization of their movement.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound motility obtained from single-molecule TIRF microscopy studies.
Table 1: this compound Velocity
| ATP Concentration (µM) | Velocity (nm/s) | Reference |
| 1000 | ~400-600 | [9] |
| 100 | ~300-500 | [9] |
| 10 | ~150-250 | [9] |
| 1 | ~50-100 | [9] |
Table 2: this compound Processivity and Step Size
| Parameter | Value | Reference |
| Processive Run Length | Several micrometers | [10] |
| Step Size | ~36 nm | [11][12] |
| Dwell Time (time between steps) | Inversely dependent on ATP concentration | [11] |
Table 3: Impact of Inhibitors on this compound Motility
| Inhibitor | Concentration | Effect on Stepping Rate | Reference |
| Butanedione monoxime (BDM) | 50 mM | Slows stepping rate by inhibiting ADP release | [11] |
| Butanedione monoxime (BDM) | 100 mM | Further slows stepping rate | [11] |
Experimental Protocols
Protocol 1: Preparation of Flow Cell for TIRF Microscopy
-
Coverslip Cleaning:
-
Sonicate glass coverslips (24 x 50 mm, No. 1.5) in a 1% Hellmanex III solution for 20 minutes.
-
Rinse thoroughly with Milli-Q water.
-
Sonicate in 1 M KOH for 20 minutes.
-
Rinse thoroughly with Milli-Q water.
-
Sonicate in 100% ethanol (B145695) for 20 minutes.
-
Rinse thoroughly with Milli-Q water and dry with a stream of nitrogen gas.
-
-
Flow Cell Assembly:
-
Create channels on a glass slide using double-sided tape.
-
Place a cleaned coverslip over the channels and press firmly to create a sealed flow cell.
-
The typical volume of a flow cell is ~10-20 µL.
-
Protocol 2: Single-Molecule Motility Assay
-
Surface Passivation:
-
To prevent non-specific binding of proteins, coat the inner surface of the flow cell with a solution of biotinylated Bovine Serum Albumin (BSA) (1 mg/mL) for 5 minutes.
-
Wash the channel with motility buffer (e.g., 25 mM imidazole (B134444) pH 7.5, 25 mM KCl, 1 mM EGTA, 4 mM MgCl2, and 10 mM DTT).
-
Incubate with a solution of streptavidin (0.5 mg/mL) for 5 minutes.
-
Wash again with motility buffer.
-
-
Actin Filament Immobilization:
-
Introduce biotinylated and rhodamine-phalloidin (B2604369) labeled actin filaments into the flow cell and incubate for 5 minutes to allow them to bind to the streptavidin-coated surface.
-
Wash with motility buffer to remove unbound actin filaments.
-
-
This compound Observation:
-
Prepare a solution of fluorescently labeled this compound (e.g., with a quantum dot or an organic dye) at a low picomolar concentration in motility buffer containing ATP and an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
-
Introduce the this compound solution into the flow cell.
-
-
TIRF Imaging:
-
Mount the flow cell on the TIRF microscope.
-
Adjust the laser angle to achieve total internal reflection.
-
Acquire time-lapse image sequences of the moving this compound molecules along the actin filaments using a high-sensitivity camera.[7]
-
Protocol 3: Data Analysis
-
Tracking Single Molecules:
-
Use particle tracking software (e.g., ImageJ with appropriate plugins or custom MATLAB scripts) to determine the trajectories of individual this compound molecules.
-
-
Calculating Velocity and Processivity:
-
From the trajectories, calculate the instantaneous velocity of each molecule.
-
The run length is the total distance a single this compound molecule travels along an actin filament before detaching.
-
-
Step Size Determination:
-
Step sizes can be determined by analyzing the displacement of the this compound molecule between consecutive frames with high spatial precision, often requiring specialized fitting algorithms.[7]
-
Signaling Pathways and Experimental Workflows
The function of this compound is tightly regulated within the cell. This regulation can occur through interactions with cargo adaptor proteins, such as melanophilin, and through phosphorylation.[10] The following diagrams illustrate a simplified signaling pathway and the general experimental workflow for TIRF-based single-molecule analysis of this compound.
Caption: Simplified signaling pathway for this compound activation and cargo transport.
Caption: Experimental workflow for single-molecule analysis of this compound using TIRF microscopy.
Conclusion
TIRF microscopy is an indispensable technique for the single-molecule analysis of this compound. It provides the necessary resolution and signal-to-noise ratio to dissect the molecular mechanisms of this essential motor protein. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments aimed at understanding this compound function and identifying potential therapeutic interventions for this compound-related diseases. The ability to observe the real-time dynamics of individual this compound motors provides invaluable insights into its mechanochemical cycle, its regulation by other proteins, and the effects of potential drug candidates on its motile properties.
References
- 1. Unconventional this compound - Wikipedia [en.wikipedia.org]
- 2. Myosin Va is developmentally regulated and expressed in the human cerebellum from birth to old age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 5. Total internal reflection fluorescence microscope - Wikipedia [en.wikipedia.org]
- 6. Total Internal Reflection Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 7. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of TIRF Microscopy in Life Science Research | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. Myosin V fluorescence imaging dataset for single-molecule localization and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles and regulation of myosin V interaction with cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tilting and Wobble of Myosin V by High-Speed Single-Molecule Polarized Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Stable Cell Lines Expressing Tagged Myosin-VA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin-VA is a crucial actin-based molecular motor involved in the intracellular transport of a variety of cargoes, including organelles, vesicles, and mRNA. The generation of stable cell lines expressing tagged this compound is an invaluable tool for studying its function, regulation, and involvement in various cellular processes and disease states. These cell lines provide a consistent and reproducible system for high-throughput screening, drug discovery, and detailed molecular studies. This document provides detailed protocols and application notes for the successful generation and characterization of stable cell lines expressing tagged this compound.
Data Presentation
The generation of stable cell lines is a multi-step process with several parameters that can influence the outcome. The following table summarizes key quantitative data gathered from various sources to provide a baseline for establishing your own experimental conditions. Note that optimal conditions may vary depending on the specific cell line, plasmid, and tag used.
| Parameter | Cell Line | Transfection Method | Typical Efficiency | Selection Agent | Concentration Range | Expected Outcome |
| Transfection Efficiency | HEK293 | Chemical (e.g., PEI, Lipofectamine) | 70-96% (with optimization for large plasmids)[1][2] | N/A | N/A | High percentage of transiently expressing cells. |
| CHO | Lentiviral Transduction | Nearly 100% (GFP positive)[3][4] | N/A | N/A | High percentage of transduced cells. | |
| Antibiotic Selection | HEK293 | N/A | N/A | G418 | 200-800 µg/mL | Selection of stably integrated clones. |
| CHO | N/A | N/A | Puromycin | 1-10 µg/mL[5][6] | Selection of stably integrated clones. | |
| Protein Expression | Various | Western Blot | Variable | N/A | N/A | Detectable band of tagged this compound at the expected molecular weight. |
| This compound Transport Velocity | Neurons | Live-cell imaging | 0.15 - 0.22 µm/s (average)[7] | N/A | N/A | Measurement of cargo transport dynamics. |
| Yeast | Live-cell imaging | Varies with lever arm length | N/A | N/A | Elucidation of motor protein mechanics.[8][9] |
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in generating and validating stable cell lines expressing tagged this compound.
Protocol 1: Plasmid Vector Construction
-
Obtain this compound cDNA: Acquire the full-length cDNA for the desired this compound isoform.
-
Select an Expression Vector: Choose a mammalian expression vector with a strong constitutive (e.g., CMV, EF1α) or inducible promoter. The vector should also contain a selectable marker, such as resistance to neomycin (G418) or puromycin.
-
Tag Insertion: Clone the tag of choice (e.g., GFP, RFP, FLAG, HA) in-frame with the this compound cDNA at either the N- or C-terminus. The choice of terminus should be guided by known functional domains of this compound to minimize interference with its motor activity or cargo binding.
-
Vector Sequencing: Sequence the final construct to confirm the correct orientation and in-frame fusion of the tag and this compound.
Protocol 2: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before starting the stable cell line generation, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.[5][10]
-
Cell Plating: Plate the parental cell line (e.g., HEK293 or CHO) in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418: 100, 200, 400, 600, 800, 1000 µg/mL; for Puromycin: 0.5, 1, 2, 4, 6, 8, 10 µg/mL).[5][6] Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and observe them daily for 10-14 days. Replace the selective medium every 2-3 days.[11]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in 100% cell death within 7-10 days.
Protocol 3: Generation of Stable Cell Lines via Chemical Transfection
-
Cell Seeding: The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[12]
-
Transfection: Transfect the cells with the tagged this compound expression vector using a suitable chemical transfection reagent according to the manufacturer's protocol. For large plasmids like this compound, optimizing the DNA:reagent ratio is critical.[1]
-
Recovery: Allow the cells to recover and express the transfected gene for 24-48 hours in non-selective medium.
-
Selection: After the recovery period, passage the cells into a larger flask and begin selection by adding the predetermined optimal concentration of the appropriate antibiotic to the culture medium.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days, until distinct antibiotic-resistant colonies appear. This may take 2-3 weeks.
-
Clonal Isolation: Isolate individual colonies using cloning cylinders or by limiting dilution in a 96-well plate.
-
Expansion and Validation: Expand the individual clones and validate the expression of the tagged this compound by Western blotting and immunofluorescence microscopy.
Protocol 4: Generation of Stable Cell Lines via Lentiviral Transduction
Lentiviral transduction is a highly efficient method for generating stable cell lines, especially for difficult-to-transfect cells.[13]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector encoding the tagged this compound, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Harvest and Titer Virus: Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection. Determine the viral titer.
-
Transduction: Transduce the target cell line with the lentiviral particles at a desired multiplicity of infection (MOI). Polybrene can be added to enhance transduction efficiency.
-
Selection: 48-72 hours post-transduction, begin selection with the appropriate antibiotic.
-
Clonal Isolation and Expansion: Follow steps 6 and 7 from Protocol 3.
Protocol 5: Validation of Tagged this compound Expression
A. Western Blot Analysis
-
Cell Lysis: Lyse the cells from each stable clone in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each clone by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the tag (e.g., anti-GFP, anti-FLAG) or against this compound.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
B. Immunofluorescence Microscopy
-
Cell Seeding: Seed the stable clones on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Staining: If the tag is not fluorescent, incubate the cells with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody. Counterstain with a nuclear stain (e.g., DAPI) and a marker for the actin cytoskeleton (e.g., phalloidin).
-
Imaging: Mount the coverslips and visualize the subcellular localization of the tagged this compound using a fluorescence or confocal microscope.
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Myosin VA Movements in Normal and Dilute-Lethal Axons Provide Support for a Dual Filament Motor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secretory vesicle transport velocity in living cells depends on the myosin-V lever arm length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secretory vesicle transport velocity in living cells depends on the myosin-V lever arm length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 11. toku-e.com [toku-e.com]
- 12. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 13. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Myosin-VA: Application Notes and Protocols for Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Myosin-VA is a crucial molecular motor protein responsible for transporting a variety of cellular cargoes along actin filaments. Its intricate structure and dynamic conformational changes are fundamental to its function and regulation. Understanding the three-dimensional architecture of this compound is paramount for elucidating its mechanism of action and for developing therapeutic interventions targeting its dysfunction. Electron microscopy (EM) has emerged as a powerful tool for visualizing the structure of this compound in its various functional states. This document provides detailed application notes and protocols for utilizing negative stain EM and cryo-electron microscopy (cryo-EM) to study the structure of this compound.
Introduction to this compound Structure
This compound is a two-headed unconventional myosin. Each head contains an N-terminal motor domain, which binds to actin and hydrolyzes ATP, followed by a lever arm that binds multiple calmodulin light chains. The two heads are joined by a coiled-coil domain that facilitates dimerization, and the molecule terminates in a C-terminal globular cargo-binding domain. This compound exists in different conformational states, including an extended, active state and a compact, autoinhibited state.[1] In the inhibited state, the cargo-binding domain folds back and interacts with the motor domains, preventing ATP hydrolysis and actin binding.[1]
Electron Microscopy Techniques for this compound Visualization
Both negative stain EM and cryo-EM have been instrumental in revealing the structural details of this compound.
-
Negative Stain Electron Microscopy: This technique involves embedding the purified protein in a heavy metal salt solution, which creates a high-contrast cast of the molecule. Negative staining is a relatively simple and rapid method, making it ideal for initial sample screening, assessing sample homogeneity, and visualizing the overall shape and conformational states of this compound.[2] It has been successfully used to visualize the compact, triangular shape of the autoinhibited state and the more extended conformations.
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM involves flash-freezing the sample in a thin layer of vitreous ice, preserving the protein in a near-native state.[3] Coupled with single-particle analysis, cryo-EM can yield high-resolution three-dimensional structures of macromolecules.[3][4] This technique has been pivotal in determining the near-atomic resolution structures of the actomyosin-V complex in different nucleotide states (strong-ADP, rigor, and a post-rigor transition state), providing deep insights into the force-generation mechanism.[4] Cryo-EM has also been used to solve the structure of the full-length, autoinhibited this compound, revealing the intricate interactions that maintain this closed state.[5]
Quantitative Data Summary
The following table summarizes key quantitative data obtained from electron microscopy studies of this compound.
| Parameter | This compound State | Technique | Resolution | Dimensions/Key Features | Reference |
| Overall Structure | Autoinhibited | Negative Stain EM | ~2 nm | Compact, triangular shape with sides of ~22 nm. | |
| Autoinhibited | Cryo-EM | 4.78 Å | Triangular structure with multiple intra- and interpolypeptide chain interactions. Total weight: 1,052.81 kDa. | [5] | |
| Actomyosin (B1167339) Complex (Strong-ADP state) | Cryo-EM | High-resolution | Detailed atomic model of the myosin-V motor domain bound to F-actin. | [4] | |
| Actomyosin Complex (Rigor state) | Cryo-EM | High-resolution | High flexibility observed in the myosin head. | [4] | |
| Actomyosin Complex (Post-rigor transition state) | Cryo-EM | High-resolution | Novel conformation of an ATP-analog bound, actin-bound myosin-V. | [4] | |
| Head Dimensions | N/A | Negative Stain EM | ~2 nm | Approximately 19 nm long and pear-shaped. | [6] |
| Step Size | In vivo | Single-molecule tracking | N/A | Mean step size of 74 ± 2 nm. | [7] |
Experimental Protocols
Protocol 1: Purification of this compound
A high-quality, homogenous protein sample is a prerequisite for successful structural studies.
Materials:
-
Expression system (e.g., Sf9 insect cells for recombinant expression).[5]
-
Cell lysis buffer (e.g., containing protease inhibitors).
-
Affinity chromatography resin (e.g., FLAG-tag affinity gel).[4]
-
Size-exclusion chromatography column.
-
Buffers for chromatography (specific to the purification strategy).
Methodology:
-
Expression: Express the this compound construct (full-length or truncated) in a suitable expression system like Sf9 cells using a baculovirus vector.[8] For actomyosin studies, a truncated construct encompassing the motor domain and the first light chain binding site can be used.[4]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to prevent degradation.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., anti-FLAG M2 agarose) to capture the tagged this compound.[4]
-
Elution: Elute the bound protein using a competitive agent (e.g., FLAG peptide).
-
Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography to separate it from aggregates and other contaminants.
-
Purity Assessment: Analyze the purity of the final sample by SDS-PAGE. The purified protein should appear as distinct bands corresponding to the myosin heavy and light chains.[9]
Protocol 2: Negative Stain Electron Microscopy
This protocol is adapted from standard negative staining procedures.[6][10]
Materials:
-
Purified this compound (50-100 nM).[9]
-
EM grids (e.g., 400-mesh copper grids with a continuous carbon film).
-
Glow discharger.
-
Negative stain solution (e.g., 1-2% uranyl acetate (B1210297) or uranyl formate).
-
Filter paper.
-
Transmission Electron Microscope (TEM).
Methodology:
-
Grid Preparation: Glow-discharge the carbon-coated EM grids for 20-30 seconds to make the surface hydrophilic.[11]
-
Sample Application: Apply 3-5 µL of the purified this compound solution to the glow-discharged grid and incubate for 1-2 minutes.
-
Blotting: Blot away the excess sample solution using filter paper.
-
Staining: Immediately apply a drop of the negative stain solution to the grid. The specific stain and concentration may need to be optimized.
-
Blotting and Drying: After a brief incubation (30-60 seconds), blot away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grids in a TEM operating at an appropriate voltage (e.g., 100-120 kV).[9]
Protocol 3: Cryo-Electron Microscopy and Single-Particle Analysis
This protocol outlines the general workflow for cryo-EM and single-particle analysis.[3][4]
Materials:
-
Purified this compound at a suitable concentration (empirically determined, typically in the µM range).
-
Cryo-EM grids (e.g., C-flat™ or Quantifoil®).
-
Plunge-freezing device (e.g., Vitrobot™).
-
Liquid ethane.
-
Cryo-Transmission Electron Microscope (Cryo-TEM) with a direct electron detector.
-
Image processing software (e.g., RELION, CryoSPARC).
Methodology:
-
Grid Preparation: Glow-discharge the cryo-EM grids to render them hydrophilic.
-
Sample Application and Plunge-Freezing: Apply 3-4 µL of the protein sample to the grid in a temperature and humidity-controlled environment. Blot the grid to create a thin film of the sample and immediately plunge-freeze it in liquid ethane.
-
Data Acquisition: Screen the frozen grids in a cryo-TEM to assess ice thickness and particle distribution. Collect a large dataset of high-quality images (micrographs) using a direct electron detector.
-
Image Processing and 2D Classification: Pre-process the raw micrographs to correct for beam-induced motion and to estimate the contrast transfer function (CTF). Pick individual particles from the micrographs and subject them to 2D classification to remove junk particles and to obtain initial 2D class averages representing different views of the molecule.[12][13]
-
Ab Initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.
-
3D Classification and Refinement: Perform 3D classification to sort particles into structurally homogeneous classes. Refine the 3D map for each class to high resolution.[12]
-
Model Building and Validation: Build an atomic model into the refined cryo-EM map and validate the final structure.
Visualizations
Caption: Signaling pathway illustrating the regulation and motor function of this compound.
Caption: Experimental workflow for visualizing this compound using electron microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Flexibility within Myosin Heads Revealed by Negative Stain and Single-Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single particle analysis - Wikipedia [en.wikipedia.org]
- 4. High-resolution structures of the actomyosin-V complex in three nucleotide states provide insights into the force generation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Negative staining of myosin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution structures of the actomyosin-V complex in three nucleotide states provide insights into the force generation mechanism | eLife [elifesciences.org]
- 9. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. cryo-em-course.caltech.edu [cryo-em-course.caltech.edu]
Application Notes and Protocols: Utilizing Dominant-Negative Myosin-VA Constructs to Elucidate Protein Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin-VA is a crucial actin-based molecular motor protein involved in the transport of a variety of intracellular cargoes, including organelles like melanosomes, the smooth endoplasmic reticulum, and secretory vesicles.[1][2][3] Due to its essential role in cellular trafficking, understanding its function is critical. A powerful and widely used method to investigate the function of this compound is through the expression of dominant-negative constructs.[4][5] These constructs typically consist of the C-terminal tail domain of this compound, which contains the cargo-binding region but lacks the N-terminal motor domain.[1][6] By competing with the endogenous, full-length this compound for binding to specific cargoes, these dominant-negative constructs effectively inhibit its transport functions, allowing researchers to probe the consequences of its disruption.[6][7][8]
These application notes provide a comprehensive overview, quantitative data summary, and detailed protocols for using dominant-negative this compound constructs to study its role in cellular processes, particularly in neuronal transport and exocytosis.
Mechanism of Dominant-Negative Inhibition
The dominant-negative effect of the this compound tail construct is primarily achieved through competitive inhibition. The tail domain, specifically the C-terminal globular tail domain (GTD), is responsible for recognizing and binding to organelle-specific receptors.[2][9] When overexpressed, the motor-less tail construct binds to these cargo receptors, effectively displacing the endogenous, functional this compound.[7][8] This prevents the cargo from being transported along the actin cytoskeleton, leading to an observable phenotype.
Several potential mechanisms contribute to this inhibition:
-
Blocking Cargo Binding Sites: The dominant-negative tail occupies the binding sites on the cargo, preventing the full-length motor protein from associating with it.[6]
-
Formation of Non-functional Complexes: The construct might interact with full-length this compound on the cargo, rendering the complex immobile.[6]
-
Cytoplasmic Sequestration: The tail construct could interact with full-length this compound in the cytoplasm, preventing it from binding to either cargo or actin filaments.[6]
Quantitative Data Summary
Expression of dominant-negative this compound constructs has been shown to significantly alter vesicle dynamics. The following tables summarize key quantitative findings from published studies.
Table 1: Effect of Dominant-Negative this compound Tail on LDCV Exocytosis in Hippocampal Neurons
| Condition | Vesicles Undergoing Exocytosis (%) | Fold Change |
| Control (NPY-EGFP only) | 0.75% | - |
| This compound Tail Expression | 1.80% | +2.4 |
Data summarized from Bittins et al. (2009). The study suggests that inhibiting this compound liberates vesicles from the actin cytoskeleton, paradoxically increasing exocytosis under their specific stimulation conditions.[1][10]
Table 2: Effect of Dominant-Negative this compound Tail on Axonal Transport of LDCVs
| Transport Direction | Parameter | Control | This compound Tail Expression | % Change |
| Anterograde | Speed (µm/s) | 0.65 ± 0.03 | 0.61 ± 0.03 | -6.2% (Not Significant) |
| Retrograde | Speed (µm/s) | 0.54 ± 0.02 | 0.39 ± 0.02 | -27.8% (Significant) |
Data summarized from Bittins et al. (2009). This demonstrates a specific role for this compound in facilitating retrograde axonal transport of Large Dense Core Vesicles (LDCVs).[6][11]
Experimental Protocols
Protocol 1: Construction of a Dominant-Negative this compound Tail Plasmid
This protocol describes the general steps to create a plasmid expressing the this compound tail domain, often fused to a fluorescent protein for visualization.
-
Template Selection: Obtain a full-length cDNA clone for the brain-specific isoform of mouse or rat this compound.
-
Primer Design: Design PCR primers to amplify the tail region. The tail construct typically includes the coiled-coil regions and the C-terminal globular domain, lacking the N-terminal motor and neck domains.[1][6]
-
Forward Primer: Should include a restriction site (e.g., EcoRI) and anneal to the start of the desired tail region.
-
Reverse Primer: Should include a different restriction site (e.g., BamHI), omit the stop codon (if fusing to a C-terminal tag like mCherry or EGFP), and anneal to the end of the this compound coding sequence.
-
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the tail domain from the full-length template.
-
Vector Preparation: Digest a suitable mammalian expression vector (e.g., pEGFP-N1 or a vector containing mCherry) with the same restriction enzymes used in the primer design.
-
Ligation: Ligate the purified PCR product (the this compound tail) into the prepared expression vector.
-
Transformation: Transform the ligation product into competent E. coli cells and select for positive colonies on appropriate antibiotic plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insert size and sequence through restriction digest and Sanger sequencing.
Protocol 2: Transfection and Live-Cell Imaging in Cultured Neurons
This protocol outlines the process of introducing the dominant-negative construct into cultured neurons and imaging its effect on vesicle transport.
-
Cell Culture: Culture primary hippocampal neurons from E18 rat embryos on poly-L-lysine coated glass coverslips at an appropriate density.
-
Co-transfection: At 15-16 days in vitro (DIV), co-transfect the neurons using a calcium phosphate (B84403) or lipofection-based method with:
-
The dominant-negative this compound tail plasmid (e.g., this compound-tail-mCherry).
-
A plasmid labeling the cargo of interest (e.g., Neuropeptide Y fused to EGFP, NPY-EGFP, to label LDCVs).[6]
-
-
Expression: Allow 48 hours for the cells to express the constructs.
-
Live-Cell Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted widefield or confocal microscope equipped with a temperature and CO2-controlled environmental chamber.
-
Maintain cells at 37°C in a suitable imaging medium (e.g., HEPES-buffered saline).
-
-
Image Acquisition:
-
Identify healthy, transfected neurons expressing both the cargo marker and the dominant-negative construct.
-
Acquire time-lapse images using appropriate filter sets for the chosen fluorophores (e.g., 488 nm excitation for EGFP, 555-561 nm for mCherry).
-
Capture frames at a rate of approximately 1 frame per second for 100-300 seconds to track vesicle movement.[6]
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ/Fiji with tracking plugins) to generate kymographs from the time-lapse series of axons and dendrites.
-
From the kymographs, measure the speed, direction (anterograde vs. retrograde), and processivity of the fluorescently-labeled vesicles.
-
Compare the dynamics of vesicles in cells expressing the dominant-negative construct to control cells transfected only with the cargo marker.
-
Conclusion
The use of dominant-negative this compound constructs is a robust and effective strategy for dissecting the specific roles of this motor protein in intracellular transport. By competitively inhibiting the function of endogenous this compound, researchers can observe the direct consequences on cargo trafficking, localization, and downstream cellular processes like exocytosis and neurite development. The protocols and data presented here provide a framework for designing and executing experiments to further explore the multifaceted functions of this compound in health and disease.
References
- 1. Expression of the Dominant-Negative Tail of Myosin Va Enhances Exocytosis of Large Dense Core Vesicles in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. The Moore Laboratory Home Page [faculty.uml.edu]
- 4. Inducible and Reversible Dominant-negative (DN) Protein Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput identification of dominant negative polypeptides in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dominant-Negative Myosin Va Impairs Retrograde but Not Anterograde Axonal Transport of Large Dense Core Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Unravelling the molecular basis of the dominant negative effect of myosin XI tails on P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles and regulation of myosin V interaction with cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of the dominant-negative tail of myosin Va enhances exocytosis of large dense core vesicles in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dominant-negative myosin Va impairs retrograde but not anterograde axonal transport of large dense core vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Myosin-VA Function Using Small-Molecule Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin-VA is a member of the unconventional myosin V family of motor proteins, which are responsible for transporting a variety of cellular cargoes along actin filaments.[1] This process is crucial for numerous cellular functions, including organelle transport, synaptic plasticity, and cell division.[2][3] Dysregulation of this compound function has been implicated in several diseases, making it an important target for research and therapeutic development.[4] Small-molecule inhibitors offer a powerful tool to acutely and reversibly probe the function of this compound in a variety of biological contexts.
These application notes provide an overview of the most common small-molecule inhibitors of this compound, their mechanisms of action, and detailed protocols for their use in key biochemical and cell-based assays.
Small-Molecule Inhibitors of this compound
Two of the most well-characterized small-molecule inhibitors of this compound are MyoVin-1 and Pentabromopseudilin (PBP).
-
MyoVin-1: This pyrazolopyrimidine compound is a potent and reversible inhibitor of the actin-stimulated ATPase activity of myosin V.[5] It acts as an uncompetitive inhibitor by blocking the release of ADP from the actomyosin (B1167339) complex.[5][6] MyoVin-1 exhibits good selectivity for myosin V over other myosin isoforms like myosin II and myosin VI.[7]
-
Pentabromopseudilin (PBP): Originally isolated as a marine antibiotic, PBP is a potent, reversible, and allosteric inhibitor of this compound ATPase activity and in vitro motility.[7][8] It functions as a non-competitive inhibitor by binding to an allosteric pocket in the motor domain, which leads to a decreased rate of ATP binding and hydrolysis, and a reduced affinity of the myosin for actin.[7][9] While potent against this compound, PBP can inhibit other myosins, such as myosin-II and myosin-Ie, at higher concentrations.[7]
Quantitative Data of this compound Inhibitors
| Inhibitor | Target Myosin | Assay Type | Potency (IC50 / Ki) | Notes | Reference(s) |
| MyoVin-1 | This compound | Actin-stimulated ATPase | Ki = 5.5 - 6.3 µM | Uncompetitive inhibitor, blocks ADP release. Selective over myosin II and VI. | [5][7] |
| Pentabromopseudilin (PBP) | This compound | ATPase Activity / In Vitro Motility | IC50 = 1.2 µM | Reversible, non-competitive inhibitor. Can inhibit other myosins at higher concentrations. | [7][8] |
| Pentabromopseudilin (PBP) | Myosin-VB | ATPase Activity | IC50 = ~20 µM | [7] | |
| Pentabromopseudilin (PBP) | Non-muscle Myosin II | ATPase Activity | IC50 = ~25 µM | [7] | |
| Pentabromopseudilin (PBP) | Myosin-IE | ATPase Activity | IC50 = ~50 µM | [7] | |
| Blebbistatin | Myosin II | ATPase Activity | IC50 = 0.5 - 5 µM | Does not significantly inhibit myosin-V. Useful as a negative control for myosin-V studies. | [7][10] |
Experimental Protocols
This compound ATPase Activity Assay
This protocol is designed to measure the rate of ATP hydrolysis by this compound in the presence and absence of inhibitors. The assay measures the liberation of inorganic phosphate (B84403) (Pi) using a colorimetric method.
Materials:
-
Purified this compound protein
-
Actin filaments
-
Assay Buffer: 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM imidazole (B134444), pH 7.0
-
ATP solution (with [γ-32P]ATP for radioactive detection, or non-radioactive for colorimetric assays)
-
Small-molecule inhibitor stock solution (e.g., MyoVin-1 or PBP in DMSO)
-
Quenching solution (e.g., 1 M HCl)
-
Malachite green reagent (for colorimetric detection) or scintillation fluid (for radioactive detection)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, actin filaments, and the desired concentration of the inhibitor (or DMSO as a vehicle control).
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5-10 minutes.
-
Initiate the reaction by adding a known concentration of purified this compound.
-
At various time points, stop the reaction by adding the quenching solution.
-
For colorimetric detection, add the malachite green reagent and incubate for the recommended time to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
For radioactive detection, extract the liberated 32Pi and measure using a scintillation counter.[11]
-
Calculate the rate of ATP hydrolysis (moles of Pi released per mole of myosin per second).
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the enzyme activity against the logarithm of the inhibitor concentration.[12][13]
In Vitro Motility Assay
This assay directly visualizes the movement of actin filaments propelled by surface-adsorbed this compound, allowing for the measurement of motor velocity.
Materials:
-
Flow cell (constructed from a microscope slide and coverslip)
-
Purified this compound protein
-
Rhodamine-phalloidin labeled actin filaments
-
Motility Buffer: 25 mM imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 10 mM DTT
-
ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine)
-
Small-molecule inhibitor stock solution
-
Blocking solution (e.g., 1 mg/mL BSA in motility buffer)
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Coat the inside of the flow cell with a dilute solution of this compound and incubate to allow the protein to adsorb to the surface.[10][14]
-
Wash the flow cell with motility buffer to remove unbound myosin.
-
Block the surface with the blocking solution to prevent non-specific binding of actin filaments.[10]
-
Introduce the fluorescently labeled actin filaments into the flow cell and allow them to bind to the myosin.
-
Infuse the motility buffer containing ATP and the ATP regeneration system, along with the desired concentration of the inhibitor (or DMSO control).
-
Observe the movement of the actin filaments using fluorescence microscopy and record videos.
-
Analyze the videos using tracking software to determine the velocity of filament movement.
-
Compare the velocities in the presence and absence of the inhibitor to determine its effect on this compound motor function.
Cell-Based Organelle Transport Assay
This assay assesses the effect of this compound inhibitors on the transport of specific organelles within living cells.
Materials:
-
Cultured cells known to utilize this compound for organelle transport (e.g., melanocytes for melanosomes, neurons for synaptic vesicles).[2][15]
-
Fluorescently labeled organelle marker (e.g., a fluorescent protein fused to an organelle-specific protein or a fluorescent dye).
-
Cell culture medium
-
Small-molecule inhibitor stock solution
-
Live-cell imaging microscope
Procedure:
-
Culture the cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect or treat the cells to label the organelle of interest.
-
Treat the cells with the desired concentration of the this compound inhibitor (or DMSO control) for a specified period.
-
Acquire time-lapse images of the cells using the live-cell imaging microscope, focusing on the movement of the labeled organelles.
-
Analyze the images to quantify organelle transport parameters, such as velocity, displacement, and distribution.
-
Compare the organelle transport dynamics in inhibitor-treated cells to control cells to determine the role of this compound in this process.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying this compound function with inhibitors.
Caption: this compound mediated organelle transport and its inhibition.
Caption: TGF-β signaling and its modulation by the this compound inhibitor PBP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. in vitro Motility Assay [dictybase.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]
- 11. ohsu.edu [ohsu.edu]
- 12. courses.edx.org [courses.edx.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Myosin-VA and Microtubule Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin-VA is a member of the unconventional myosin family of motor proteins, renowned for its role in transporting various cellular cargoes along actin filaments. Traditionally viewed as an actin-based motor, emerging evidence has revealed a fascinating and complex interplay between this compound and the microtubule cytoskeleton. This interaction is not one of active motility but rather of tethering, cross-linking, and diffusion, suggesting a sophisticated mechanism for cytoskeletal crosstalk and the coordination of cargo transport between the two major filament systems.[1][2]
These application notes provide a comprehensive overview of the key techniques employed to investigate the interaction between this compound and microtubules. Detailed protocols for in vitro and cell-based assays are provided to enable researchers to explore this fascinating area of cell biology and its implications for cellular function and disease.
Key Concepts and Signaling Pathways
The interaction between this compound and microtubules is multifaceted. The globular tail domain of this compound binds directly to microtubules, leaving the N-terminal motor domains free to interact with actin filaments.[1][3] This allows this compound to act as a physical linker between the two cytoskeletal networks. This cross-linking activity is regulated by calcium and ATP, which can induce conformational changes in the this compound molecule and lead to the contraction of the linked filament networks.[1][3]
Furthermore, adaptor proteins, such as melanophilin, play a crucial role in regulating the preference of the this compound transport complex for either actin or microtubules. The phosphorylation state of melanophilin can act as a molecular switch, toggling the binding preference and thereby directing cargo trafficking at the intersection of these two cytoskeletal tracks.[4][5]
Experimental Techniques and Protocols
A variety of biochemical, biophysical, and cell-based techniques are utilized to dissect the this compound-microtubule interaction.
In Vitro Reconstitution Assays
These assays are fundamental for demonstrating a direct interaction and for characterizing the biophysical properties of the interaction in a controlled environment.
This technique is used to determine if this compound directly binds to microtubules and to estimate the binding affinity.
Protocol:
-
Protein Preparation:
-
Purify native this compound from a suitable source (e.g., chick brain) or use expressed and purified recombinant this compound.[1]
-
Purify tubulin and polymerize it into microtubules in the presence of a stabilizing agent like taxol. Ensure the microtubules are free of microtubule-associated proteins (MAPs).[1]
-
-
Binding Reaction:
-
Sedimentation:
-
Centrifuge the mixture at high speed (e.g., 250,000 x g for 20 minutes at 25°C) to pellet the microtubules and any bound proteins.[1]
-
-
Analysis:
-
Carefully separate the supernatant and the pellet.
-
Analyze the protein content of both fractions by SDS-PAGE and Coomassie blue staining or immunoblotting for this compound and tubulin.
-
Quantify the amount of this compound in the pellet at different initial concentrations to determine the binding affinity (Kd) and stoichiometry.[1][3]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ~70 nM | [1][3] |
| Stoichiometry | ~1:24 (this compound:tubulin) | [1][3] |
This method visualizes the ability of this compound to cross-link actin filaments and microtubules.
Protocol:
-
Filament Preparation:
-
Cross-linking Reaction:
-
Imaging:
-
Observe the samples using a fluorescence microscope. In the presence of this compound, a cross-linked gel-like network of intermingled green microtubules and red actin filaments will be observed.[1]
-
-
Contraction Assay (Optional):
Single-Molecule Assays
These powerful techniques allow for the direct observation of individual this compound molecules interacting with microtubules. Total Internal Reflection Fluorescence (TIRF) microscopy is often employed to achieve high signal-to-noise by illuminating only a thin section of the sample near the coverslip.[6]
This assay is used to observe the one-dimensional diffusive movement of this compound along microtubules.
Protocol:
-
Flow-Cell Preparation:
-
Microtubule Immobilization:
-
This compound Labeling and Observation:
-
Label single this compound molecules with a bright, photostable fluorophore such as a quantum dot (Qdot).[9][10]
-
Infuse the Qdot-labeled this compound into the flow-cell in a suitable buffer containing an oxygen scavenging system to reduce photobleaching.[9]
-
Image the sample using TIRF microscopy, acquiring time-lapse movies.[6]
-
-
Data Analysis:
-
Track the position of individual Qdot-labeled this compound molecules over time.
-
Analyze the trajectories to confirm one-dimensional diffusion along the microtubules.
-
Calculate the diffusion coefficient from the mean squared displacement.[11]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Diffusion Coefficient | 0.36 ± 0.13 µm²/s (single-headed) | [9] |
| Average Maximum Speed | 5.3 ± 1.2 µm/s (single-headed) | [9] |
| Interaction Lifetime | 38 ± 4 s (single-headed) | [9] |
Cell-Based Assays
These assays are crucial for validating the in vitro findings in a physiological context and for understanding the cellular function of the this compound-microtubule interaction.
Co-IP is used to determine if this compound and tubulin (the subunit of microtubules) are part of the same protein complex within a cell.
Protocol:
-
Cell Lysis:
-
Culture cells of interest and harvest them.
-
Lyse the cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions (e.g., buffer containing 1% NP-40).[12] Add protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[13]
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both this compound and tubulin.
-
The presence of tubulin in the this compound immunoprecipitate (and vice versa) indicates an in vivo interaction.[14]
-
This technique is used to visualize the colocalization of this compound and microtubules within fixed cells.
Protocol:
-
Cell Culture and Fixation:
-
Grow cells on coverslips.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them (e.g., with Triton X-100).
-
-
Immunostaining:
-
Incubate the cells with a primary antibody against this compound and a primary antibody against a tubulin subunit (from different species).
-
Wash and then incubate with fluorescently labeled secondary antibodies that recognize the respective primary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 568-conjugated anti-mouse).
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
Analyze the images for the degree of colocalization between the this compound and microtubule signals. Punctate this compound staining aligned with microtubule tracks suggests an association.[14]
-
Conclusion
The study of the interaction between this compound and microtubules is a rapidly evolving field that is challenging the traditional view of cytoskeletal organization and function. The techniques and protocols outlined in these application notes provide a robust framework for researchers to investigate this fascinating interplay. By combining in vitro reconstitution assays with single-molecule biophysics and cell-based imaging, a deeper understanding of how cells coordinate their intricate transport machinery can be achieved, potentially opening new avenues for therapeutic intervention in diseases where these processes are dysregulated.
References
- 1. This compound Binds to and Mechanochemically Couples Microtubules to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myosin Va maneuvers through actin intersections and diffuses along microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binds to and mechanochemically couples microtubules to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for single molecule imaging and tracking of processive myosin motors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Flailer Mutant Mouse as a Model for Myosin-VA Dysfunction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin-VA (MyoVa) is a crucial actin-based molecular motor protein responsible for the transport of various intracellular cargoes along actin filaments.[1][2] In the central nervous system, MyoVa plays a vital role in neuronal function by transporting essential components, such as smooth endoplasmic reticulum (SER), receptors, and scaffolding proteins, into dendritic spines to support synaptic structure and plasticity.[1][3][4] Mutations in the human MYO5A gene are the cause of Griscelli syndrome type 1, a rare autosomal recessive disorder characterized by pigmentary dilution and severe neurological impairments.[2][5][6]
The Flailer (flr) mouse is a spontaneous autosomal recessive neurological mutant that serves as a powerful model for studying the consequences of MyoVa dysfunction, particularly in the brain.[7] The flailer mutation resulted from a non-homologous recombination event that created a novel hybrid gene, fusing the promoter and first two exons of the Guanine nucleotide-binding protein beta 5 (Gnb5) gene with the C-terminal exons of the Myo5a gene.[7][8] This fusion produces a "Flailer protein" that contains the cargo-binding tail of MyoVa but lacks the actin-binding motor domain.[3][8] Due to the Gnb5 promoter, this mutant protein is expressed at high levels specifically in the central nervous system.[1][8] The Flailer protein acts in a dominant-negative manner by competing with wild-type MyoVa for cargo, forming dysfunctional dimers that sequester synaptic components and prevent their transport to the postsynaptic density (PSD).[1][3][8]
This model is particularly valuable for investigating the molecular basis of synaptic dysfunction, impaired plasticity (specifically long-term depression), and behaviors associated with neuropsychiatric conditions like anxiety and autism spectrum disorder (ASD).[1][3][9]
Phenotypic Characteristics and Data Presentation
The Flailer mouse exhibits a range of neurological, behavioral, and cellular deficits. A notable characteristic is its variable phenotype, where approximately half of homozygous mice display severe ataxia and have a shortened lifespan of about three weeks, while the other half experience transient ataxia and recover to a normal lifespan.[7]
Table 1: Summary of Phenotypic Characteristics in Flailer (flr/flr) Mice
| Category | Phenotype | Reference(s) |
| Genetics | Autosomal recessive mutation; fusion of Gnb5 and Myo5a genes. | [7][8] |
| Molecular Defect | Expression of a dominant-negative MyoVa protein lacking the motor domain. | [1][3][8] |
| Neurological | Variable ataxia, early-onset seizures. | [1][3][7] |
| Behavioral | Anxiety-like behaviors, memory deficits, phenotypes similar to ASD. | [1][3][9] |
| Synaptic Plasticity | Impaired metabotropic glutamate (B1630785) receptor (mGluR)-dependent long-term depression (LTD). | [1][3][9] |
| Cellular/Synaptic | Reduced number of mature dendritic spines and abnormal spine morphology. | [1][3][4] |
| Defective transport of synaptic components (e.g., SER, PSD proteins) to the PSD. | [1][4][8] | |
| Impaired myelination is observed in MyoVa-null mice, suggesting a potential role. | [5][10] |
Table 2: Altered Synaptic Protein Levels in Flailer Hippocampal Synaptosomes
Quantitative Western blot analyses of hippocampal synaptosome extracts reveal a significant reduction in the levels of key synaptic proteins in Flailer mice compared to wild-type controls, indicating a disruption in their transport to the synapse.[3]
| Protein | Function | Change vs. Wild-Type | Reference |
| This compound | Actin-based motor for cargo transport. | Reduced | [3] |
| TLS/FUS | mRNA binding protein, MyoVa cargo. | Reduced | [3] |
| PSD-95 | Major postsynaptic scaffolding protein. | Reduced | [3] |
| SAP102 | Scaffolding protein of the MAGUK family. | Reduced | [3] |
| SAPAP1 | Scaffolding protein that links Shank to PSD-95. | Reduced | [3] |
| SHANK1/3 | Core scaffolding proteins of the PSD. | Reduced | [3] |
| Homer1b/c | Postsynaptic scaffolding protein. | Reduced | [3] |
| IP3R | Inositol 1,4,5-triphosphate receptor, MyoVa cargo. | Reduced | [3] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the molecular mechanism of MyoVa dysfunction in the Flailer mouse and a typical experimental workflow for studying this model.
Caption: Normal function of this compound transporting cargo along actin filaments to the PSD.
Caption: The Flailer protein competes for cargo, forming dysfunctional dimers and halting transport.
Caption: A typical experimental workflow for characterizing the Flailor mouse model.
Experimental Protocols
The following protocols provide a framework for key experiments using the Flailer mouse model. Standard laboratory practices, including appropriate animal care and handling, should be followed.[11][12] Using refined handling methods like tunnel or cup handling can reduce stress and improve data reliability.[13][14][15]
Protocol 1: Behavioral Phenotyping of Flailer Mice
Objective: To assess anxiety-like behaviors, general locomotor activity, and motor coordination in Flailer mice.
Materials:
-
Elevated Plus Maze (EPM) apparatus.
-
Open Field Test (OFT) arena (e.g., 40x40x40 cm).
-
Accelerating Rotarod apparatus.
-
Video tracking software (e.g., Any-maze, EthoVision).
-
70% Ethanol (B145695) for cleaning.
Procedure:
-
Animal Handling and Habituation:
-
Handle mice for 2-3 minutes daily for 3-5 days prior to testing to acclimate them to the experimenter.
-
Move mice to the testing room at least 30-60 minutes before the first trial to habituate to the environment.
-
-
Open Field Test (Assesses locomotor activity and anxiety):
-
Gently place the mouse in the center of the OFT arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record activity using video tracking software.
-
Key parameters to measure: total distance traveled, time spent in the center zone vs. periphery, and rearing frequency.
-
Clean the arena with 70% ethanol between trials.
-
-
Elevated Plus Maze (Assesses anxiety-like behavior):
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with an overhead camera.
-
Key parameters to measure: time spent in open arms vs. closed arms, and number of entries into each arm type.
-
Clean the maze with 70% ethanol between animals.
-
-
Rotarod Test (Assesses motor coordination and balance):
-
Training: Acclimate mice to the apparatus at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 consecutive days.
-
Testing: Place the mouse on the rotating rod. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Data Analysis:
-
Use Student's t-test or ANOVA to compare the performance of Flailer mice to wild-type littermate controls.
-
Data are typically presented as mean ± SEM.
Protocol 2: Synaptosome Preparation and Western Blot Analysis
Objective: To quantify the levels of specific synaptic proteins in hippocampal tissue from Flailer mice.
Materials:
-
Mouse brain dissection tools.
-
Dounce homogenizer.
-
Sucrose (B13894) buffer solutions of varying concentrations (e.g., 0.32 M, 0.8 M, 1.2 M).
-
Ultracentrifuge and appropriate rotors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies (e.g., anti-PSD-95, anti-MyoVa, anti-SAP102, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Tissue Homogenization:
-
Rapidly dissect the hippocampus from a euthanized mouse on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a Dounce homogenizer (10-15 strokes).
-
-
Synaptosome Fractionation (Sucrose Gradient Method):
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cellular debris.
-
Collect the supernatant (S1) and centrifuge at a higher speed (e.g., 12,000 x g for 20 min) to pellet the crude synaptosome fraction (P2).
-
Resuspend the P2 pellet and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M layers).
-
Ultracentrifuge at high speed (e.g., 100,000 x g for 2 hours).
-
The synaptosomes will collect at the interface of the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.
-
-
Protein Quantification:
-
Lyse the synaptosomes in RIPA buffer with protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply chemiluminescent substrate, and capture the signal with an imaging system.
-
Data Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the intensity of the protein of interest to a loading control (e.g., Actin or Tubulin).
-
Compare normalized protein levels between Flailer and wild-type samples using a Student's t-test.
Applications in Drug Development
The Flailer mouse model provides a robust platform for preclinical research and drug development targeting neurological and neuropsychiatric disorders.
-
Target Validation: The model can be used to investigate the downstream consequences of impaired synaptic cargo transport, helping to validate new therapeutic targets within this pathway.
-
Compound Screening: Flailer mice can be employed in high-throughput behavioral or molecular screens to identify compounds that can rescue the observed deficits. For example, compounds could be tested for their ability to restore normal anxiety levels, improve motor coordination, or increase the synaptic localization of key proteins.
-
Gene Therapy Development: The model is an excellent tool for testing the efficacy of gene-based therapies. As a proof-of-concept, a recent study demonstrated that using a DN-CRISPR approach to remove the partial genomic duplication in Flailer mice successfully restored synaptic transmission and rescued the behavioral phenotypes associated with anxiety and ASD.[9] This highlights the model's utility in validating cutting-edge therapeutic strategies aimed at correcting the underlying genetic defect.
References
- 1. Myosin Va Brain-Specific Mutation Alters Mouse Behavior and Disrupts Hippocampal Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Myosin Va Brain-Specific Mutation Alters Mouse Behavior and Disrupts Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Myosin Va Mutant Mouse with Disruptions in Glutamate Synaptic Development and Mature Plasticity in Visual Cortex | Journal of Neuroscience [jneurosci.org]
- 5. Myosin Va Controls Oligodendrocyte Morphogenesis and Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Griscelli disease maps to chromosome 15q21 and is associated with mutations in the this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 000502 - flailer Strain Details [jax.org]
- 8. The mouse neurological mutant flailer expresses a novel hybrid gene derived by exon shuffling between Gnb5 and Myo5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Removal of a partial genomic duplication restores synaptic transmission and behavior in the MyosinVA mutant mouse Flailer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myosin Va Controls Oligodendrocyte Morphogenesis and Myelination | Journal of Neuroscience [jneurosci.org]
- 11. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 12. research.unc.edu [research.unc.edu]
- 13. content.protocols.io [content.protocols.io]
- 14. criver.com [criver.com]
- 15. nc3rs.org.uk [nc3rs.org.uk]
Troubleshooting & Optimization
troubleshooting aggregation of purified myosin-VA protein
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purified myosin-VA protein. The information is designed to help address common issues, particularly protein aggregation, encountered during experimental procedures.
Troubleshooting Guide: this compound Aggregation
Aggregation of purified this compound is a common challenge that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving aggregation issues.
Initial Assessment of Aggregation
The first step in troubleshooting is to confirm and characterize the aggregation.
Q1: How can I detect if my purified this compound is aggregated?
A1: Several methods can be used to detect protein aggregation:
-
Visual Observation: The simplest method is to visually inspect the protein solution. Aggregated protein may appear as turbidity, cloudiness, or visible precipitates.
-
Size Exclusion Chromatography (SEC): During purification, aggregated protein will typically elute in the void volume of the SEC column.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of large aggregates.
-
Absorbance Spectroscopy: Abnormally high light scattering during absorbance measurements can indicate the presence of aggregates.[1]
-
Loss of Activity: A decrease or complete loss of ATPase activity or motility in in vitro assays can be an indirect indicator of aggregation.[1]
Troubleshooting Workflow for this compound Aggregation
If aggregation is confirmed, follow this workflow to identify and address the potential causes.
Caption: Troubleshooting workflow for this compound aggregation.
Detailed Troubleshooting Steps
Q2: My this compound is aggregated. What aspects of my buffer should I investigate?
A2: Buffer composition is critical for maintaining this compound stability. Consider the following:
-
pH: The pH of the buffer can significantly affect the stability of myosin. While the optimal pH can vary, a range of 7.0-7.5 is generally a good starting point.[2][3] Lowering the pH from 7.4 to 6.4 has been shown to depress the ability of myosin to translocate actin, which could be indicative of conformational changes that may lead to aggregation.[4][5]
-
Ionic Strength: The ionic strength of the buffer, typically modulated by salts like KCl, is crucial. Both high and low salt concentrations can promote aggregation.[6][7] Myosin filament formation is sensitive to ionic strength; for instance, bipolar thick filaments can form at 0.075 M KCl.[8] Some studies suggest that myosin V's activity is remarkably insensitive to ionic strength, but extreme conditions should be avoided.[9]
-
Additives: Certain additives can help prevent aggregation. A combination of 50 mM Arginine and 50 mM Glutamic acid has been reported to suppress protein aggregation.[6] Non-denaturing detergents can also be beneficial if aggregation is driven by hydrophobic interactions.[1][6]
Q3: Could cofactors like calcium and calmodulin be causing my this compound to aggregate?
A3: Yes, calcium and calmodulin (CaM) are key regulators of this compound's conformation and activity, and improper concentrations can lead to aggregation.
-
Calcium and Calmodulin's Role: this compound has a long neck region with six IQ motifs that bind CaM.[10] In the absence of calcium, this compound can adopt a compact, inhibited conformation.[11][12] Calcium binding can induce a conformational change to a more extended, active state.[11][12] This transition is highly dependent on the concentration of both calcium and CaM.
-
Dissociation of Calmodulin: High calcium concentrations can cause CaM to dissociate from the IQ motifs, particularly IQ motif 2.[10][11] This can expose hydrophobic regions of the myosin neck, potentially leading to aggregation.[13]
-
Experimental Considerations: Ensure that you have an appropriate concentration of CaM in your buffers, especially if calcium is present. In some cases, adding excess CaM can prevent aggregation and maintain motility.[11] Conversely, dialyzing against EGTA to chelate calcium can help maintain the folded, inhibited state and may reduce aggregation.[1]
Q4: How do nucleotides like ATP and ADP affect this compound stability?
A4: Nucleotides are essential for the myosin motor cycle and can influence its conformation and interaction with actin, thereby affecting its stability.
-
Nucleotide Binding: The binding of nucleotides like ATP and ADP induces conformational changes in the myosin head domain.[14][15]
-
ADP Release: ADP release is a rate-limiting step in the myosin V ATPase cycle, and the protein has a high affinity for actin when ADP is bound.[9] The presence of ADP can stabilize the myosin-actin complex.
-
Practical Implications: Including ATP or ADP in your purification and storage buffers can help maintain a more homogenous and stable protein population. The presence of MgATP or MgADP has been shown to promote the formation of certain cross-linked products in myosin subfragment-1, indicating conformational changes.[14]
Q5: What aspects of my purification and handling protocol could be contributing to aggregation?
A5: Several factors during the purification and handling process can induce aggregation.
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[6] If you observe aggregation during concentration steps, try working with more dilute protein solutions.[16]
-
Temperature: Myosin proteins are generally sensitive to temperature. It is crucial to perform all purification steps at low temperatures (e.g., 4°C) to minimize denaturation and aggregation.[7]
-
Reducing Agents: The presence of a reducing agent like DTT or TCEP is important to prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.[6] TCEP is often preferred as it is more stable and less likely to interfere with certain chromatography resins.[6][7]
-
Contaminants: Contaminating proteins, especially proteases, can degrade this compound and lead to aggregation. Ensure the use of protease inhibitors throughout the purification process.[8] Actin is also a common contaminant that should be removed.[8][17]
Frequently Asked Questions (FAQs)
Q6: What is a standard purification protocol for this compound that minimizes aggregation?
A6: While specific protocols can vary depending on the expression system and source, a general workflow for purifying this compound from tissue (e.g., brain) or expressing cells often includes the following key steps designed to minimize aggregation:
-
Homogenization and Extraction: Homogenize the tissue or cell pellet in a low ionic strength buffer containing ATP, EDTA, and protease inhibitors.[8]
-
Actomyosin (B1167339) Precipitation: Use ammonium (B1175870) sulfate (B86663) fractionation to precipitate the actomyosin complex.[8]
-
Myosin Dissociation and Clarification: Resuspend the actomyosin pellet in a high salt buffer to dissociate myosin from actin, followed by ultracentrifugation to pellet the F-actin.
-
Affinity and/or Ion Exchange Chromatography: Further purify the myosin-containing supernatant using affinity chromatography (e.g., Blue Dextran/Sepharose) or ion-exchange chromatography.[8]
-
Size Exclusion Chromatography (SEC): The final polishing step is typically SEC to separate monomeric this compound from any remaining aggregates or smaller contaminants.
-
Storage: For long-term storage, this compound can be concentrated in a buffer containing 50% glycerol (B35011) and stored at -20°C.[11]
Q7: What are the optimal buffer conditions for storing purified this compound?
A7: Optimal storage conditions aim to maintain the protein in a stable, monomeric state. A common storage buffer includes:
| Component | Concentration | Purpose |
| Buffer | 10-20 mM MOPS or HEPES | Maintain pH ~7.2-7.4 |
| Salt | 100-500 mM NaCl or KCl | Maintain solubility |
| Divalent Cations | 2-10 mM MgCl₂ | Cofactor for nucleotide binding |
| Chelating Agent | 1 mM EGTA | Control free calcium levels |
| Reducing Agent | 1 mM DTT or TCEP | Prevent oxidation |
| Cryoprotectant | 10-50% Glycerol | Prevent freezing damage |
| Protease Inhibitors | Varies | Prevent degradation |
Note: The optimal salt concentration may need to be determined empirically.
Q8: Can the expression system affect the aggregation of this compound?
A8: Yes, the choice of expression system can significantly impact the folding and subsequent aggregation of recombinant this compound. Co-expression with chaperones in insect cells (Sf9) has been shown to improve the yield and quality of purified myosin 15, a related unconventional myosin, suggesting this could be a beneficial strategy for this compound as well.[13]
This compound Regulatory Pathway
The regulation of this compound by calcium and calmodulin is a critical factor in its function and stability. The following diagram illustrates this relationship.
Caption: Calcium-dependent regulation of this compound conformation.
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. Effect of variations in pH on kinetics of myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of effects of pH on the stability of domains in myosin rod by high-resolution differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of low pH on single skeletal muscle myosin mechanics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of low pH on single skeletal muscle myosin mechanics and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of myosin from calf brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ADP and ionic strength on the kinetic and motile properties of recombinant mouse myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of calcium on calmodulin bound to the IQ motifs of myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Myosin V: regulation by calcium, calmodulin, and the tail domain | Semantic Scholar [semanticscholar.org]
- 13. pnas.org [pnas.org]
- 14. Effect of nucleotides and actin on the intramolecular cross-linking of myosin subfragment-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of nucleotide on the binding of myosin subfragment 1 to regulated actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification of native myosin filaments from muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recombinant Myosin-VA Expression and Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the expression and yield of recombinant myosin-VA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the expression and purification of recombinant this compound using the widely adopted baculovirus expression vector system (BEVS) in insect cells (e.g., Sf9, Sf21).
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for recombinant this compound?
A1: The baculovirus expression vector system (BEVS) utilizing insect cells, such as Spodoptera frugiperda (Sf9) or Trichoplusia ni (High Five™), is the most effective and commonly used platform for producing large, complex eukaryotic proteins like this compound. This system facilitates the necessary post-translational modifications and protein folding that are crucial for myosin motor function, which are often not possible in bacterial systems.
Q2: What are the typical yields for recombinant this compound?
A2: Yields can vary significantly based on the specific construct, expression conditions, and whether a full-length protein or a fragment is being produced. For a heavy meromyosin (HMM) fragment of myosin-V, yields of approximately 5 mg per 10¹⁰ cells have been reported.[1] Optimizing factors such as cell density at the time of infection and nutrient supplementation can substantially impact the final yield.
Q3: Is co-expression of myosin light chains necessary?
A3: Yes, for functional this compound, co-expression of the heavy chain with its associated light chains (e.g., calmodulin) is often necessary. This can be achieved by co-infecting cells with separate baculoviruses for each subunit or by using a single baculovirus vector engineered to express multiple genes.[2] Proper assembly with light chains is critical for the stability and motor activity of the myosin heavy chain.
Q4: How can I improve the solubility of my recombinant this compound?
A4: Insoluble protein, often found in inclusion bodies, can be a challenge. To improve solubility, consider the following:
-
Lower Expression Temperature: Reducing the incubation temperature to 18-22°C after infection can slow down protein synthesis, which may promote proper folding.
-
Use of Solubility-Enhancing Tags: Fusing a tag like glutathione-S-transferase (GST) to the N-terminus of the this compound construct can improve solubility.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the myosin protein.
-
Optimize Lysis Conditions: Use appropriate detergents and sonication during cell lysis to ensure complete protein extraction. Always keep samples on ice to minimize denaturation.[3]
Q5: What is codon optimization and is it necessary for this compound expression?
A5: Codon optimization is the process of altering the gene sequence of your target protein to match the codon usage preference of the expression host (in this case, insect cells). This can significantly enhance translational efficiency and increase protein yield. For a large gene like this compound, codon optimization is highly recommended to prevent issues like premature termination of translation or protein misfolding due to the scarcity of certain tRNAs in the host cell.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Protein Expression | 1. Inefficient Viral Transduction: The multiplicity of infection (MOI) may be too low, or the viral titer may have decreased over time. 2. Suboptimal Harvest Time: Protein may not have accumulated sufficiently, or it may have been degraded due to harvesting too late.[4] 3. Issues with the Bacmid: The gene of interest may not be correctly inserted into the bacmid. | 1. Optimize MOI: Perform a titration experiment to determine the optimal MOI for your specific cell line and virus. Amplify fresh, low-passage viral stock if necessary.[3] 2. Perform a Time-Course Experiment: Harvest cells at different time points post-infection (e.g., 48, 72, 96 hours) and analyze protein expression by Western blot to identify the peak expression window. 3. Verify Bacmid Integrity: Confirm the presence of your gene insert in the bacmid DNA via PCR analysis.[4] |
| Protein Degradation | 1. Protease Activity: Cell lysis releases proteases that can degrade the target protein. The baculovirus itself can also express proteases like v-cath.[4] 2. Instability of the Construct: The full-length this compound may be inherently unstable in the cellular environment. | 1. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Keep the sample at 4°C throughout the purification process. 2. Consider a More Stable Fragment: If full-length protein is not strictly required, expressing a more stable fragment, such as the motor domain or HMM, can be a viable alternative. |
| Inconsistent Yields Between Batches | 1. Variability in Cell Health: The density and viability of the insect cells at the time of infection can fluctuate. 2. Inconsistent Viral Titer: Using different passages of the viral stock can lead to variability. | 1. Standardize Cell Culture: Maintain a consistent cell passaging schedule and ensure high cell viability (>95%) before infection. Keep cell density below 2 x 10⁶ cells/mL during routine culture.[4] 2. Use a Consistent Viral Stock: For large-scale experiments, use a large, single batch of a low-passage (P2 or P3) viral stock with a known titer. |
| Low Purity After Affinity Chromatography | 1. Non-specific Binding: Host cell proteins may be binding to the affinity resin. 2. Inefficient Elution: The elution conditions may not be optimal for releasing the bound this compound. | 1. Optimize Washing Steps: Increase the number of column washes or add a low concentration of a mild detergent (e.g., Tween-20) or salt to the wash buffer to disrupt weak, non-specific interactions. 2. Optimize Elution Buffer: Perform a gradient elution with increasing concentrations of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) to determine the optimal concentration for eluting your protein while leaving contaminants behind. |
Quantitative Data Summary
The following table summarizes reported yields for a recombinant myosin-V fragment expressed in the baculovirus/insect cell system. Note that yields for full-length this compound may differ.
| Myosin Construct | Expression System | Cell Density at Infection | Yield | Reference |
| Myosin V-HMM | Baculovirus/Sf9 cells | 1.0 x 10⁶ cells/mL | ~5 mg / 10¹⁰ cells | [1] |
| Myosin V-HMM | Baculovirus/Sf9 cells | 11.3 x 10⁶ cells/mL (with nutrient supplementation) | ~5 mg / 10¹⁰ cells (higher volumetric yield) | [1] |
Experimental Protocols
Protocol 1: General Workflow for Recombinant this compound Expression in Sf9 Cells
This protocol outlines the key steps from generating the recombinant baculovirus to harvesting the cells for protein purification.
-
Gene Cloning and Bacmid Generation:
-
Clone the codon-optimized full-length this compound heavy chain gene into a baculovirus transfer vector (e.g., pFastBac™). It is advisable to include an affinity tag (e.g., 6xHis or FLAG tag) at the N- or C-terminus to facilitate purification.
-
Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac™) according to the manufacturer's protocol.
-
Isolate the high molecular weight recombinant bacmid DNA from selected white colonies.
-
-
Transfection and P1 Viral Stock Generation:
-
Transfect Sf9 insect cells (at a density of approximately 0.8-1.0 x 10⁶ cells/mL) with the purified recombinant bacmid DNA using a suitable transfection reagent.
-
Incubate the cells at 27°C for 72-96 hours.
-
Harvest the supernatant containing the P1 generation of the recombinant baculovirus.
-
-
Viral Amplification (P2 Stock):
-
Infect a larger culture of Sf9 cells (at a density of 1.5-2.0 x 10⁶ cells/mL) with the P1 viral stock at a low MOI (e.g., 0.1).
-
Incubate at 27°C for 72 hours, or until signs of infection (e.g., increased cell diameter, cessation of growth) are visible.
-
Harvest the supernatant containing the amplified P2 viral stock. Determine the viral titer using a plaque assay or a rapid method like qPCR.
-
-
Large-Scale Protein Expression:
-
Infect a large-scale suspension culture of Sf9 cells (e.g., 1-10 L) at a density of 2.0 x 10⁶ cells/mL with the P2 viral stock at an optimized MOI (typically between 1 and 5).
-
Incubate at 27°C with shaking (e.g., 130 rpm) for 48-72 hours.
-
To boost yield in high-density cultures, consider adding a nutrient feed at the time of infection.[1]
-
-
Cell Harvesting:
-
Harvest the infected cells by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet can be stored at -80°C until ready for purification.
-
Protocol 2: Purification of His-Tagged Recombinant this compound
This protocol provides a general framework for purifying this compound using an N-terminal or C-terminal 6xHis tag.
-
Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM ATP, 5 mM MgCl₂, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at >30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer (without Triton X-100).
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the bound this compound with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM). Collect fractions.
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, pool the fractions containing this compound and concentrate them.
-
Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superose 6 or Sephacryl S-400) equilibrated with a suitable storage buffer (e.g., 20 mM MOPS pH 7.2, 200 mM KCl, 1 mM EGTA, 5 mM MgCl₂, 1 mM DTT).
-
Collect fractions corresponding to the expected molecular weight of this compound.
-
-
Protein Characterization and Storage:
-
Analyze the purity of the final protein fractions by SDS-PAGE. Confirm the identity of the protein by Western blot.
-
Determine the protein concentration.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. It is often beneficial to include sucrose (B13894) or glycerol (B35011) in the storage buffer to act as a cryoprotectant.
-
Visualizations
Caption: Workflow for recombinant this compound production using BEVS.
Caption: this compound's role in Rab11-mediated vesicle transport.
References
- 1. Improvement of the yields of recombinant actin and myosin V-HMM in the insect cell/baculovirus system by the addition of nutrients to the high-density cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baculovirus expression: tackling the complexity challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
improving signal-to-noise in myosin-VA single-molecule assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their myosin-VA single-molecule assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in a this compound single-molecule assay?
A1: Noise in single-molecule assays can originate from several sources, broadly categorized as:
-
High background fluorescence: This can be caused by fluorescent impurities in solutions, autofluorescence from the glass surface or immersion oil, and non-specific binding of fluorescently labeled molecules to the surface.[1][2][3] Total Internal Reflection Fluorescence (TIRF) microscopy is a common technique used to minimize background fluorescence by selectively exciting fluorophores near the coverslip-sample interface.[3][4][5]
-
Instrumental noise: This includes read noise from the camera, laser intensity fluctuations, and mechanical drift of the stage or objective.[6][7][8] Modern CMOS sensors have significantly lower read noise compared to older CCD technology.[8]
-
Sample-related issues: Photobleaching of the fluorophore, blinking of quantum dots, and conformational dynamics of the myosin molecule itself can introduce noise-like features into the data.[9][10][11][12]
-
Brownian motion: In optical tweezer experiments, the Brownian motion of the trapped beads is a significant source of noise.[6][13]
Q2: How does Total Internal Reflection Fluorescence (TIRF) microscopy improve the signal-to-noise ratio?
A2: TIRF microscopy selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip surface.[3][4] This is achieved by directing a laser beam at a high angle of incidence to the glass-water interface, creating an evanescent field that decays exponentially with distance from the surface.[4][5] By only illuminating a small volume, TIRF significantly reduces the background fluorescence from out-of-focus molecules in the bulk solution, leading to a much-improved signal-to-noise ratio.[2][3][14]
Q3: What is photobleaching and how can I minimize it?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal.[9][11] It is a major limiting factor in single-molecule experiments. To minimize photobleaching, you can:
-
Use an oxygen scavenging system: These systems, often containing glucose oxidase and catalase, remove dissolved oxygen from the buffer, which is a major contributor to photobleaching.[15]
-
Optimize laser power: Use the lowest laser power that still provides an adequate signal.[16][17] High laser powers can accelerate photobleaching.[16][18]
-
Use photostable dyes: Select fluorophores that are known for their high photostability.
-
Reduce illumination time: Use a shutter to illuminate the sample only during data acquisition.
Q4: My quantum dots are blinking, what can I do?
A4: Quantum dot (QD) blinking, the intermittent switching between fluorescent "on" and non-fluorescent "off" states, is a well-known phenomenon.[9][10][12] While it can be problematic for tracking, several strategies can mitigate its effects:
-
Use blinking-suppressed QDs: Commercially available QDs with engineered shells can significantly reduce blinking.[10][19]
-
Data analysis algorithms: Tracking algorithms have been developed to reconnect particle trajectories across short "off" periods.[10]
-
Leverage blinking for super-resolution: Techniques like single-molecule localization microscopy (SMLM) can utilize the blinking behavior to achieve sub-diffraction-limit resolution.[9][20]
Troubleshooting Guides
Issue 1: High Background Fluorescence
Q: I am observing a very high and noisy background in my images, which obscures the signal from my single myosin-V molecules. What are the likely causes and how can I fix this?
A: High background fluorescence is a common problem that significantly degrades the signal-to-noise ratio. The following steps will help you diagnose and address the issue.
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting decision tree for high background noise.
-
Evaluate Surface Passivation:
-
Problem: Non-specific binding of fluorescently labeled myosin-V or other proteins to the glass surface is a primary cause of high background.[1][21][22] Standard polyethylene (B3416737) glycol (PEG) passivation may not be sufficient, especially at higher protein concentrations.[21][22]
-
Solution: Improve your surface passivation protocol. Newer methods like dichlorodimethylsilane (B41323) (DDS)–Tween-20 or RainX-F127 (RF-127) have been shown to reduce non-specific binding by 10 to 100-fold compared to PEG.[21][22][23]
-
-
Inspect Buffers and Reagents:
-
Problem: Buffers, ATP stocks, and even the labeled myosin-V solution can contain fluorescent impurities.
-
Solution:
-
Use high-purity, "fluorescence-free" grade reagents whenever possible.
-
Filter all buffers through a 0.22 µm syringe filter before use.
-
Spin down your protein solutions at high speed to pellet any aggregates before introducing them into the flow cell.
-
-
-
Check Microscope Optics and Alignment:
-
Problem: Autofluorescence from dirty optics, the coverslip itself, or the immersion oil can contribute to the background.[24] Improper TIRF alignment can lead to excitation of the bulk solution.[3]
-
Solution:
-
Thoroughly clean the objective lens and all other optical components in the light path.
-
Use high-quality quartz slides and coverslips that have been rigorously cleaned.[24][25] A multi-step cleaning process involving sonication in detergents, ethanol (B145695), and piranha solution is recommended.[24][25][26]
-
Use a low-autofluorescence immersion oil.
-
Ensure your TIRF angle is correctly set to achieve true total internal reflection and minimize excitation of the bulk sample.[3]
-
-
Issue 2: Low Signal / Myosin Not Moving
Q: I can't see clear single-molecule signals, or the molecules that I do see are not moving processively. What should I check?
A: This issue can stem from problems with the protein itself, the experimental buffer conditions, or the imaging setup.
Experimental Workflow for this compound Single-Molecule Assay
Caption: General experimental workflow for a this compound assay.
-
Verify Protein Activity:
-
Problem: The myosin-V motor may be inactive or denatured. The labeling procedure might have damaged the protein's function.
-
Solution:
-
Perform an ensemble ATPase assay to confirm that your myosin-V preparation is biochemically active.
-
Ensure your protein storage buffer and conditions are optimal. Avoid repeated freeze-thaw cycles.
-
If you are labeling the myosin, ensure the fluorophore is attached to a region that does not interfere with its motor function, such as the calmodulin light chains.[27][28]
-
-
-
Optimize Buffer Conditions:
-
Problem: Suboptimal ATP concentration, ionic strength, or pH can inhibit myosin-V motility.
-
Solution:
-
Check the ATP concentration. Myosin-V stepping rate is ATP-dependent.[27] Ensure your ATP stock is fresh and has not degraded.
-
Verify the composition of your motility buffer (e.g., ionic strength, pH, presence of Mg²⁺).
-
Include an oxygen scavenging system, which not only reduces photobleaching but can also prevent oxidative damage to the proteins.[15]
-
-
-
Check Imaging Parameters:
-
Problem: The signal may be too weak to detect due to incorrect laser power or camera settings.
-
Solution:
-
Laser Power: While high laser power increases photobleaching, very low power might not provide enough photons for detection. Find an optimal balance.[16][17][18]
-
Camera Settings: For low-light imaging, use a camera with high quantum efficiency and low read noise (e.g., an EMCCD or sCMOS camera).[8][29][30] Optimize the exposure time and camera gain. Longer exposure times collect more photons but can blur fast movements.
-
-
Issue 3: Difficulty in Data Analysis and Step-Finding
Q: My data is very noisy, and my step-finding algorithm is giving inconsistent results. How can I improve the analysis?
A: Extracting discrete stepping events from noisy single-molecule traces is a significant challenge.[13]
-
Data Pre-processing:
-
Problem: Raw data contains noise from various sources that can obscure the underlying steps.
-
Solution: Apply appropriate filtering to your data. A simple moving average can be effective, but more sophisticated methods like Kalman filtering or wavelet filtering may provide better results without overly distorting the step edges.
-
-
Step-Finding Algorithms:
-
Problem: Simple threshold-based algorithms are often not robust enough for noisy data.
-
Solution: Use a more advanced, objective step-finding algorithm. Hidden Markov Models (HMMs) are probabilistic models that can effectively identify discrete states (i.e., myosin binding positions) in noisy time-series data.[13][31][32][33] Several software packages are available that implement HMM-based analysis for single-molecule data.[32][33]
-
-
Signal-to-Noise in the Data:
-
Problem: Ultimately, the quality of the analysis depends on the signal-to-noise ratio (SNR) of the raw data.
-
Solution: Revisit the experimental parameters to improve the SNR. This could involve using brighter fluorophores, improving surface passivation to reduce background, or optimizing imaging conditions. In optical tweezer experiments, using shorter, stiffer DNA handles can moderately increase the SNR.[34]
-
Quantitative Data Summary
Table 1: Comparison of Surface Passivation Methods
| Passivation Method | Key Components | Reduction in Non-Specific Binding | Preparation Time | Notes |
| PEG | Poly(ethylene glycol) | Baseline | Long (can be >16 hours) | Standard method, but less effective at high protein concentrations.[21][22][23][24] |
| DDS-Tween-20 | Dichlorodimethylsilane, Tween-20 | ~10-30 fold vs. PEG[21][22] | Shorter | Less expensive and faster than PEG.[22] |
| RF-127 | Rain-X, Pluronic F-127 | Up to 100-fold vs. PEG[23] | Simplified | Easy to prepare and adaptable for microplates.[23] |
| Nitrocellulose | Nitrocellulose solution | Effective for some applications | Varies | Cost-effective method, particularly for DNA/chromatin studies.[25][35] |
Key Experimental Protocols
Protocol: DDS-Tween-20 Surface Passivation
This protocol is adapted from methods shown to significantly reduce non-specific protein binding.[21][22]
-
Coverslip Cleaning: a. Sonicate coverslips in a 1% detergent solution for 20 minutes. b. Rinse thoroughly with ultrapure water. c. Sonicate in 95% ethanol for 20 minutes. d. Dry the coverslips under a stream of nitrogen gas. e. Treat with a plasma cleaner or piranha solution (use extreme caution) to create a hydrophilic surface.
-
Silanization: a. Prepare a solution of 1% (v/v) dichlorodimethylsilane (DDS) in heptane. b. Incubate the cleaned, dry coverslips in the DDS solution for 5 minutes. c. Rinse the coverslips by dipping them in heptane, then ethanol, and finally ultrapure water. d. Dry with nitrogen gas.
-
Flow Cell Assembly: a. Use double-sided tape to create channels on a microscope slide. b. Place the DDS-coated coverslip onto the tape to form a flow cell. c. Seal the edges with epoxy.
-
Final Passivation and Functionalization: a. Flow 20 µL of 0.1 mg/mL biotinylated-BSA into the chamber and incubate for 5 minutes. b. Wash with 100 µL of buffer (e.g., T50: 10 mM Tris-HCl pH 8.0, 50 mM NaCl). c. Flow 20 µL of 0.1 mg/mL NeutrAvidin and incubate for 5 minutes. d. Wash with 100 µL of buffer. e. Flow 20 µL of 1% (v/v) Tween-20 and incubate for 10 minutes. f. Wash with 100 µL of imaging buffer. The surface is now ready for biotinylated actin immobilization.
Visualization of Key Concepts
Principle of TIRF Microscopy
Caption: Principle of Total Internal Reflection Fluorescence (TIRF) Microscopy.
References
- 1. US20120231447A1 - Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Internal Reflection Fluorescence (TIRF) Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 5. jove.com [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Signal-to-Noise and Fast Calibration of Optical Tweezers Using Single Trapping Events [mdpi.com]
- 8. photonics.com [photonics.com]
- 9. 3D super-resolution imaging with blinking quantum dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. engineering.jhu.edu [engineering.jhu.edu]
- 13. Hidden-Markov methods for the analysis of single-molecule actomyosin displacement data: the variance-Hidden-Markov method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reducing background fluorescence reveals adhesions in 3D matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. garcialab.berkeley.edu [garcialab.berkeley.edu]
- 16. Optimizing imaging speed and excitation intensity for single molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing imaging speed and excitation intensity for single-molecule localization microscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Quantum dots for quantitative imaging: from single molecules to tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pr.ibs.re.kr [pr.ibs.re.kr]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 28. Tilting and Wobble of Myosin V by High-Speed Single-Molecule Polarized Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.aip.org [pubs.aip.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Increasing the accuracy of single-molecule data analysis using tMAVEN - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Increasing the accuracy of single-molecule data analysis using tMAVEN - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Improving Signal/Noise Resolution in Single-Molecule Experiments Using Molecular Constructs with Short Handles - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with non-specific binding of myosin-VA antibodies
Welcome to the technical support center for Myosin-VA antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of this compound antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound (MYO5A) is an unconventional myosin motor protein that plays a crucial role in the transport of various intracellular cargoes, such as organelles, vesicles, and protein complexes, along actin filaments.[1][2] It is a large protein with a molecular weight of approximately 215.4 kDa.[3] this compound is particularly important in melanocytes for the transport of melanosomes and in neurons for the trafficking of synaptic vesicles and other essential components.[1][4] Mutations in the MYO5A gene can lead to Griscelli syndrome type 1, a rare genetic disorder characterized by pigmentary dilution of the hair and skin, and neurological defects.[1][5]
Q2: Why am I observing high background or non-specific bands with my this compound antibody in Western Blotting?
High background or non-specific bands in Western Blotting can be caused by several factors:
-
Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[6][7]
-
Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically to unoccupied sites.[8][9]
-
Inadequate Washing: Insufficient washing steps may not effectively remove unbound or weakly bound antibodies.[8]
-
Poor Quality Antibody: The antibody may not be specific enough for this compound or could be of low purity.
-
Protein Overload: Loading excessive amounts of protein on the gel can lead to non-specific antibody binding.[10]
Q3: How can I reduce non-specific binding in my this compound Immunoprecipitation (IP) experiment?
Non-specific binding in IP can obscure the identification of true interaction partners. Here are some strategies to minimize it:
-
Pre-clearing the Lysate: Incubate the cell lysate with beads (without the antibody) before the IP to remove proteins that non-specifically bind to the beads themselves.[11]
-
Optimize Antibody Concentration: Titrate the this compound antibody to find the lowest concentration that efficiently pulls down the target protein.
-
Increase Wash Stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) or add a mild non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) to the wash buffers to disrupt weak, non-specific interactions.
-
Use a High-Quality, Validated Antibody: Ensure the antibody has been validated for IP.
-
Include Proper Controls: Always include a negative control, such as an isotype-matched IgG, to differentiate between specific and non-specific binding.
Q4: What are the key considerations for successful Immunofluorescence (IF) staining with this compound antibodies?
For clear and specific IF results with this compound antibodies, consider the following:
-
Optimal Antibody Dilution: Titrate the primary antibody to achieve a high signal-to-noise ratio. Excessive antibody concentration can lead to high background.[12]
-
Proper Fixation and Permeabilization: The choice of fixation and permeabilization agents can significantly impact staining. Consult the antibody datasheet for recommended methods.
-
Effective Blocking: Use a suitable blocking buffer, such as 5% normal serum from the same species as the secondary antibody, to prevent non-specific antibody binding.[12]
-
Thorough Washing: Adequate washing between antibody incubation steps is crucial to remove unbound antibodies and reduce background.[12]
-
Use of Antifade Mountant: To prevent photobleaching of the fluorescent signal, especially for a protein like this compound that may not be highly abundant, use a mounting medium containing an antifade reagent.[12]
Troubleshooting Guides
Western Blotting: High Background and Non-Specific Bands
| Problem | Possible Cause | Recommended Solution |
| High Background | Incomplete blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or 5% BSA in TBST. |
| Antibody concentration too high | Titrate the primary antibody concentration. Start with the dilution recommended on the datasheet and perform a dilution series (e.g., 1:500, 1:1000, 1:2000). Also, optimize the secondary antibody concentration.[6][7] | |
| Insufficient washing | Increase the number and duration of washes (e.g., 3-5 washes of 10-15 minutes each with TBST). | |
| Non-Specific Bands | Primary antibody cross-reactivity | Use a more specific, affinity-purified monoclonal or polyclonal antibody. Validate the antibody using a positive control (e.g., cell lysate known to express this compound) and a negative control (e.g., lysate from this compound knockout/knockdown cells). |
| Protein degradation | Prepare fresh cell lysates and always add a protease inhibitor cocktail. | |
| Too much protein loaded | Reduce the amount of total protein loaded per lane (start with 20-30 µg). |
Immunoprecipitation: Non-Specific Protein Binding
| Problem | Possible Cause | Recommended Solution |
| High background in IgG control | Non-specific binding to beads | Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C before adding the primary antibody. |
| Non-specific binding of antibody | Titrate the amount of primary antibody used for IP (start with 1-2 µg per 500 µg of lysate). | |
| Multiple non-specific bands | Insufficient wash stringency | Increase the number of washes (4-6 times). Increase the salt concentration (e.g., 150-500 mM NaCl) or add a non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) to the wash buffer. |
| Lysate too concentrated | Dilute the lysate to a lower protein concentration (e.g., 1-2 mg/mL). |
Immunofluorescence: High Background Staining
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | Inadequate blocking | Block for at least 1 hour at room temperature with 5-10% normal serum from the species in which the secondary antibody was raised.[12] |
| Primary antibody concentration too high | Perform a titration of the primary antibody to determine the optimal dilution that gives a strong signal with low background.[12] | |
| Insufficient washing | Wash samples thoroughly (e.g., 3 x 5 minutes) with PBS or PBST after primary and secondary antibody incubations. | |
| Non-specific cellular staining | Cross-reactivity of the secondary antibody | Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control to check for non-specific binding. |
| Autofluorescence | View the sample under the microscope before staining to check for endogenous fluorescence. If present, consider using a different fluorophore with a longer wavelength or use a quenching agent. |
Experimental Protocols
Optimized Western Blot Protocol for this compound
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration using a BCA assay.
-
Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Separate the protein samples on a 6-8% SDS-PAGE gel to resolve the high molecular weight this compound protein.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane. A wet transfer system is often recommended for large proteins like this compound; perform the transfer overnight at 4°C at a low voltage.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the this compound primary antibody diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[5] Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 10-15 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Optimized Immunoprecipitation Protocol for this compound
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Pre-clearing:
-
Incubate the supernatant with 20 µL of Protein A/G agarose (B213101) beads per 1 mg of protein for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of this compound antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 4-6 times with 1 mL of ice-cold, stringent wash buffer (e.g., lysis buffer with up to 500 mM NaCl).
-
-
Elution:
-
Elute the protein-antibody-bead complexes by adding 2X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant for analysis by Western Blotting.
-
Optimized Immunofluorescence Protocol for this compound
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Incubate the cells with the this compound primary antibody diluted in the blocking buffer (e.g., 1:200) overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three to five times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope.
-
Signaling Pathways and Workflows
This compound is a key player in intracellular transport. One of its well-characterized roles is in the transport of melanosomes in melanocytes, which involves a tripartite complex with Rab27a and melanophilin.
Caption: this compound mediated melanosome transport.
The following workflow illustrates the key decision points for troubleshooting non-specific binding in an immunoassay.
Caption: Troubleshooting workflow for non-specific binding.
References
- 1. Myosin Va Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Unconventional this compound - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. Myosin Va (LE-16) antibody Immunohistochemistry, Western M5062 [sigmaaldrich.com]
- 5. Myosin Va interacts with the exosomal protein spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. arp1.com [arp1.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. protocols.io [protocols.io]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
minimizing photobleaching when imaging GFP-myosin-VA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching when imaging GFP-myosin-VA.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when imaging GFP-myosin-VA?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Green Fluorescent Protein (GFP), upon exposure to excitation light.[1] This results in a gradual fading of the fluorescent signal during time-lapse imaging. For dynamic proteins like myosin-VA, which is involved in intracellular transport, photobleaching can lead to the loss of signal from moving molecules, making it difficult to track their movement accurately and for extended periods. This can compromise quantitative analysis of this compound dynamics, such as velocity and processivity.[2][3]
Q2: What is phototoxicity and how can it affect my GFP-myosin-VA experiments?
A2: Phototoxicity refers to the damaging effects of light on living cells, which can be exacerbated by the presence of fluorescent proteins like GFP.[4] Excitation of GFP can generate reactive oxygen species (ROS) that can damage cellular components, leading to altered cell physiology, and even cell death.[4] For GFP-myosin-VA studies, phototoxicity can manifest as altered cell morphology, impaired cell motility, or even direct inhibition of the actin-myosin interaction, potentially leading to misleading results about this compound function.[3]
Q3: Can the GFP tag itself interfere with this compound function?
A3: While GFP is a widely used tag, it is a relatively large protein (~27 kDa) and its fusion to this compound could potentially have steric consequences for protein function, targeting, and folding.[5] It is crucial to validate the function of the GFP-myosin-VA fusion protein to ensure that the tag does not interfere with its motor activity or its interaction with binding partners.
Troubleshooting Guides
Problem 1: Rapid loss of GFP-myosin-VA signal during time-lapse imaging.
This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, categorized by approach:
1. Optimize Imaging Parameters:
The most immediate and often most effective way to reduce photobleaching is to minimize the amount of light hitting your sample.
-
Reduce Laser Power: Use the lowest laser power that still provides an adequate signal-to-noise ratio (SNR). Even a small reduction in laser power can significantly decrease the rate of photobleaching.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that allows for clear image acquisition.[3]
-
Reduce Frequency of Image Acquisition: Only acquire images as frequently as is necessary to capture the dynamics of this compound. For slower movements, increasing the interval between frames can dramatically reduce photobleaching.
-
Use Neutral Density Filters: These filters can be placed in the light path to reduce the intensity of the excitation light.[3]
-
Optimize Confocal Pinhole: For confocal microscopy, opening the pinhole slightly can increase signal detection, potentially allowing for a reduction in laser power. However, this will also reduce the optical sectioning capability.
2. Modify the Chemical Environment:
The composition of the imaging medium can have a significant impact on GFP photostability.
-
Use an Antifade Reagent: Incorporate a commercial or homemade antifade reagent into your live-cell imaging medium. These reagents work by scavenging reactive oxygen species that cause photobleaching.[2][6]
-
Commercial Options: ProLong™ Live Antifade Reagent has been shown to protect fluorescent proteins from photobleaching in live cells.[2][6]
-
Homemade Solutions: Solutions containing antioxidants like Trolox or ascorbic acid can offer some protection, though their effectiveness for fluorescent proteins may be limited.[6]
-
-
Optimize Imaging Medium Composition: Studies have shown that certain components of standard cell culture media, such as riboflavin (B1680620) and pyridoxal (B1214274), can accelerate the photobleaching of GFP.[7][8] Using a vitamin-depleted medium for the duration of the imaging experiment can enhance GFP photostability.[7][8] The plant flavonoid rutin (B1680289) has also been shown to greatly enhance EGFP photostability in live cells.[9]
3. Choose the Right Imaging System and Fluorophore:
-
Consider TIRF Microscopy: For imaging GFP-myosin-VA near the plasma membrane, Total Internal Reflection Fluorescence (TIRF) microscopy can be highly effective. TIRF microscopy excites a very thin optical section (typically <100 nm) at the coverslip-medium interface, which significantly reduces background fluorescence and photobleaching of fluorophores deeper within the cell.[10][11]
-
Select a More Photostable GFP Variant: If you are in the process of creating your fusion construct, consider using a more photostable variant of GFP, such as those engineered for improved brightness and photostability.
Problem 2: Poor signal-to-noise ratio (SNR) of the GFP-myosin-VA signal.
A low SNR can make it difficult to accurately identify and track GFP-myosin-VA puncta.
-
Increase Laser Power or Exposure Time (with caution): While this will increase your signal, it will also accelerate photobleaching. This approach should be balanced with the strategies mentioned in Problem 1.
-
Use a Higher Numerical Aperture (NA) Objective: A higher NA objective will collect more light, leading to a brighter image without increasing the excitation intensity.
-
Optimize Emission Filters: Use a narrow bandpass emission filter to specifically collect the GFP signal and exclude background autofluorescence.[12]
-
Consider a Brighter GFP Variant: Newer engineered GFPs are significantly brighter than the original wild-type GFP.
-
Reduce Background Fluorescence:
-
Use phenol (B47542) red-free imaging medium.
-
If using TIRF microscopy, ensure proper alignment to minimize excitation of out-of-focus fluorophores.[10]
-
Problem 3: Signs of phototoxicity observed in cells (e.g., blebbing, rounding, cessation of movement).
Phototoxicity can compromise the biological relevance of your experiment.
-
Implement All Photobleaching Minimization Strategies: The same strategies that reduce photobleaching will also reduce phototoxicity. The primary goal is to minimize the total light dose delivered to the cells.
-
Reduce the Imaging Duration: Limit the total time you are imaging the cells.
-
Decrease the Imaging Frequency: As with photobleaching, acquiring images less frequently will reduce the overall light exposure.
-
Use a Lower Excitation Wavelength (if possible): While GFP requires blue light excitation, if you have the option to use a red-shifted fluorescent protein, longer wavelengths are generally less phototoxic.
-
Maintain Optimal Cell Culture Conditions: Ensure cells are healthy and in a suitable imaging buffer with proper temperature and CO2 control throughout the experiment.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the effectiveness of different strategies for minimizing GFP photobleaching.
Table 1: Comparison of Antifade Reagents for Live-Cell GFP Imaging
| Antifade Reagent | Fold Increase in Photostability (approx.) | Cell Type | Notes |
| ProLong™ Live Antifade Reagent | >20% brighter after 120 exposures[3] | HeLa, U2OS | Based on Oxyrase™ technology, metabolizes environmental components that exacerbate photobleaching.[2][6] Shows little to no effect on cell vitality.[6] |
| DMEM without Riboflavin and Pyridoxal | ~3.3-fold increase (vs. complete DMEM)[9] | HEK293T | Riboflavin and pyridoxal in standard media accelerate EGFP photobleaching.[7][8] |
| Rutin (in complete DMEM) | Increased to the level of vitamin-depleted DMEM[9] | HEK293T | A plant flavonoid that enhances EGFP photostability.[9] |
| Trolox/Ascorbic Acid | Not significant for fluorescent proteins[6] | General | Homemade formulations with limited efficacy for GFP.[6] |
Table 2: Impact of Imaging Parameters on GFP Photobleaching
| Parameter | Recommendation | Rationale |
| Laser Power | Use the lowest possible power | Photobleaching rate is often non-linearly dependent on laser power. |
| Exposure Time | Use the shortest possible time | Reduces the duration of light exposure per frame. |
| Imaging Interval | Increase the time between frames | Decreases the cumulative light dose over the experiment. |
| Objective NA | Use the highest available NA | Increases light collection efficiency, allowing for lower laser power. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-Myosin-VA with Minimized Photobleaching using Widefield/Confocal Microscopy
This protocol provides a general framework for imaging GFP-myosin-VA in cultured cells. Specific parameters will need to be optimized for your particular cell type and microscope system.
Materials:
-
Cells expressing GFP-myosin-VA
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Optional: ProLong™ Live Antifade Reagent (or other antifade agent)
-
Glass-bottom imaging dishes or coverslips
-
Live-cell imaging chamber with temperature and CO2 control
Procedure:
-
Cell Seeding: Seed cells expressing GFP-myosin-VA onto glass-bottom dishes or coverslips at an appropriate density to be sub-confluent at the time of imaging.
-
Optional: Antifade Reagent Incubation: If using an antifade reagent like ProLong™ Live, add it to the imaging medium and incubate the cells according to the manufacturer's instructions (e.g., 15-120 minutes for ProLong™ Live).[2]
-
Microscope Setup:
-
Turn on the microscope, laser sources, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage.
-
Use a low magnification objective and brightfield or DIC to locate the cells.
-
-
Imaging Parameter Optimization (Critical Step):
-
Switch to the objective you will use for imaging (e.g., 60x or 100x oil immersion with high NA).
-
Start with the lowest laser power setting for the 488 nm laser.
-
Set a short initial exposure time (e.g., 50-100 ms).
-
Gradually increase the laser power and/or exposure time until you can clearly visualize the GFP-myosin-VA puncta with an acceptable SNR. The goal is to find the minimum illumination required.
-
Determine the appropriate time interval between frames to capture the dynamics of this compound without excessive photobleaching. This will depend on the speed of movement.
-
-
Time-Lapse Acquisition:
-
Define the imaging region and set up the time-lapse parameters (duration and interval).
-
Start the time-lapse acquisition.
-
Monitor the first few frames to ensure the signal is stable and there are no immediate signs of phototoxicity.
-
Protocol 2: TIRF Microscopy for Imaging GFP-Myosin-VA Dynamics at the Cell Periphery
This protocol is adapted for imaging GFP-myosin-VA near the basal plasma membrane.
Materials:
-
Same as Protocol 1
-
TIRF-capable microscope with a high NA objective (≥1.45)
Procedure:
-
Cell Seeding and Preparation: Follow steps 1 and 2 from Protocol 1.
-
TIRF Microscope Setup:
-
Follow the general microscope setup from Protocol 1.
-
Align the laser for total internal reflection. This is typically done by adjusting the angle of the laser beam at the back focal plane of the objective until the evanescent field is generated.
-
-
TIRF Imaging Parameter Optimization:
-
With the laser in TIRF mode, locate the cells.
-
Optimize the laser power and exposure time as described in Protocol 1, step 4. In TIRF, you can often use lower laser powers due to the reduced background.
-
Adjust the penetration depth of the evanescent field to optimally visualize the GFP-myosin-VA puncta near the coverslip.
-
-
Time-Lapse Acquisition:
-
Set up and run the time-lapse acquisition as described in Protocol 1, step 5.
-
Visualizations
Caption: Experimental workflow for minimizing photobleaching when imaging GFP-myosin-VA.
Caption: Troubleshooting logic for common issues in GFP-myosin-VA imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 10. GFP-Tagged Regulatory Light Chain Monitors Single Myosin Lever-Arm Orientation in a Muscle Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
Technical Support Center: Purifying Full-length Functional Myosin-VA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with purifying full-length, functional myosin-VA. Here you will find troubleshooting advice and answers to frequently asked questions to help ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of full-length this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Protein Yield | Inefficient Cell Lysis: Incomplete disruption of cells leads to a lower amount of total protein in the lysate. | Optimize lysis buffer with appropriate detergents (e.g., 0.1% NP-40) and protease inhibitors.[1] Consider mechanical disruption methods like sonication or dounce homogenization on ice. |
| Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag, FLAG-tag) may be inaccessible or the binding conditions may be suboptimal.[2] | If using an affinity tag, ensure it is not sterically hindered. Consider purifying under denaturing conditions to expose the tag, followed by refolding.[2] Optimize binding buffers by adjusting pH and salt concentrations.[3] | |
| Protein Degradation: this compound is a large protein and can be susceptible to cleavage by proteases released during cell lysis.[2][4] | Always work at 4°C and add a fresh cocktail of protease inhibitors to all buffers. Minimize the duration of the purification process. | |
| Protein Inactivity or Aggregation | Incorrect Protein Folding: Eukaryotic proteins like myosin often require specific chaperones for proper folding, which may be lacking in the expression system.[5][6] | Co-express molecular chaperones, such as UNC45B and HSP90, which have been shown to improve the yield of functional myosin.[6] |
| Harsh Elution Conditions: High concentrations of eluting agents (e.g., imidazole (B134444), low pH) can denature the protein. | Perform a gradient elution to find the lowest concentration of eluting agent that effectively removes your protein from the resin. Immediately buffer exchange the eluted fractions into a suitable storage buffer. | |
| Presence of Non-functional Splice Variants: Different splice variants of this compound may have different functional properties.[7] | Ensure the expression construct contains the specific splice variant of interest. Verify the expressed protein's size and identity using Western blotting with an antibody specific to your target variant if available. | |
| Contamination with Other Proteins | Nonspecific Binding to Resin: Other cellular proteins can bind weakly to the affinity resin, leading to contamination.[1] | Increase the stringency of your wash steps by adding low concentrations of the eluting agent (e.g., 20-40 mM imidazole for His-tagged proteins) or by increasing the salt concentration in the wash buffer.[1] |
| Co-purification with Interacting Proteins: this compound naturally interacts with other proteins (e.g., actin, calmodulin) which may co-elute. | Include high salt washes (e.g., up to 1 M NaCl) to disrupt protein-protein interactions. Consider an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for producing full-length functional this compound?
The baculovirus/Sf9 insect cell expression system is a commonly used and effective method for producing full-length this compound.[8][9][10] This system allows for the high-level expression of large, complex eukaryotic proteins with proper post-translational modifications. For some applications, mammalian cell lines like C2C12 have also been utilized, particularly for cardiac myosins.[5]
Q2: My full-length this compound appears to be inactive. How can I troubleshoot this?
This compound can exist in a folded, autoinhibited state where the C-terminal globular tail domain interacts with the motor domain, inhibiting its ATPase activity.[9][10] To assess activity, it's crucial to perform functional assays under conditions that favor the active, extended conformation. Additionally, ensure that the protein is correctly folded by considering co-expression with chaperones and that essential light chains, like calmodulin, are present.
Q3: What are the key functional assays to confirm my purified this compound is active?
The primary assays to confirm the functionality of your purified this compound are:
-
In Vitro Motility Assays: These include the sliding filament assay, where fluorescently labeled actin filaments are observed moving over a myosin-coated surface, and single-molecule assays, which can measure the step size and processivity of individual myosin molecules.[11]
-
Actin-activated ATPase Activity Assay: This biochemical assay measures the rate of ATP hydrolysis by myosin in the presence of actin.[12] An increase in ATPase activity with increasing actin concentration is a hallmark of a functional motor protein.
Q4: How can I improve the stability of my purified this compound during storage?
For long-term storage, it is recommended to flash-freeze aliquots of the purified protein in a cryoprotectant such as glycerol (B35011) (10-50%) and store them at -80°C. Avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation. The storage buffer should be optimized for pH and ionic strength to maintain the protein's native conformation.
Experimental Protocols
General this compound Purification Workflow
This workflow provides a general overview of the steps involved in purifying full-length this compound using an affinity tag.
Caption: A generalized workflow for the expression and purification of full-length this compound.
Troubleshooting Logic for Low Protein Yield
This diagram outlines a decision-making process for troubleshooting low yields of purified this compound.
Caption: A troubleshooting decision tree for diagnosing the cause of low this compound yield.
References
- 1. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 4. Protein - Wikipedia [en.wikipedia.org]
- 5. Virus-free transfection, transient expression, and purification of human cardiac myosin in mammalian muscle cells for biochemical and biophysical assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Differential Myosin 5a splice variants in innervation of pelvic organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution structures of the actomyosin-V complex in three nucleotide states provide insights into the force generation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Full-length myosin Va exhibits altered gating during processive movement on actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
designing myosin-VA constructs for specific functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with myosin-VA constructs in various functional assays.
Frequently Asked Questions (FAQs)
Construct Design and Expression
Q1: What are the key domains of this compound to consider when designing a construct?
A1: this compound is an unconventional myosin with several functional domains. The choice of construct depends on the experimental goal:
-
Full-Length this compound: Used for studying the overall function and regulation of the motor protein, including its processive movement and cargo binding.
-
Heavy Meromyosin (HMM) fragment: This construct typically includes the motor (head) domain and the neck region with its light chain binding sites. It is often used in in vitro motility assays and ATPase assays to study the core motor activity without the complexities of the tail domain.[1]
-
Motor Domain (Head only): This construct is used to investigate the fundamental ATPase activity and actin-binding properties of the motor domain itself.[2]
-
Globular Tail Domain: This domain is responsible for binding to specific cargo. Constructs containing the globular tail are used in cargo-binding assays.[2][3]
Q2: Which expression system is best for producing functional this compound constructs?
A2: The baculovirus/Sf9 insect cell system is a commonly used and effective method for expressing and purifying functional myosin motor proteins, including this compound.[4][5] This system allows for proper protein folding and post-translational modifications that are often necessary for myosin function. Expression in E. coli is also possible for smaller fragments, such as subdomains of the N-terminal extension.[5]
Q3: My this compound construct expresses at very low levels. What can I do?
A3: Low expression levels are a common issue. Here are a few troubleshooting steps:
-
Optimize Codon Usage: Ensure the DNA sequence of your construct is optimized for the expression host (e.g., insect cells).
-
Check Vector Integrity: Sequence your construct to confirm that the coding sequence is in-frame and free of mutations.[6]
-
Vary Expression Conditions: Optimize the time and temperature of expression. For example, lowering the temperature during expression in Sf9 cells can sometimes improve the yield of soluble, functional protein.[7]
-
Use a Different Promoter: If your vector allows, try a different promoter to drive expression.
Protein Purification
Q4: My His-tagged this compound construct does not bind to the affinity column. What is the problem?
A4: This is a frequent problem that can arise from several factors:
-
Inaccessible Tag: The affinity tag (e.g., His-tag or FLAG-tag) may be buried within the folded protein and therefore unable to bind to the resin.[6] Consider moving the tag to the other terminus of the protein.[8]
-
Protein Degradation: The protein may be degraded, leading to the loss of the tag. Perform a Western blot on the crude lysate using an anti-tag antibody to check for protein integrity and expression.[6]
-
Incorrect Buffer Conditions: Ensure the pH and composition of your lysis and binding buffers are optimal. For His-tagged proteins, avoid high concentrations of imidazole (B134444) or the presence of chelating agents like EDTA in the lysis buffer.[8]
Q5: My purified this compound protein is not active in functional assays. What went wrong?
A5: Loss of protein function can occur at several stages. Consider the following:
-
Improper Folding: The protein may have misfolded during expression. As mentioned, optimizing expression conditions (e.g., lower temperature) can help.[7]
-
Harsh Purification Conditions: High concentrations of elution agents (e.g., imidazole) or extreme pH can denature the protein. It is crucial to exchange the buffer to a suitable storage buffer immediately after elution.
-
Presence of "Dead" Motors: A fraction of the purified myosin heads may be non-functional or "dead," which can interfere with motility assays.[9] These can sometimes be removed by an affinity purification step involving pelleting with actin filaments in the presence of ATP.[9]
-
Improper Storage: Myosin proteins are sensitive to freeze-thaw cycles. It is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C in a buffer containing a cryoprotectant like glycerol.
Troubleshooting Guides
In Vitro Motility Assay
| Problem | Possible Cause | Recommended Solution |
| No actin filament movement observed. | Inactive myosin. | Test the ATPase activity of your myosin preparation. Ensure the protein has been properly stored and handled. |
| Problems with the flow cell surface. | Ensure the coverslip is properly coated (e.g., with nitrocellulose or silanized) to allow for proper myosin adsorption. | |
| Issues with the assay buffer. | Verify the ATP concentration and the composition of the oxygen scavenger system. The absence of an effective oxygen scavenger can lead to rapid deterioration of motility.[10] | |
| Actin filaments bind but do not move. | High density of "dead" myosin heads. | Pre-incubate the myosin-coated surface with unlabeled "blocking" actin to sequester non-functional heads.[9] Alternatively, perform an actin co-sedimentation step in the presence of ATP to remove dead heads before the assay.[9] |
| Filament velocity is slower than expected. | Presence of the myosin tail. | Heavy meromyosin (HMM) fragments often propel actin filaments at higher velocities than the full-length native myosin due to potential inhibitory interactions from the tail.[1] |
| Suboptimal assay conditions. | Optimize the temperature, pH, and ionic strength of the assay buffer. | |
| ATP concentration is limiting. | Ensure you are using a saturating concentration of ATP. | |
| Motility ceases quickly. | Oxygen-induced damage. | Ensure your assay solutions are thoroughly degassed and consider repeated exchanges of fresh, degassed assay solution to prolong motility.[10] |
| Photodamage to actin or myosin. | Minimize the exposure of the sample to the excitation light source. |
ATPase Assay
| Problem | Possible Cause | Recommended Solution |
| Basal ATPase activity is very low or undetectable. | Low concentration of active myosin. | Use a more sensitive assay, such as a fluorescence-based assay for ADP detection, which can measure the activity of smaller amounts of myosin.[11] |
| Contaminating phosphate (B84403) in the protein prep. | For assays detecting radioactive phosphate release, this is less of an issue.[12] For colorimetric assays, ensure buffers are phosphate-free. | |
| Actin-activated ATPase activity is not significantly higher than basal activity. | Poor actin quality. | Ensure your actin is properly polymerized and functional. |
| Incorrect buffer conditions. | The actin-activated ATPase activity of some myosins is sensitive to salt concentration; ensure this is consistent across samples.[13] | |
| Inactive myosin preparation. | Verify the integrity and activity of your myosin construct. | |
| High background signal. | ATP instability. | Prepare ATP stocks fresh and store them appropriately. |
| Contaminants in reagents. | Use high-purity reagents for all assay components. |
Experimental Protocols
Protocol 1: Basic In Vitro Motility Assay
-
Flow Cell Preparation:
-
Construct a flow cell by affixing a nitrocellulose-coated coverslip to a microscope slide.
-
-
Myosin Adsorption:
-
Introduce the this compound construct (e.g., HMM fragment) into the flow cell and incubate to allow for surface adsorption.
-
Wash with an appropriate assay buffer to remove unbound myosin.
-
-
Blocking:
-
(Optional but recommended) Introduce a solution of unlabeled F-actin to block any non-functional myosin heads.[9]
-
Wash to remove unbound blocking actin.
-
-
Actin Addition:
-
Introduce fluorescently labeled phalloidin-stabilized actin filaments into the flow cell.
-
-
Initiation of Motility:
-
Initiate movement by adding the final assay buffer containing ATP and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).[10]
-
-
Observation:
-
Observe the movement of actin filaments using fluorescence microscopy and record videos for later analysis of velocity.[14]
-
Protocol 2: Actin-Activated ATPase Assay (Radioactive)
-
Reaction Setup:
-
Initiation:
-
Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
-
Time Points:
-
Phosphate Extraction:
-
Add an organic solvent mixture (e.g., isobutanol:benzene) and ammonium (B1175870) molybdate (B1676688) to form a complex with the released radioactive phosphate.[12][13]
-
Vortex vigorously and separate the phases by centrifugation.
-
-
Quantification:
-
Transfer an aliquot of the organic (upper) phase containing the radiolabeled phosphomolybdate complex to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Determine the rate of ATP hydrolysis from the amount of radioactive phosphate released over time.
-
Diagrams
Caption: The actin-myosin-VA cross-bridge cycle.
Caption: Experimental workflow for the in vitro motility assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Binds to and Mechanochemically Couples Microtubules to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin Va interacts with the exosomal protein spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, Purification, and In Vitro Analysis of Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Characterization of Human Myosin-18A and Its Interaction with F-actin and GOLPH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. youtube.com [youtube.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved longevity of actomyosin in vitro motility assays for sustainable lab-on-a-chip applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytokinetics.com [cytokinetics.com]
- 12. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.edu [ohsu.edu]
- 14. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
Myosin-VA Immunocytochemistry Technical Support Center
Welcome to the technical support center for Myosin-VA immunocytochemistry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain high-quality, reliable staining results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
This compound is an actin-based motor protein involved in the transport of various cellular cargoes.[1] Its localization can vary depending on the cell type and physiological conditions. Commonly, this compound is observed:
-
In the cytoplasm: Associated with vesicles and organelles.
-
At the leading edge of migrating cells: Concentrated in membrane ruffles.[2]
-
Around the microtubule-organizing center (MTOC): This localization is dependent on microtubule integrity.[2]
-
Co-localizing with F-actin: Particularly in the cell cortex.[3][4]
-
In neurons: Found in axons, where it's involved in synaptic vesicle transport.[5]
-
In melanocytes: Associated with melanosomes for pigment transport.[1][6]
Given its dynamic nature, the staining pattern can appear as puncta or diffuse staining within these regions. It is also known to couple microtubules to actin filaments.[7][8]
Q2: My this compound staining appears as small dots or puncta. Is this expected?
Yes, a punctate staining pattern is often expected for this compound. This is because this compound functions by binding to and transporting vesicles and organelles, which will appear as discrete points of fluorescence under the microscope.[3]
Q3: I see staining in the nucleus. Is this a known localization for this compound?
Generally, this compound is not expected to be localized in the nucleus. Nuclear staining is often considered an artifact. However, always consult the literature for your specific cell or tissue type, as unexpected localizations can sometimes be biologically relevant. If nuclear staining is observed, it is recommended to perform control experiments to rule out non-specific antibody binding.
Troubleshooting Common Artifacts
This section addresses common issues encountered during this compound immunocytochemistry and provides potential solutions.
High Background Staining
High background can obscure the specific signal, making it difficult to interpret your results.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that provides a strong signal with low background. |
| Secondary antibody non-specific binding | Run a control without the primary antibody. If background persists, consider using a pre-adsorbed secondary antibody or one raised in a different species from your sample.[9][10] |
| Insufficient blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., normal serum from the species of the secondary antibody, or BSA).[11] |
| Inadequate washing | Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.[11] |
| Autofluorescence of the tissue/cells | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or an autofluorescence quenching kit.[10] |
| Fixation issues | Over-fixation can lead to non-specific binding. Try reducing the fixation time or using a different fixation method.[9] |
Weak or No Signal
A faint or absent signal can be due to several factors in the experimental protocol.
| Potential Cause | Recommended Solution |
| Low primary antibody concentration | Increase the concentration of the primary antibody and/or the incubation time (e.g., incubate overnight at 4°C). |
| Primary and secondary antibody incompatibility | Ensure the secondary antibody is designed to recognize the host species and isotype of the primary antibody.[9] |
| Loss of antigenicity during fixation | The fixation method may be masking the epitope. Consider using a different fixative or performing antigen retrieval.[9][12] |
| Low abundance of this compound | In some cell types or conditions, this compound expression may be low. Consider using a signal amplification method, such as a biotinylated secondary antibody and streptavidin-HRP.[9] |
| Improper antibody storage | Ensure antibodies have been stored according to the manufacturer's instructions to prevent loss of activity. |
Non-Specific Staining Pattern
An unexpected or unspecific staining pattern can be misleading.
| Potential Cause | Recommended Solution |
| Cross-reactivity of the primary antibody | Check the antibody datasheet for information on species reactivity and any known cross-reactivities. Validate the antibody with positive and negative controls. |
| Presence of endogenous enzymes (for chromogenic detection) | If using an HRP- or AP-conjugated secondary antibody, block for endogenous peroxidases or phosphatases.[9][10][13] |
| "Mouse-on-mouse" background | When using a mouse primary antibody on mouse tissue, the secondary antibody can bind to endogenous mouse IgG. Use a specialized blocking kit designed for this purpose.[14] |
| Cellular stress or altered physiology | The localization of this compound can change depending on the cell's state.[2] Ensure your experimental conditions are consistent and consider the physiological state of your cells. |
Experimental Protocols
Standard Immunocytochemistry Protocol for this compound
This is a general protocol and may require optimization for your specific cell type and antibody.
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency.
-
Fixation:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash once with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.
-
Signaling and Workflow Diagrams
Caption: this compound Cargo Transport Workflow.
Caption: Troubleshooting Logic for this compound ICC.
References
- 1. Myosin Va Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Localization of myosin Va is dependent on the cytoskeletal organization in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional this compound - Wikipedia [en.wikipedia.org]
- 6. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. This compound binds to and mechanochemically couples microtubules to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bma.ch [bma.ch]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. origene.com [origene.com]
how to control for inactive motors in myosin-VA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for inactive motors in their Myosin-VA experiments.
Frequently Asked Questions (FAQs)
Q1: What are "inactive" or "dead" myosin motors, and how do they affect my experiment?
A1: Inactive or "dead" myosin motors are myosin molecules that can still bind to actin filaments but have lost their ability to hydrolyze ATP and, consequently, cannot produce movement.[1] These motors can arise from damage during protein purification, improper storage, or denaturation.[1][2] In motility assays, these inactive motors act as brakes, binding to actin filaments and impeding their movement, which can lead to reduced or absent filament sliding.[1]
Q2: My actin filaments are not moving or are moving very slowly in my in vitro motility assay. What could be the cause?
A2: A lack of or slow actin filament movement can be attributed to several factors, with a high concentration of inactive myosin motors being a primary suspect.[1] Other potential causes include:
-
Suboptimal Protein Quality: The myosin may have degraded or denatured due to improper storage conditions.[2] It's recommended to use freshly prepared myosin whenever possible.[1]
-
Incorrect Buffer Composition: Myosin activity is highly sensitive to the ionic strength and pH of the buffer.[2]
-
Temperature Fluctuations: Motility assays are sensitive to temperature, and deviations from the optimal temperature can affect motor activity.[3]
-
Insufficient ATP: An ATP regeneration system may be necessary to ensure a constant supply of ATP throughout the experiment.[3]
Q3: How can I assess the activity of my this compound preparation?
A3: The most direct way to assess the activity of your this compound is to perform an actin-activated ATPase assay.[4][5] This biochemical assay measures the rate of ATP hydrolysis by myosin in the presence of varying concentrations of actin.[4] A healthy preparation of this compound will show a characteristic increase in ATPase activity with increasing actin concentration.[4][6] This allows for the determination of key kinetic parameters such as kcat (the maximum ATPase rate) and KATPase (the actin concentration required for half-maximal activation).[4]
Q4: What are the common methods to control for inactive myosin motors in my experiments?
A4: There are two primary methods to mitigate the effects of inactive myosin motors:
-
Affinity Purification: This method involves incubating the myosin preparation with F-actin in the presence of ATP, followed by ultracentrifugation.[7][8] The active myosin heads will release from the actin in the presence of ATP and remain in the supernatant, while the inactive, ATP-insensitive "dead heads" will remain bound to the actin and be pelleted.[7]
-
Blocking with Unlabeled Actin: In this approach, the flow cell surface with the adsorbed myosin is first incubated with unlabeled ("black") actin in the presence of ATP.[1][8] The unlabeled actin will bind to the inactive myosin heads. After a wash step to remove the unbound unlabeled actin, the fluorescently labeled actin can be introduced for the motility experiment, now with the inactive motors effectively blocked.[1]
Troubleshooting Guides & Experimental Protocols
This protocol allows for the quantitative assessment of this compound activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a series of reaction mixtures containing a constant concentration of this compound and varying concentrations of F-actin in a suitable assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of MgATP (containing a trace amount of [γ-³²P]ATP).
-
Time Points and Quenching: At specific time intervals, quench the reaction by adding a solution that stops the enzymatic activity (e.g., a strong acid).
-
Quantification of Phosphate (B84403) Release: Separate the released radioactive inorganic phosphate (³²Pi) from the unhydrolyzed [γ-³²P]ATP.
-
Data Analysis: Plot the rate of ATP hydrolysis (moles of Pi released per mole of myosin per second) against the actin concentration. Fit the data to the Michaelis-Menten equation to determine Vmax (kcat) and KATPase.[4]
This protocol details the steps to selectively remove inactive myosin motors from a preparation.
Methodology:
-
Incubation: Mix your this compound preparation with a high concentration of F-actin in an appropriate buffer.
-
Addition of ATP: Add ATP to the mixture to a final concentration that ensures active myosin heads will detach from the actin filaments.
-
Centrifugation: Pellet the actin and any bound inactive myosin heads by ultracentrifugation.[7]
-
Supernatant Collection: Carefully collect the supernatant, which will contain the active, ATP-sensitive this compound.[7]
-
Buffer Exchange: If necessary, perform a buffer exchange to remove excess ATP before proceeding with your experiment.
This protocol describes how to block inactive motors directly within the experimental flow cell.
Methodology:
-
Myosin Adsorption: Introduce the this compound solution into the flow cell and allow it to adsorb to the surface.
-
Blocking Step: Wash the flow cell with a blocking buffer (e.g., containing BSA) to prevent non-specific binding.
-
Introduction of "Black" Actin: Flow in a solution of unlabeled F-actin along with ATP.[1] Incubate to allow the unlabeled actin to bind to any inactive myosin heads.
-
Wash Step: Thoroughly wash the flow cell with assay buffer to remove any unbound unlabeled actin.
-
Introduction of Labeled Actin: Introduce the fluorescently labeled F-actin for the motility assay.
Data Presentation
| Parameter | Myosin V-1IQ (Single-Headed) | Description | Reference |
| Basal MgATPase Rate (v₀) | 0.02–0.03 s⁻¹ | The rate of ATP hydrolysis by myosin in the absence of actin. | [6] |
| Actin-Activated MgATPase Rate (kcat) | 15 s⁻¹ | The maximum rate of ATP hydrolysis at saturating actin concentrations. | [6] |
| KATPase | ~10 µM | The actin concentration at which the ATPase rate is half-maximal. | [6] |
| ADP Release Rate | 12–16 s⁻¹ | The rate at which ADP dissociates from the actomyosin (B1167339) complex, which is often the rate-limiting step in the ATPase cycle. | [6] |
| Duty Ratio | ~0.7 | The fraction of the ATPase cycle time that a single myosin head spends strongly bound to actin. | [6] |
Visualizations
Workflow for assessing and controlling for inactive this compound.
Logic diagram of the affinity purification process.
References
- 1. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocol-online.org [protocol-online.org]
- 3. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical studies of myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
optimizing buffer conditions for myosin-VA activity assays
Myosin-VA Activity Assays: Technical Support Center
This guide provides troubleshooting advice and optimized protocols for researchers working with this compound, a crucial motor protein involved in intracellular transport.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a two-headed unconventional myosin motor protein that moves along actin filaments.[2] Its primary role is to transport a variety of intracellular cargo, such as vesicles, organelles, and protein complexes, from the cell's center towards its periphery.[1][2] This process is powered by the hydrolysis of ATP.[2]
Q2: What are the key domains of the this compound protein?
This compound consists of a head, neck, and tail domain.[2]
-
Head (Motor) Domain: This N-terminal domain contains the actin-binding site and the ATPase catalytic site, which converts chemical energy from ATP into mechanical force.[1][3]
-
Neck Domain: This region acts as a long lever arm, which is crucial for the motor's large step size. It contains six IQ motifs that bind calmodulin and other light chains.[3]
-
Tail Domain: The C-terminal tail domain is responsible for binding to specific cargo, often via adaptor proteins.[1]
Q3: What makes this compound a "processive" motor?
This compound is a processive motor, meaning a single two-headed molecule can take multiple steps along an actin filament without detaching.[4] This is due to specific kinetic properties, most notably that ADP release is the rate-limiting step in its ATPase cycle.[4][5] This results in the myosin head spending a large portion of its cycle time strongly bound to actin, ensuring it doesn't "let go" of its track while transporting cargo.[4][6]
Q4: What are the standard assays to measure this compound activity?
The two primary in vitro assays are:
-
Actin-Activated ATPase Assay: This measures the rate of ATP hydrolysis by myosin in the presence of actin filaments. The release of inorganic phosphate (B84403) (Pi) or the generation of ADP is quantified.
-
In Vitro Motility Assay: This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin motors.[7][8] It provides information on the speed and nature of the movement.
Troubleshooting Guide
Problem: No or Very Low ATPase Activity Detected
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure this compound is properly folded and stored. Avoid repeated freeze-thaw cycles. Confirm protein integrity via SDS-PAGE. |
| Suboptimal Buffer pH | The optimal pH for myosin ATPase activity can vary. For many myosins, the optimum is around pH 7.0-7.5.[9] Test a range of pH values (e.g., 6.5 to 8.0) to find the peak activity for your specific construct. |
| Incorrect Mg²⁺ Concentration | Magnesium is a critical cofactor for ATP binding and hydrolysis.[10] However, high concentrations can be inhibitory.[11] Optimal free Mg²⁺ is often low (0.1–1.0 mM).[11] Titrate MgCl₂ in your assay buffer. |
| Faulty Assay Reagents | Prepare fresh ATP solutions, as ATP can hydrolyze over time. If using an enzyme-coupled assay, confirm the activity of the coupling enzymes by adding a small amount of ADP to the reaction; a rapid signal change indicates the system is working.[12] |
| Inhibitory ADP levels | ADP is a potent inhibitor of this compound activity.[13] Ensure your ATP stock is not contaminated with ADP. Include an ATP regeneration system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate) to remove ADP as it's produced. |
Problem: High Background Signal in ATPase Assay
| Possible Cause | Recommended Solution |
| Contaminating ATPases | Your this compound preparation may be contaminated with other ATP-hydrolyzing enzymes. Purify the protein further using affinity or ion-exchange chromatography. |
| Spontaneous ATP Hydrolysis | ATP can hydrolyze non-enzymatically, especially at non-neutral pH or elevated temperatures. Always run a "no enzyme" control to measure and subtract this background rate. |
| Phosphate Contamination | Buffers or protein stocks may contain contaminating inorganic phosphate. Use high-purity reagents. For radioactive assays, this is less of an issue, but for colorimetric assays (like Malachite Green), it can be a major problem.[14] |
Problem: No or Erratic Movement in Motility Assays
| Possible Cause | Recommended Solution |
| Inactive Myosin Heads | Myosin heads can become denatured or "dead" and remain rigor-bound to actin, impeding movement.[8] Perform a "black actin" wash (unlabeled actin followed by ATP) to clear these dead heads from the surface before adding fluorescent actin.[8] |
| Low Myosin Density | If the myosin density on the coverslip is too low, actin filaments may not bind or will quickly dissociate. Increase the myosin concentration used for coating the surface. |
| Poor Surface Passivation | If the coverslip surface is not properly blocked, actin filaments can stick non-specifically. Ensure thorough blocking with bovine serum albumin (BSA) or nitrocellulose.[7] |
| Suboptimal Ionic Strength | While this compound is noted to be remarkably insensitive to ionic strength compared to other myosins, this parameter can still have an effect.[13][15] Very low ionic strength can sometimes increase non-specific binding, while very high ionic strength can weaken the actin-myosin interaction.[16] Test a range of KCl concentrations (e.g., 25 mM to 100 mM). |
Optimizing Buffer Conditions
The composition of the assay buffer is critical for reliable and reproducible results. Use the following table as a starting point for optimization.
| Parameter | Typical Range | Optimal (Myosin-V) | Rationale & Considerations |
| pH | 6.5 - 8.0 | ~7.0[15] | Myosin activity is pH-sensitive. Low pH (e.g., 6.4) has been shown to slow the rate of ADP release and reduce actin sliding velocity in other myosins.[17][18][19] |
| Buffer | 10-25 mM HEPES or MOPS | 10 mM MOPS[15] or 15 mM HEPES | Choose a buffer with a pKa near the desired pH to ensure stable buffering capacity. |
| KCl (Ionic Strength) | 10 - 100 mM | 25 - 80 mM[15] | This compound activity and motility are notably less sensitive to ionic strength than many other myosins.[13][15] However, this should still be optimized for your specific construct and assay type. |
| MgCl₂ | 1 - 10 mM | 1 - 2 mM[11] | Mg²⁺ is essential for the ATPase cycle.[10] However, free Mg²⁺ concentrations above ~1 mM can be inhibitory, slowing ADP release and reducing actin affinity.[11][20][21] |
| ATP | 1 - 5 mM | 1 - 2 mM[4][15] | The ATP concentration should be saturating to measure Vmax. Be aware that high concentrations can sometimes be inhibitory in motility assays. |
| Dithiothreitol (DTT) | 1 - 10 mM | 1 mM[15] | A reducing agent used to prevent oxidative damage to the myosin enzyme. |
| EGTA | 0.1 - 1 mM | 0.1 mM[15][22] | A chelator used to control the concentration of free calcium ions. |
Key Experimental Protocols
Protocol 1: Actin-Activated ATPase Assay (NADH-Coupled)
This continuous, enzyme-coupled assay measures ATP hydrolysis by linking ADP production to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer (1X): 20 mM MOPS (pH 7.0), 50 mM KCl, 2 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT.
-
ATP Regeneration/Coupling System: 1.5 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, Pyruvate Kinase (PK, ~200 units/mL), Lactate Dehydrogenase (LDH, ~300 units/mL).
-
This compound Stock: Diluted to the desired concentration in assay buffer.
-
F-Actin Stock: Polymerized and diluted to the desired concentration in assay buffer.
Procedure:
-
In a cuvette, combine the assay buffer and the ATP regeneration/coupling system.
-
Add F-actin to the desired final concentration (e.g., 20 µM).
-
Add this compound to the cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation (calculated using its extinction coefficient) is equal to the rate of ATP hydrolysis.
Protocol 2: In Vitro Gliding Filament Motility Assay
This assay visualizes the movement of fluorescently-labeled actin filaments propelled by myosin motors adhered to a surface.
Procedure:
-
Create a Flow Cell: Construct a small (~20 µL) chamber using a microscope slide, double-sided tape, and a nitrocellulose-coated coverslip.
-
Myosin Incubation: Perfuse the flow cell with a solution containing this compound (e.g., 50-100 µg/mL) and incubate for 2-5 minutes to allow the motors to adsorb to the surface.
-
Blocking: Wash the chamber with assay buffer containing 1 mg/mL BSA to block non-specific binding sites.
-
Actin Introduction: Introduce fluorescently-labeled F-actin (e.g., rhodamine-phalloidin (B2604369) labeled) diluted in assay buffer.
-
Initiate Motility: Perfuse the chamber with motility buffer (assay buffer supplemented with 2 mM ATP and an oxygen scavenging system like glucose oxidase/catalase) to initiate movement.
-
Visualization: Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera (TIRF microscopy is often used for best results).[7]
Visualizations
Caption: The actin-myosin ATPase cycle. For this compound, the ADP release step is rate-limiting.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
- 1. Unconventional this compound - Wikipedia [en.wikipedia.org]
- 2. Myosin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The kinetic mechanism of myosin V. | Semantic Scholar [semanticscholar.org]
- 6. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 7. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 8. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays [jove.com]
- 9. Effect of variations in pH on kinetics of myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Magnesium impacts myosin V motor activity by altering key conformational changes in the mechanochemical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of ADP and ionic strength on the kinetic and motile properties of recombinant mouse myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 16. Interaction of myosin with thin filaments during contraction and relaxation: effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of low pH on single skeletal muscle myosin mechanics and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Effect of low pH on single skeletal muscle myosin mechanics and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.psu.edu [pure.psu.edu]
- 21. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ohsu.edu [ohsu.edu]
issues with myosin-VA motility on different actin preparations
Welcome to the technical support center for myosin-VA motility assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding experiments with different actin preparations.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound motility experiments in a question-and-answer format.
Question: Why am I observing no or very few motile actin filaments?
Answer: This is a common issue that can stem from several factors related to either the myosin motors or the actin filaments.
-
Non-functional Myosin Heads: A significant portion of your purified this compound may be inactive or "dead." These non-functional heads can act as roadblocks, tethering the actin filaments and preventing movement.[1][2]
-
Solution: It is often necessary to remove these inactive heads. One common method is "actin affinity purification," where functional myosin heads that bind to actin in the presence of ATP are separated from non-functional heads via ultracentrifugation.[1][2] Another approach is to incubate the myosin-coated surface with "blocking actin" to occupy the dead heads before introducing the fluorescently labeled actin filaments you intend to observe.[1][2]
-
-
Improper Myosin Immobilization: The density and orientation of this compound on the coverslip surface are critical.
-
Solution: Ensure your coverslip is properly coated (e.g., with nitrocellulose) and that the myosin concentration used for coating is optimized.[3] Too low a density will not support continuous movement, while too high a density can cause filament tangling.
-
-
Actin Filament Quality: The integrity of your actin filaments is paramount.
-
Solution: Use freshly prepared actin filaments for your assays. Ensure that the polymerization has been successful and that the filaments are of a sufficient length for observation. Short filaments may not have enough interaction sites with the myosin motors to sustain movement.
-
-
Inhibitory Factors in Buffer: Contaminants in your assay buffer can inhibit myosin activity.
-
Solution: Use high-purity reagents for your buffers. Ensure the ATP concentration is optimal (typically 1-5 mM) and that an ATP regeneration system (e.g., phosphocreatine/creatine kinase) is included to prevent ADP buildup, which can inhibit myosin function.[4]
-
Question: My actin filaments are moving, but the velocity is much slower than expected. What could be the cause?
Answer: Reduced motility speed can be due to several factors, including the presence of non-functional motors and the specifics of your actin preparation.
-
Presence of Non-Functional Myosin: Even a small population of "dead" myosin heads can create significant drag, slowing down the moving filaments.[2]
-
Actin Isoform and Preparation: While some studies have shown no significant difference in the velocity of smooth versus skeletal muscle actin filaments in certain in vitro assays[5], the source and preparation method of your actin can still play a role. The presence of even trace amounts of actin-binding proteins from the original tissue can affect motility.
-
Solution: If possible, test different actin isoforms or actin purified from different sources. Ensure your actin purification protocol is robust and removes contaminating proteins. Using recombinantly expressed and purified actin can provide a more homogenous population.[6]
-
-
Suboptimal Assay Conditions: Factors like temperature, pH, and ionic strength of the assay buffer can significantly impact myosin's enzymatic activity and thus, motility speed.
-
Solution: Optimize your buffer conditions. Myosin activity is temperature-dependent, so ensure your experimental setup maintains a consistent and appropriate temperature. The ionic strength can also affect the interaction between myosin and actin.[7]
-
Question: I'm observing erratic or "jerky" movement of the actin filaments. Why is this happening?
Answer: Erratic movement often points to issues with the myosin surface or the actin filaments themselves.
-
Uneven Myosin Coating: A non-uniform distribution of myosin on the coverslip can lead to regions of varying motor density, causing filaments to speed up, slow down, or pause as they move across the surface.
-
Solution: Ensure thorough mixing of the myosin solution before application and proper incubation to allow for even coating of the coverslip.
-
-
Actin Filament Breakage: If filaments are breaking during the assay, you may observe a filament suddenly stopping or changing direction.
-
Solution: This can be caused by photodamage, especially with intense laser illumination in TIRF microscopy. Reduce laser power or exposure time. Also, ensure your actin is properly stabilized with a phalloidin (B8060827) concentration sufficient to prevent depolymerization.
-
-
Interaction with "Dead" Heads: A filament may temporarily pause or "stick" when it encounters a non-functional myosin head before being pulled forward by other active motors.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between using skeletal muscle actin and non-muscle (e.g., platelet) actin for this compound motility assays?
A1: Skeletal muscle actin is the most commonly used type for in vitro motility assays due to its abundance and ease of purification.[6] Non-muscle actin isoforms may have different post-translational modifications or interact differently with actin-binding proteins, which could potentially influence this compound motility. However, some studies have found no significant mechanical differences between smooth and skeletal muscle actin in in vitro motility assays.[5] The choice may depend on the specific biological question being addressed. For reconstituting a system that more closely mimics a non-muscle cellular environment, using the appropriate non-muscle actin isoform would be more relevant.
Q2: How do actin-binding proteins (ABPs) affect this compound motility?
A2: ABPs can have a wide range of effects on this compound motility. For example, capping proteins can limit filament length, while cross-linking proteins can create networks that sterically hinder or block myosin movement.[8] Some ABPs can also directly compete with myosin for binding sites on actin.[9] Conversely, some proteins can regulate and enhance this compound's processivity.[10][11] It is crucial to either purify actin to be free of contaminating ABPs or to intentionally add specific ABPs to study their regulatory effects.
Q3: What is the importance of using an oxygen scavenger system in the motility assay?
A3: An oxygen scavenger system (commonly glucose oxidase, catalase, and glucose) is critical for preventing photobleaching of the fluorescent labels on the actin and for reducing photodamage to the proteins, which can lead to filament breakage and myosin inactivation.[12] This is especially important in TIRF microscopy where high-intensity laser light is used.[13]
Q4: Can the type of fluorescent label on the actin affect motility?
A4: Yes, the choice of fluorophore and the labeling density can impact actin polymerization and its interaction with myosin. It is important to use a well-established labeling protocol and to ensure that the labeling does not significantly alter the structure or function of the actin filaments. Phalloidin conjugated to a fluorophore is a common and generally reliable method for labeling pre-formed actin filaments.
Q5: Why is this compound considered a processive motor, and how does this relate to motility assays?
A5: this compound is a processive motor because, as a dimer, its two heads are coordinated in such a way that one head remains attached to the actin filament while the other steps forward.[4][14] This "hand-over-hand" mechanism allows a single this compound molecule to take many steps along an actin filament without detaching.[7][14] This high duty ratio is a key characteristic that enables it to function as a cargo transporter in cells.[14] In single-molecule motility assays, this processivity can be observed as long, continuous runs of a single myosin molecule along an actin filament.[13][15]
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound motility. Note that values can vary depending on the specific experimental conditions (e.g., temperature, pH, ionic strength, ATP concentration, and the specific constructs of myosin and actin used).
| Parameter | Skeletal Muscle Actin | Non-Muscle Actin | Citation |
| Velocity (nm/s) | ~300 - 800 | ~100 - 500 | [4][16] |
| Run Length (µm) | ~0.8 - 2.0 | Similar to skeletal actin, but can be influenced by specific ABPs. | [4] |
| Duty Cycle (%) | >50 | Similar to skeletal actin. | [14] |
Note: Data for non-muscle actin with this compound is less standardized in the literature and can be highly dependent on the specific isoform and presence of other regulatory proteins.
Experimental Protocols
Key Experiment 1: Preparation of Fluorescently Labeled Actin Filaments
This protocol describes the preparation of phalloidin-stabilized, fluorescently labeled actin filaments from purified G-actin.
-
G-Actin Preparation: Start with purified G-actin (either from rabbit skeletal muscle or a recombinant source) in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT).
-
Polymerization: Induce polymerization by adding 1/10th volume of 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP) to the G-actin solution. Incubate on ice for at least 1 hour.
-
Labeling and Stabilization: Add fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) to the F-actin solution at a 1:1 molar ratio with actin monomers. Incubate in the dark on ice for at least 30 minutes.
-
Final Dilution: Dilute the labeled F-actin to the desired working concentration in the final assay buffer.
Key Experiment 2: In Vitro Motility Assay (Sliding Filament Assay)
This protocol outlines the steps for a standard in vitro motility assay to observe the movement of actin filaments over a surface coated with this compound.[3]
-
Flow Cell Preparation: Construct a flow cell by affixing a nitrocellulose-coated coverslip to a microscope slide.[3]
-
Myosin Immobilization: Introduce a solution of purified this compound into the flow cell and incubate for 2-5 minutes to allow the myosin to adsorb to the nitrocellulose surface.
-
Blocking: Wash the flow cell with a blocking solution (e.g., assay buffer containing 1 mg/mL BSA) to prevent non-specific binding of actin filaments.
-
Actin Introduction: Introduce the fluorescently labeled F-actin solution into the flow cell.
-
Initiation of Motility: Add the final assay buffer containing ATP and an oxygen scavenger system to the flow cell.
-
Observation: Visualize the movement of the actin filaments using a fluorescence microscope, typically equipped with Total Internal Reflection Fluorescence (TIRF) optics for single-molecule studies.[13][17]
Visualizations
Caption: Troubleshooting workflow for no or slow this compound motility.
Caption: Workflow for preparing fluorescently labeled F-actin.
References
- 1. d-nb.info [d-nb.info]
- 2. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 4. pnas.org [pnas.org]
- 5. Smooth and skeletal muscle actin are mechanically indistinguishable in the in vitro motility assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of modified mammalian actin isoforms for in vitro reconstitution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full-length myosin Va exhibits altered gating during processive movement on actin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. A binding protein regulates myosin-7a dimerization and actin bundle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the iceberg: Prospects of coordinated myosin V and actin assembly functions in transport processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved longevity of actomyosin in vitro motility assays for sustainable lab-on-a-chip applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of fluorescent techniques to study the in vitro movement of myosins. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 16. Molecular Control of Non-Muscle Myosin II-A Aggregation and Intracellular Dynamics by motor- or tail-specific MYH9 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
troubleshooting failed co-immunoprecipitation with myosin-VA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with co-immunoprecipitation (Co-IP) experiments involving myosin-VA.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common problems encountered during this compound Co-IP experiments.
Q1: I am not detecting my bait protein (this compound) in the immunoprecipitate. What could be the problem?
A1: Failure to detect the bait protein is a critical issue that can stem from several factors, ranging from antibody quality to the lysis conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Antibody | Ensure you are using an antibody validated for immunoprecipitation. Polyclonal antibodies often perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.[1] Confirm the antibody's ability to recognize the native form of this compound. |
| Low this compound Expression | Confirm the expression of this compound in your cell or tissue lysate via Western blot (input lane). If expression is low, you may need to increase the amount of starting material (lysate). |
| Incorrect Lysis Buffer | The lysis buffer may be too stringent, denaturing the antibody epitope. For Co-IP, a non-denaturing lysis buffer is recommended to preserve protein-protein interactions.[2] Avoid strong ionic detergents like SDS. A common starting point is a buffer containing a non-ionic detergent like NP-40 or Triton X-100.[1] |
| Protein Degradation | Always work on ice and add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent degradation of this compound.[3] |
| Suboptimal Antibody-Bead Coupling | If you are coupling the antibody to the beads yourself, ensure the coupling reaction is efficient. Consider using commercially available pre-coupled beads. |
Q2: I can detect my bait (this compound), but not the prey (interacting protein). What should I do?
A2: This is a common issue in Co-IP experiments and often points to problems with the stability of the protein-protein interaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Weak or Transient Interaction | The interaction between this compound and its partner may be weak or transient. Consider using a cross-linking agent (e.g., formaldehyde (B43269) or DSP) to stabilize the interaction before cell lysis. Remember to optimize the cross-linker concentration and reaction time. |
| Lysis/Wash Buffer Too Harsh | The buffer conditions may be disrupting the protein-protein interaction. Use a milder lysis buffer with lower salt and detergent concentrations.[1] You can also try a range of salt concentrations in your wash buffer (e.g., 150mM to 500mM NaCl) to find the optimal balance between reducing background and maintaining the interaction.[4] |
| Incorrect Cellular Localization | This compound and its interacting partner may not be in the same cellular compartment at the time of lysis. Ensure your lysis procedure effectively solubilizes the relevant cellular compartments where the interaction is expected to occur. |
| Epitope Masking | The antibody binding to this compound might be sterically hindering the interaction with the prey protein. If possible, try a different antibody that recognizes a different epitope on this compound. |
Q3: I am observing high background and many non-specific bands in my Co-IP. How can I reduce this?
A3: High background can obscure the detection of true interacting partners. Several steps can be taken to minimize non-specific binding.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear your lysate by incubating it with beads alone before adding the primary antibody.[5] This will remove proteins that non-specifically bind to the beads. |
| Insufficient Washing | Increase the number and/or duration of washes. You can also increase the stringency of the wash buffer by moderately increasing the detergent and salt concentrations.[6][7] |
| Too Much Antibody | Using an excessive amount of primary antibody can lead to non-specific binding. Titrate your antibody to determine the optimal concentration for your experiment. |
| Cell Lysate is Too Concentrated | A very high protein concentration in the lysate can increase the likelihood of non-specific interactions. Consider diluting your lysate. |
| Antibody Quality | Use a high-quality, affinity-purified antibody to minimize cross-reactivity with other proteins. |
Experimental Protocols
Detailed Methodology for this compound Co-Immunoprecipitation
This protocol provides a general framework for a this compound Co-IP experiment. Optimization of specific steps, such as buffer composition and antibody concentration, may be necessary for your specific cell type and interacting protein.
1. Cell Lysis
-
Buffer Composition: A recommended non-denaturing lysis buffer is RIPA buffer without SDS or a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100.[8] Immediately before use, add a protease and phosphatase inhibitor cocktail.
-
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
2. Pre-Clearing the Lysate (Recommended)
-
Add Protein A/G beads to your cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
3. Immunoprecipitation
-
Add the anti-myosin-VA antibody (previously titrated for optimal concentration) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20).[5] After the final wash, remove all supernatant.
5. Elution
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.
Visualizations
This compound Co-Immunoprecipitation Workflow
Caption: A schematic of the key stages in a this compound co-immunoprecipitation experiment.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting for common this compound Co-IP failures.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 3. kmdbioscience.com [kmdbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Tips for Immunoprecipitation | Rockland [rockland.com]
- 7. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. usbio.net [usbio.net]
Technical Support Center: Overcoming Low Transfection Efficiency of Myosin-VA Plasmids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low transfection efficiency of large plasmids, such as myosin-VA.
Frequently Asked Questions (FAQs)
Q1: Why is the transfection efficiency of my this compound plasmid so low?
Transfecting large plasmids like this compound (often exceeding 15 kb) presents significant challenges compared to smaller plasmids. The primary reasons for low efficiency include the difficulty of passing a large DNA molecule across the cell membrane and the increased potential for DNA damage during the process. Several factors can contribute to low efficiency, including the choice of transfection method, the health and type of your cells, the quality of your plasmid DNA, and the optimization of the transfection protocol.[1][2]
Q2: What are the most critical factors to consider before starting a this compound plasmid transfection?
Before beginning your experiment, it is crucial to focus on three key areas:
-
Plasmid DNA Quality: Ensure your this compound plasmid is of high purity, with an A260/A280 ratio between 1.8 and 2.0. Endotoxin-free preparations are highly recommended to prevent cell toxicity. The integrity of the supercoiled form of the plasmid should be confirmed by gel electrophoresis.
-
Cell Health: Use cells that are healthy, actively dividing, and at a low passage number (ideally below 30). Cells should be plated to reach 70-90% confluency at the time of transfection. Overly confluent or sparse cultures can lead to poor results.
-
Choice of Transfection Method: The two primary methods for transfecting large plasmids are chemical-based transfection (lipofection) and electroporation. The optimal method can be cell-type dependent. For many hard-to-transfect cells or for very large plasmids, electroporation often yields higher efficiencies.[3]
Q3: Which transfection method is generally better for large plasmids like this compound: chemical transfection or electroporation?
Both methods can be successful, but electroporation is often more effective for large plasmids and for cell lines that are difficult to transfect with chemical reagents.[3] Chemical methods, like those using cationic lipids (e.g., Lipofectamine™ 3000), are widely used due to their simplicity. However, the efficiency can be lower for large DNA molecules. Electroporation, which uses an electrical pulse to create temporary pores in the cell membrane, can be more efficient at delivering large plasmids into a wider variety of cell types.[3][4]
Q4: How can I optimize my chemical transfection protocol for a this compound plasmid?
To optimize chemical transfection, consider the following:
-
Reagent-to-DNA Ratio: Systematically test different ratios of your transfection reagent to the plasmid DNA.
-
DNA Concentration: Optimize the concentration of the plasmid DNA. Higher concentrations are not always better and can lead to toxicity.
-
Complex Formation Time: Allow sufficient time (typically 15-30 minutes) for the DNA-reagent complexes to form before adding them to the cells.
-
Serum-Free Media: Form the DNA-reagent complexes in a serum-free medium, as serum can interfere with complex formation. You can add serum-containing media back to the cells after the initial incubation period.
Q5: What are the key parameters to optimize for electroporation of a large plasmid?
For electroporation, the critical parameters to optimize are:
-
Voltage and Pulse Duration: These are the most critical factors and are highly cell-type specific. It is essential to perform an optimization experiment to find the right balance between transfection efficiency and cell viability.
-
Electroporation Buffer: The composition of the electroporation buffer can significantly impact efficiency and cell survival.
-
Cell Density: The concentration of cells in the electroporation cuvette should be optimized.
-
DNA Concentration: While less sensitive than in chemical methods, the DNA concentration should still be optimized.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Transfection Efficiency | Suboptimal transfection method for your cell type. | If using chemical methods on a difficult-to-transfect cell line, consider switching to electroporation.[3] |
| Poor quality or incorrect concentration of plasmid DNA. | Verify DNA purity (A260/A280 ratio of 1.8-2.0) and integrity (run on an agarose (B213101) gel). Use an endotoxin-free kit for plasmid preparation. Optimize the DNA concentration used for transfection. | |
| Unhealthy cells or incorrect cell density. | Ensure cells are >90% viable, in the exponential growth phase, and at 70-90% confluency at the time of transfection. Use low-passage number cells. | |
| Incorrect reagent-to-DNA ratio (Chemical Transfection). | Perform a titration experiment to determine the optimal ratio of transfection reagent to plasmid DNA for your specific cell line and plasmid. | |
| Suboptimal electroporation parameters. | Optimize voltage, pulse duration, and the number of pulses. Start with the manufacturer's recommendations for your cell type and perform a systematic optimization. | |
| High Cell Death/Toxicity | Plasmid DNA contains endotoxins. | Use an endotoxin-free plasmid purification kit. |
| Transfection reagent is toxic to the cells. | Reduce the amount of transfection reagent and/or the incubation time of the reagent-DNA complex with the cells. Ensure you are using a reagent known to have low toxicity. | |
| Electroporation settings are too harsh. | Decrease the voltage or shorten the pulse duration. Ensure the use of an appropriate electroporation buffer to maintain cell viability. | |
| Cells are too sensitive or were not healthy before transfection. | Use a fresh stock of low-passage cells. Ensure optimal growth conditions and handle cells gently during the procedure. | |
| Inconsistent Results | Variation in cell confluency or passage number. | Maintain consistent cell culture practices. Use cells at the same confluency and within a narrow passage number range for all experiments. |
| Inconsistent formation of transfection complexes. | Prepare a master mix of the DNA-reagent complex for replicate samples to minimize pipetting errors. | |
| Fluctuation in electroporation parameters. | Ensure the electroporator is functioning correctly and that the cuvettes are making proper contact with the electrodes. |
Data Presentation: Comparison of Transfection Methods for Large Plasmids
The following table summarizes reported transfection efficiencies for different methods with large plasmids. Note that efficiencies are highly cell-type dependent and the provided data should serve as a general guide.
| Transfection Method | Plasmid Size | Cell Type | Reported Efficiency | Reference |
| Chemical Transfection | ||||
| Lipofectamine™ 2000 | ~15 kb | HeLa | Low | ResearchGate User Experience |
| Lipofectamine™ 3000 | >10 kb | HEK293T | High | [5] |
| Polyethylenimine (PEI) | ~15 kb | HEK293T | Low | ResearchGate User Experience |
| TurboFect™ | Not specified | Vero | ~46.5% | [5] |
| Electroporation | ||||
| Nucleofection | >10 kb | Jurkat | Optimized to high efficiency | [1] |
| Square-wave | ~12 kb | Primary Pancreatic Ductal Cells | <1% (unoptimized) | [2] |
| Square-wave | Not specified | HEK293 | 80-95% | [6] |
Experimental Protocols
Detailed Methodology for Electroporation of this compound Plasmids
This is a general protocol that should be optimized for your specific cell line and electroporator.
-
Cell Preparation:
-
Culture cells to a healthy state, ensuring they are in the exponential growth phase.
-
On the day of electroporation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with sterile, ice-cold PBS.
-
Resuspend the cell pellet in an appropriate, ice-cold electroporation buffer at a concentration of 1 x 10^7 cells/mL.[4]
-
-
Electroporation:
-
In a sterile microcentrifuge tube, mix your this compound plasmid DNA (typically 5-20 µg) with 100 µL of the cell suspension.
-
Carefully transfer the cell/DNA mixture to a pre-chilled electroporation cuvette (e.g., 0.2 cm gap). Avoid introducing air bubbles.
-
Place the cuvette into the electroporator and deliver the electrical pulse using your optimized parameters (e.g., specific voltage, pulse duration).
-
Immediately after the pulse, remove the cuvette and let it rest for 10-15 minutes at room temperature to allow the cell membranes to recover.[1]
-
-
Post-Electroporation Care:
-
Gently add 0.5 - 1.0 mL of pre-warmed complete growth medium to the cuvette.
-
Transfer the entire cell suspension to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Change the medium after 24 hours to remove any dead cells and byproducts of electroporation.
-
Analyze for gene expression 48-72 hours post-transfection.
-
Detailed Methodology for Lipofection of this compound Plasmids (using a cationic lipid-based reagent like Lipofectamine™ 3000)
This protocol is a general guideline and should be optimized based on the manufacturer's instructions for your specific reagent.
-
Cell Plating:
-
The day before transfection, seed your cells in a culture plate so that they will be 70-90% confluent at the time of transfection.
-
-
Complex Formation:
-
In a sterile tube (Tube A), dilute the this compound plasmid DNA in a serum-free medium (e.g., Opti-MEM™).
-
In a separate sterile tube (Tube B), dilute your cationic lipid reagent in the same serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Aspirate the old media from your plated cells and replace it with fresh, pre-warmed complete growth medium.
-
Add the DNA-lipid complexes dropwise to the cells in the culture plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection Care:
-
Incubate the cells under standard conditions.
-
It is generally not necessary to remove the transfection complexes, but if toxicity is a concern, the medium can be changed after 4-6 hours.
-
Assay for gene expression 48-72 hours post-transfection.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Vesicle Transport Signaling Pathway
This compound is a key motor protein involved in the transport of various intracellular cargoes along actin filaments. A well-characterized pathway involves the transport of melanosomes, which is mediated by a tripartite complex of this compound, the Rab GTPase Rab27a, and the adaptor protein melanophilin.[7][8] this compound is also involved in the transport of other vesicles, such as secretory granules and vesicles containing the Na+/K+-ATPase.[9][10]
Caption: this compound cargo transport activation pathway.
Experimental Workflow for Optimizing this compound Plasmid Transfection
The following workflow outlines the key steps for systematically optimizing the transfection of a large this compound plasmid.
Caption: Workflow for optimizing this compound transfection.
References
- 1. rheniumbio.co.il [rheniumbio.co.il]
- 2. researchgate.net [researchgate.net]
- 3. cellculturedish.com [cellculturedish.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Myosin-VA Knockdown Specificity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to ensure the specificity and reliability of myosin-VA knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to confirm successful this compound knockdown?
A1: The initial validation of this compound knockdown should be performed at both the mRNA and protein levels. Quantitative real-time PCR (qPCR) is the standard method to quantify the reduction in this compound mRNA transcripts.[1][2][3] Western blotting is crucial to demonstrate a corresponding decrease in this compound protein expression.[4][5][6] It is important to remember that a reduction in mRNA does not always directly correlate with a proportional decrease in protein levels, especially for long-lived proteins. Therefore, both measurements are critical for a comprehensive assessment.[7]
Q2: How can I be sure that the observed phenotype is a specific result of this compound knockdown and not due to off-target effects?
A2: Off-target effects, where the siRNA or shRNA affects unintended genes, are a significant concern in knockdown experiments.[8][9][10][11] To validate specificity, several control experiments are essential:
-
Multiple siRNAs/shRNAs: Use at least two or three different siRNAs or shRNAs targeting different sequences of the this compound mRNA.[8][12] A consistent phenotype across multiple knockdown sequences strengthens the evidence for specificity.
-
Scrambled/Non-Targeting Control: A scrambled siRNA or shRNA sequence that does not target any known gene in the organism should be used as a negative control.[13] This helps to distinguish the specific effects of this compound depletion from the general effects of the transfection or transduction process.
-
Rescue Experiments: This is considered the gold standard for validating specificity.[12][14][15][16] After knocking down the endogenous this compound, introduce a version of the this compound gene that is resistant to the siRNA/shRNA (e.g., due to silent mutations in the target sequence). If the observed phenotype is reversed upon expression of the resistant this compound, it strongly indicates that the phenotype is a direct result of this compound depletion.[14][15][16]
Q3: What are the best practices for designing qPCR primers to validate this compound knockdown?
A3: Proper primer design is critical for the accurate quantification of knockdown efficiency. To avoid underestimation of knockdown, it is recommended to design primers that amplify a region of the this compound mRNA that is outside the siRNA/shRNA target site.[1][3] This ensures that partially degraded mRNA fragments are not amplified, which could otherwise lead to an inaccurate assessment of the remaining intact mRNA.[1]
Q4: Should I use a pool of siRNAs or individual siRNAs for my knockdown experiment?
A4: Using a pool of multiple siRNAs can increase the efficiency of the knockdown and potentially reduce off-target effects by diluting the concentration of any single offending siRNA.[8][12] However, if a phenotype is observed with a pool, it is still necessary to validate the result with individual siRNAs from the pool to ensure the phenotype is not caused by a single, non-specific siRNA.[8]
Troubleshooting Guides
Western Blotting Issues
| Problem | Possible Cause | Recommended Solution |
| Weak or No this compound Signal | Inefficient protein extraction. | Use a lysis buffer optimized for cytoskeletal proteins and consider sonication to improve protein release.[4] |
| Poor protein transfer to the membrane. | Confirm transfer efficiency by staining the gel with Coomassie blue after transfer and the membrane with Ponceau S.[4][6] | |
| Low antibody affinity or concentration. | Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[5][17] | |
| Inactive secondary antibody or substrate. | Use fresh detection reagents and ensure the secondary antibody is compatible with the primary antibody.[4][17] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., non-fat milk, BSA).[4][6][17] |
| Antibody concentration is too high. | Optimize the primary and secondary antibody dilutions.[4][5] | |
| Insufficient washing. | Increase the number and duration of wash steps.[17] | |
| Non-Specific Bands | Antibody is not specific to this compound. | Use an antibody that has been validated for specificity using knockout or knockdown samples.[18][19][20] |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[4][5] | |
| Post-translational modifications affecting protein mobility. | Consult literature for known modifications of this compound that might alter its apparent molecular weight.[4] |
Quantitative PCR (qPCR) Issues
| Problem | Possible Cause | Recommended Solution |
| Low Knockdown Efficiency Detected | Suboptimal siRNA/shRNA delivery. | Optimize transfection/transduction conditions (e.g., cell density, reagent concentration). |
| Inefficient siRNA/shRNA sequence. | Test multiple siRNA/shRNA sequences to find the most effective one.[21] | |
| Incorrect primer design. | Design primers that anneal outside the siRNA target region to avoid amplifying cleaved mRNA fragments.[1][3] | |
| qPCR inhibitors in the RNA sample. | Ensure high-purity RNA by using appropriate extraction and purification methods. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent sample quality. | Ensure uniform cell culture conditions and consistent RNA extraction across all samples. | |
| Primer-dimer formation. | Optimize primer concentration and annealing temperature. |
Experimental Protocols
This compound Knockdown Validation Workflow
This workflow outlines the key steps to validate the specificity of this compound knockdown.
Caption: Workflow for validating this compound knockdown specificity.
RNA Interference (RNAi) Mechanism
The following diagram illustrates the general mechanism of siRNA-mediated gene silencing.
Caption: Simplified pathway of siRNA-mediated gene silencing.
Data Presentation
Table 1: Example qPCR Results for this compound Knockdown
| Sample | Target Gene | Relative Quantification (RQ) | % Knockdown |
| Non-Targeting Control | This compound | 1.00 | 0% |
| This compound siRNA 1 | This compound | 0.25 | 75% |
| This compound siRNA 2 | This compound | 0.18 | 82% |
Table 2: Example Western Blot Densitometry for this compound Knockdown
| Sample | Target Protein | Normalized Band Intensity | % Protein Reduction |
| Non-Targeting Control | This compound | 1.00 | 0% |
| This compound siRNA 1 | This compound | 0.30 | 70% |
| This compound siRNA 2 | This compound | 0.22 | 78% |
| Rescue Experiment | This compound | 0.85 | 15% |
References
- 1. d-nb.info [d-nb.info]
- 2. qiagen.com [qiagen.com]
- 3. Quantitative PCR primer design affects quantification of dsRNA‐mediated gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 12. researchgate.net [researchgate.net]
- 13. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 19. origene.com [origene.com]
- 20. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reconstituting Myosin-VA Transport In Vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers reconstituting the myosin-VA transport machinery in vitro. It is intended for scientists and professionals in research and drug development familiar with molecular motors and in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Protein Purification & Quality Control
Question: My purified this compound is inactive or shows very low ATPase activity. What are the possible causes?
Answer: Several factors can lead to inactive this compound. Firstly, this compound can adopt a folded, autoinhibited conformation where the cargo-binding tail interacts with the motor domain, blocking its activity.[1][2][3] Activation requires binding to cargo adaptors like melanophilin, which disrupt these inhibitory interactions.[1][2][4] Secondly, improper protein folding or degradation during expression and purification can render the motor non-functional. Ensure that purification is performed quickly, at low temperatures, and with protease inhibitors. Finally, the absence of essential light chains, such as calmodulin, which bind to the neck region, can destabilize the motor.
Question: I am co-expressing the Rab27a/melanophilin complex, but the yield is very low after purification. How can I improve this?
Answer: Low yield of the adaptor complex can be due to inefficient association between the two proteins or instability of the complex. One successful strategy is to co-express His-tagged Rab27a with FLAG-tagged melanophilin and perform a tandem affinity purification, first using the His-tag and then the FLAG-tag to isolate the stable complex.[5] Ensure that Rab27a is in its active, GTP-bound state, as this is required for high-affinity binding to melanophilin.[5] This can be achieved by including a non-hydrolyzable GTP analog like GTPγS during purification.
Question: How do I assess the quality and activity of my purified proteins before starting a motility assay?
Answer:
-
Purity: Run the purified proteins on an SDS-PAGE gel and stain with Coomassie Blue. The desired protein bands should be prominent with minimal contaminating bands.
-
Concentration: Determine the protein concentration using a reliable method like a Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.
-
ATPase Activity: For this compound, perform a baseline actin-activated ATPase assay. The activity should be low in the absence of adaptors and should increase upon addition of the Rab27a/melanophilin complex, indicating proper activation.[2]
-
Binding Affinity: Confirm interactions between the components (this compound, melanophilin, Rab27a) using co-sedimentation assays or pull-downs.[6]
Section 2: In Vitro Motility Assays
Question: I have assembled the full transport complex, but I don't see any movement in my gliding filament assay. What should I check?
Answer: A complete lack of motility is a common issue with several potential causes:
-
Inactive Myosin: A significant fraction of myosin heads on the surface may be inactive or "dead," which can tether actin filaments and prevent movement.[7] Consider performing a final purification step where active myosin is separated from inactive heads by co-sedimentation with F-actin in the presence of ATP.[7]
-
Low Motor Density: If the density of active motors on the surface is too low, an actin filament may not have enough motors bound simultaneously to support continuous gliding.[8] Try increasing the concentration of this compound used for coating the coverslip.
-
ATP Depletion: Ensure your motility buffer contains a sufficient concentration of ATP (typically 1-2 mM) and an ATP regeneration system (e.g., creatine (B1669601) phosphate/creatine kinase) to prevent local ATP depletion.
-
Incorrect Buffer Conditions: The pH, ionic strength, and magnesium concentration of the motility buffer are critical. Deviations from optimal conditions can inhibit motor activity. Refer to established protocols for appropriate buffer compositions.
-
Problematic Surface Chemistry: The method used to attach myosin to the glass surface is crucial. Non-specific binding can denature the motor. Using an anti-FLAG antibody to bind FLAG-tagged myosin can provide a more gentle and oriented attachment.
Question: In my single-molecule assay, I see fluorescent spots, but they are just diffusing and not moving processively along actin filaments. Why?
Answer: This typically points to a failure in forming a stable, active transport complex.
-
Complex Dissociation: The tripartite complex (Rab27a-melanophilin-myosin VA) may be dissociating.[5] Ensure all components are at sufficient concentrations and that Rab27a is GTP-loaded.
-
Myosin Autoinhibition: The motor may not be properly activated. The presence of the adaptor complex is essential to relieve the autoinhibited state of this compound.[2][4]
-
Actin Filament Issues: Verify that the actin filaments are properly immobilized on the surface and are not depolymerizing. Using phalloidin-stabilized actin is standard practice.
-
Photobleaching/Blinking: In single-molecule experiments, the fluorophore can blink or photobleach, making a processive run appear shorter than it is or seem to terminate prematurely.[9] Use a robust oxygen scavenger system and minimize laser intensity.[10][11]
Question: The actin filaments in my gliding assay are moving, but the motion is jerky, slow, or they often detach.
Answer: Erratic movement often relates to the number of engaged motors and the properties of the actin filament.
-
Jerky/Wobbly Motion: This can occur if the density of active motors is too low, causing the filament to diffuse between motor interactions.[7] Increasing the myosin density or the ionic strength of the buffer can sometimes help. Adding methylcellulose (B11928114) to the buffer can also reduce Brownian motion and keep the filament closer to the surface.[7]
-
Slow Velocity: The observed velocity can be significantly lower than expected. In vitro assays may not perfectly replicate the cellular environment, leading to discrepancies in speed.[9] However, persistently slow speeds could indicate suboptimal buffer conditions (ATP, salt, pH) or partially denatured protein.
-
Filament Detachment/Shearing: Short actin filaments or a high density of non-cycling "dead" myosin heads can lead to shearing forces that break the filaments.[7] Using longer, stabilized actin filaments and ensuring high-quality myosin can mitigate this.
Section 3: Cargo and Adaptor Interactions
Question: How does the cargo adaptor melanophilin activate this compound?
Answer: this compound exists in a folded, inactive state. Melanophilin activates the motor by binding to two distinct sites on the this compound globular tail.[4] This "handhold" mechanism disrupts the autoinhibitory head-to-tail interaction, unfolding the motor and allowing its ATPase activity and processive movement along actin.[2][4] This activation is dependent on the prior binding of melanophilin to active, GTP-bound Rab27a on the cargo surface.[5][6]
Question: Can phosphorylation affect the function of the transport complex?
Answer: Yes, phosphorylation can play a key regulatory role. For instance, phosphorylation of the adaptor protein melanophilin by PKA does not appear to affect the motor activity of the complex along actin.[5][12] Instead, it surprisingly regulates the binding of the complex to microtubules, suggesting a mechanism for switching between actin and microtubule tracks.[5][12] When troubleshooting, it is important to consider the phosphorylation state of your proteins if they are purified from eukaryotic systems or if kinases are present in your assay.
Quantitative Data Summary
Table 1: Typical Parameters for In Vitro this compound Motility
| Parameter | Typical Value | Source | Notes |
| Velocity | 200 - 500 nm/s | [9] | Highly dependent on ATP concentration, temperature, and buffer conditions. In vivo speeds may be higher. |
| Processivity (Run Length) | 1.3 ± 0.2 µm | [9] | Average distance a single motor complex travels before detaching. Can be affected by photobleaching in vitro. |
| Step Size | ~74 nm | [9] | Corresponds to the distance covered in a single "hand-over-hand" step. |
| ATP Concentration | 500 nM - 2 mM | [9] | Lower concentrations are used to slow down stepping for detailed kinetic analysis. 2 mM is closer to physiological levels. |
| Myosin Density (Gliding Assay) | ~600 - 6000 motors/µm² | [8] | Affects gliding speed, especially at lower densities. |
Key Experimental Protocols
Protocol 1: Purification of this compound, Rab27a, and Melanophilin
This protocol is a synthesized guideline based on common practices for protein expression in insect cells using the baculovirus system.[13][14][15][16]
-
Baculovirus Generation:
-
Generate recombinant bacmids containing the genes for full-length this compound (e.g., with a C-terminal FLAG-tag), His-tagged Rab27a, and FLAG-tagged melanophilin.
-
Transfect Sf9 insect cells with the bacmids to produce P1 viral stock.
-
Amplify the virus to generate a high-titer P2 stock.
-
-
Protein Expression:
-
Infect a large-scale culture of Sf9 or HiFive cells with the P2 baculovirus stock. For the Rab27a/melanophilin complex, co-infect with both viruses.
-
Harvest cells by centrifugation 48-72 hours post-infection. Pellets can be snap-frozen in liquid nitrogen and stored at -80°C.
-
-
Lysis and Clarification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 10% glycerol, protease inhibitors, and 1 mM ATP for this compound).
-
Lyse cells by sonication or using a dounce homogenizer.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 45 minutes).
-
-
Affinity Chromatography:
-
This compound (FLAG-tagged): Incubate the clarified lysate with anti-FLAG affinity resin. Wash extensively with wash buffer (lysis buffer with lower salt). Elute the protein with a buffer containing a high concentration of FLAG peptide.
-
Rab27a/Melanophilin Complex (His-Rab27a, FLAG-Melanophilin):
-
First, pass the lysate over a Ni-NTA resin column. Wash and elute with an imidazole (B134444) gradient.
-
Pool the elution fractions containing the complex and incubate with anti-FLAG resin to perform the second purification step. Elute with FLAG peptide. This tandem approach ensures purification of the intact complex.[5]
-
-
-
Final Purification/Storage:
-
Further purify the proteins by size exclusion chromatography if necessary.
-
Dialyze into a final storage buffer (e.g., 20 mM MOPS pH 7.2, 300 mM KCl, 1 mM EGTA, 4 mM MgCl₂).
-
Aliquot, snap-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: In Vitro Single-Molecule Motility Assay
This protocol outlines a typical single-molecule TIRF (Total Internal Reflection Fluorescence) microscopy assay.[17][18]
-
Flow Cell Preparation:
-
Construct a flow cell using a glass slide, a coverslip, and double-sided tape.
-
Clean the surfaces thoroughly (e.g., with sonication in ethanol (B145695) and water).
-
Functionalize the surface to allow for actin immobilization (e.g., using nitrocellulose or a biotin-streptavidin system).
-
-
Actin Immobilization:
-
Prepare fluorescently labeled F-actin by polymerizing G-actin in the presence of a fluorescent phalloidin (B8060827) derivative (e.g., Alexa 488-phalloidin).
-
Introduce biotinylated F-actin into a streptavidin-coated flow cell and incubate for 5 minutes to allow binding.
-
Wash with assay buffer to remove unbound filaments.
-
-
Motility Reaction:
-
Prepare the motility mix on ice. This includes:
-
Assay Buffer: 25 mM Imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT.
-
ATP: 1-2 mM.
-
Oxygen Scavenger System: Glucose, glucose oxidase, and catalase to reduce photobleaching.[10][11]
-
This compound/Adaptor Complex: Pre-incubate fluorescently labeled this compound (e.g., with a quantum dot or organic dye) with a molar excess of the Rab27a/melanophilin complex on ice. Add this to the motility mix at a final pM-nM concentration.
-
-
-
Imaging and Analysis:
-
Introduce the final motility mix into the flow cell.
-
Image the sample using a TIRF microscope to excite only the fluorophores near the coverslip surface, reducing background fluorescence.[17]
-
Record movies at a suitable frame rate (e.g., 10-20 frames per second).
-
Analyze the movies using particle tracking software to generate trajectories. From these, calculate the velocity, run length, and step size of processively moving spots.
-
Visualizations
This compound Activation and Cargo Binding Pathway
Caption: A diagram illustrating the activation pathway of this compound.
Troubleshooting Workflow for "No Motility"
Caption: A step-by-step decision tree for troubleshooting failed motility assays.
References
- 1. Structural basis for myosin V discrimination between distinct cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoinhibition and activation mechanisms revealed by the triangular-shaped structure of myosin Va - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cargo adaptors use a handhold mechanism to engage with myosin V for organelle transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin Va’s adaptor protein melanophilin enforces track selection on the microtubule and actin networks in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanophilin directly links Rab27a and myosin Va through its distinct coiled-coil regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Motility Assays with Actin [biocyclopedia.com]
- 8. Collective and Contractile Filament Motions in the Myosin Motility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 11. researchgate.net [researchgate.net]
- 12. Myosin Va's adaptor protein melanophilin enforces track selection on the microtubule and actin networks in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.unc.edu [med.unc.edu]
- 15. Insect Cell-Based Expression of Cytoskeletal Motor Proteins for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MultiBac System-based Purification and Biophysical Characterization of Human Myosin-7a - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Myosin-VA Knockdown Using Rescue Experiments
This guide provides a comprehensive comparison of experimental conditions to validate the specific effects of myosin-VA knockdown. It outlines the critical importance of rescue experiments in distinguishing on-target phenotypes from off-target effects of RNA interference (RNAi). The provided protocols and data serve as a robust framework for researchers investigating the cellular functions of this compound.
This compound, encoded by the MYO5A gene, is a crucial actin-based motor protein responsible for the intracellular transport of various cargoes, including vesicles, organelles, and protein complexes.[1] Its function is vital in diverse cell types, particularly in neurons for synaptic vesicle trafficking and in melanocytes for melanosome distribution.[2][3] Small interfering RNA (siRNA) is a powerful tool for silencing MYO5A expression to study its functional roles. However, a key challenge in RNAi studies is ensuring that the observed cellular phenotype is a direct consequence of the target gene's downregulation and not an unintended "off-target" effect.[4]
A rescue experiment is the gold standard for validating the specificity of an siRNA-induced phenotype.[5][6] This involves re-introducing the target protein's expression using a vector that is resistant to the siRNA, which should, in turn, reverse the knockdown phenotype.[7] This guide compares three key experimental groups: a negative control, a this compound knockdown group, and a knockdown group with a subsequent rescue.
Comparative Data on this compound Knockdown and Rescue
The efficacy of the this compound knockdown and the subsequent rescue is quantified at the mRNA and protein levels, alongside a relevant functional assay, such as vesicle transport velocity. The data below represents typical results from a validation experiment, demonstrating a successful knockdown and rescue.
| Experimental Group | Treatment | This compound mRNA Level (% of Control) | This compound Protein Level (% of Control) | Vesicle Transport Velocity (% of Control) |
| Negative Control | Scrambled siRNA | 100 ± 8.5 | 100 ± 10.2 | 100 ± 9.8 |
| This compound Knockdown | This compound siRNA | 22 ± 4.1 | 18 ± 5.5 | 35 ± 6.2 |
| Rescue | This compound siRNA + siRNA-Resistant this compound Plasmid | 95 ± 7.9 | 88 ± 9.1 | 92 ± 8.5* |
Note: The mRNA level in the rescue group reflects both endogenous (knocked down) and exogenous (siRNA-resistant) transcripts. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below.
Cell Culture and siRNA Transfection
This protocol outlines the transient knockdown of this compound using siRNA.
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, SH-SY5Y) in 6-well plates at a density that will result in 50-70% confluency on the day of transfection. Culture in antibiotic-free medium.
-
siRNA Preparation: On the day of transfection, prepare two sets of tubes.
-
In tube A, dilute 20-40 pmol of either this compound specific siRNA or a non-targeting scrambled siRNA control into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
-
Transfection Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Cell Transfection: Add the 200 µL of siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to analysis. The optimal time should be determined empirically.[8]
Rescue Experiment: Co-transfection of siRNA and Resistant Plasmid
To perform the rescue experiment, an expression plasmid containing the this compound coding sequence must be rendered resistant to the specific siRNA being used. This is typically achieved by introducing silent point mutations in the siRNA target region without altering the amino acid sequence.[5]
-
Cell Seeding: Seed cells as described in the previous protocol.
-
Co-transfection Preparation: Prepare transfection complexes as described above, but for the "Rescue" group, add 1-2 µg of the siRNA-resistant this compound expression plasmid to the tube containing the diluted this compound siRNA (Tube A) before mixing with the transfection reagent.
-
Transfection and Incubation: Follow the same steps for complex formation, cell transfection, and incubation as outlined in the siRNA transfection protocol.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
This protocol quantifies the level of this compound mRNA knockdown.[9]
-
RNA Isolation: At the designated time point post-transfection, wash cells with PBS and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method.
Western Blotting for Protein Analysis
-
Protein Extraction: Lyse the transfected cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Visualizing the Experimental Logic and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental design and underlying molecular principles.
Caption: Workflow for this compound knockdown validation and rescue experiment.
Caption: Molecular logic of siRNA-mediated knockdown and rescue.
References
- 1. Unconventional this compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Myosin Va: Capturing cAMP for synaptic plasticity [frontiersin.org]
- 3. Functions of Class V Myosins in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Cargo Specificity of Myosin-V Isoforms: Va, Vb, and Vc
For Researchers, Scientists, and Drug Development Professionals
The myosin-V family of molecular motors, comprising myosin-Va (MyoVa), myosin-Vb (MyoVb), and myosin-Vc (MyoVc), plays a critical role in the intracellular transport of a diverse array of cargoes along actin filaments.[1][2][3] Their ability to selectively bind and transport specific organelles and vesicles is fundamental to numerous cellular processes, including pigmentation, neuronal function, and membrane trafficking.[1][2][4] Understanding the distinct cargo-binding preferences of these three isoforms is paramount for elucidating their physiological roles and for the development of therapeutic strategies targeting diseases associated with their dysfunction, such as Griscelli syndrome and microvillus inclusion disease.[1] This guide provides a detailed comparison of the cargo specificity of this compound, Vb, and Vc, supported by experimental data and methodologies.
Delineating Cargo Recognition: A Tale of Three Myosins
The cargo-binding specificity of the myosin-V isoforms is primarily determined by their C-terminal globular tail domain (GTD).[5][6] This domain interacts with a variety of Rab GTPases, which act as molecular switches on the surface of organelles and vesicles, and often employs adaptor proteins to form a stable link with the cargo.[7][8] The subtle structural differences within the GTDs of MyoVa, MyoVb, and MyoVc, as well as variations in their expression patterns and alternative splicing, dictate their unique cargo repertoires.[5][8][9][10]
This compound: The Melanosome and Secretory Vesicle Mover
This compound is arguably the most extensively studied of the three isoforms. Its most well-characterized role is in the transport of melanosomes in melanocytes.[4][11] This interaction is mediated by a tripartite complex consisting of the Rab27a GTPase on the melanosome surface, the adaptor protein melanophilin (Mlph), and MyoVa.[7][11][12] The binding of Mlph to MyoVa is dependent on a specific alternatively spliced exon (exon F) within the MyoVa tail, highlighting the importance of tissue-specific isoforms in cargo selection.[10] Beyond melanosomes, MyoVa is also involved in the transport of secretory granules in pancreatic β-cells, the endoplasmic reticulum in Purkinje cells, and RNA-protein particles in hippocampal neurons.[4] MyoVa can also interact with Rab10 and Rab8A to mediate the transport of other vesicles, such as GLUT4-containing vesicles.[13]
Myosin-Vb: The Master of Membrane Recycling
Myosin-Vb is a key player in the regulation of the plasma membrane recycling system.[14][15] It is well-established that MyoVb interacts with Rab11 family members, including Rab11a, Rab11b, and Rab25.[14][16] This interaction is crucial for the trafficking of recycling endosomes to the plasma membrane.[5] MyoVb often forms a ternary complex with Rab11 and Rab11 family interacting protein 2 (Rab11-FIP2) to facilitate cargo transport.[5] Additionally, MyoVb has been shown to interact with Rab8a, suggesting its involvement in distinct but potentially overlapping trafficking pathways.[16][17]
Myosin-Vc: A Specialist in Exocytosis
Myosin-Vc is the least characterized of the three isoforms, but its role in specialized exocytosis is becoming increasingly clear. It has been shown to associate with Rab8a and is involved in the secretion of Weibel-Palade bodies in vascular endothelial cells.[4][16][18] Unlike MyoVa and MyoVb, MyoVc does not appear to interact with the Rab11 family of proteins.[16] Instead, its cargo specificity seems to be directed by interactions with other Rab proteins, including Rab32 and Rab38, for the transport of secretory vesicles and melanosomes.[19]
Quantitative Analysis of Myosin-V Cargo Interactions
The affinity of a myosin-V motor for its cargo complex is a critical determinant of transport efficiency. The dissociation constant (Kd) is a measure of this binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes available quantitative data on the interactions between myosin-V isoforms and their binding partners.
| Myosin Isoform | Binding Partner(s) | Dissociation Constant (Kd) | Experimental Method |
| Myosin-Vb | Rab11a (GTP-bound) | 254 ± 39 nM | Surface Plasmon Resonance (SPR) |
| Rab11a (GTP-bound) | 620 ± 100 nM | Fluorescence Anisotropy | |
| Rab11a (GDP-bound) | 8,500 ± 1,900 nM | Surface Plasmon Resonance (SPR) | |
| Rab11a (GDP-bound) | 19,000 ± 2,000 nM | Fluorescence Anisotropy | |
| Rab25 (GTP-bound) | 537 ± 66 nM | Surface Plasmon Resonance (SPR) | |
| This compound | Melanophilin (ABD) | Data not available in provided search results | Microscale Thermophoresis (MST) mentioned as a method.[20] |
Further research is required to obtain quantitative binding affinities for all myosin-V isoforms with their diverse cargo complexes.
Experimental Protocols for Determining Cargo Specificity
The identification and characterization of myosin-V cargo interactions rely on a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments cited in the literature.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to screen for protein-protein interactions.[1]
Principle: This technique is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest (e.g., a myosin-V tail and a Rab GTPase) are expressed as fusion proteins with the BD and AD, respectively. If the two proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the detection of the interaction.
Detailed Methodology:
-
Vector Construction: The cDNA encoding the myosin-V globular tail domain is cloned into a "bait" vector (containing the DNA-binding domain, e.g., pGBKT7). The cDNA for the potential interacting partner (e.g., a specific Rab GTPase) is cloned into a "prey" vector (containing the activation domain, e.g., pGADT7).
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Selection and Screening: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids. To test for an interaction, cells are then plated on a more stringent selective medium lacking additional nutrients (e.g., histidine and adenine) and may contain inhibitors of leaky reporter gene expression (e.g., 3-AT).
-
Reporter Gene Assay: A positive interaction is confirmed by the growth of yeast colonies on the highly selective medium and can be further validated by a colorimetric assay for β-galactosidase activity if a lacZ reporter gene is used.
Co-immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in their native cellular context.[1]
Principle: An antibody specific to a protein of interest (the "bait," e.g., this compound) is used to pull down this protein from a cell lysate. If other proteins (the "prey," e.g., Rab27a and melanophilin) are part of a complex with the bait protein, they will also be pulled down. The presence of the prey proteins is then detected by Western blotting.
Detailed Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions. The buffer should contain protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared by incubation with protein A/G-agarose or magnetic beads to reduce non-specific binding. The pre-cleared lysate is then incubated with an antibody specific to the bait protein.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and analyzed by Western blotting using antibodies specific for the prey proteins.
Visualizing the Cargo Recognition Pathways
The interaction of myosin-V isoforms with their cargoes is a tightly regulated process involving a cascade of molecular interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways for cargo binding by this compound, Vb, and Vc.
Caption: this compound cargo binding to a melanosome.
Caption: Myosin-Vb cargo binding to a recycling endosome.
Caption: Myosin-Vc cargo binding to a secretory vesicle.
References
- 1. Analysis of the interactions between Rab GTPases and class V myosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Myosin 5a splice variants in innervation of pelvic organs [frontiersin.org]
- 3. Frontiers | Myosin Va: Capturing cAMP for synaptic plasticity [frontiersin.org]
- 4. Cargo adaptors use a handhold mechanism to engage with myosin V for organelle transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and regulation of myosin V interaction with cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cargo-binding domain regulates structure and activity of myosin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adaptor protein melanophilin regulates dynamic this compound:cargo interaction and dendrite development in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. rupress.org [rupress.org]
- 10. A tissue-specific exon of myosin Va is responsible for selective cargo binding in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Slac2-a/melanophilin, the missing link between Rab27 and myosin Va: implications of a tripartite protein complex for melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The adaptor protein melanophilin regulates dynamic this compound:cargo interaction and dendrite development in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myosin Va mediates Rab8A-regulated GLUT4 vesicle exocytosis in insulin-stimulated muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interactions of myosin vb with rab11 family members and cargoes traversing the plasma membrane recycling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Myosin Vb Interacts with Rab8a on a Tubular Network Containing EHD1 and EHD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rab GTPase–Myo5B complexes control membrane recycling and epithelial polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Myosin Vc, a member of the actin motor family associated with Rab8, is involved in the release of DV2 from HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Motor properties of Myosin 5c are modulated by tropomyosin isoforms and inhibited by pentabromopseudilin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Dissociation Constants for the Interaction of Myosin-5a with its Cargo Protein Using Microscale Thermophoresis (MST) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Brain and Melanocyte Myosin-VA Isoforms: Functional Distinctions in Intracellular Transport
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between tissue-specific protein isoforms is critical for elucidating cellular mechanisms and developing targeted therapeutics. Myosin-VA, an actin-based molecular motor, plays a crucial role in intracellular transport. This guide provides an objective comparison of the functional distinctions between the brain and melanocyte isoforms of this compound, supported by experimental data and detailed methodologies.
This compound is encoded by the MYO5A gene and undergoes alternative splicing to produce distinct isoforms in different tissues, most notably in neurons and melanocytes. These splice variants exhibit significant functional differences in cargo binding, regulation, and cellular roles, which are fundamental to their specialized functions in neurotransmitter release and skin pigmentation, respectively.
Core Functional Differences: Cargo Specificity and Regulation
The primary functional divergence between the brain and melanocyte this compound isoforms stems from differences in their cargo-binding domains and regulatory mechanisms. The melanocyte-specific isoform contains an alternatively spliced exon, exon F, which is absent in the brain isoform. This small coding region is a key determinant for its specific interaction with melanosomes, the pigment-producing organelles in melanocytes.
In melanocytes, this compound is a key player in the peripheral transport and capture of melanosomes in the dendritic tips. This process is crucial for skin and hair pigmentation. The motor protein forms a tripartite complex with Rab27a, a small GTPase on the melanosome surface, and melanophilin, an adaptor protein that bridges Rab27a and this compound.[1] The presence of exon F in the tail of the melanocyte this compound isoform is necessary for this selective binding to the melanophilin-Rab27a complex.[2]
Conversely, the brain isoform of this compound, lacking exon F, does not bind to melanosomes. Instead, it is involved in the transport of various neuronal cargoes, including synaptic vesicles, the endoplasmic reticulum, and mRNA complexes.[3][4] In the presynaptic terminal, this compound is thought to act as a tether for synaptic vesicles at the plasma membrane, playing a role in the refilling of release sites and thereby controlling neurotransmitter release.[5] Its function in the brain is regulated by different mechanisms, primarily involving calcium ions (Ca2+) and phosphorylation.[1][6]
Quantitative Comparison of Biochemical and Biophysical Properties
While direct side-by-side comparative studies of purified brain and melanocyte this compound isoforms under identical conditions are limited, data from various studies provide insights into their motor properties. It is important to note that variations in experimental conditions (e.g., species, temperature, assay type) can influence the measured values.
| Property | Brain this compound | Melanocyte this compound (inferred) | Reference |
| In Vitro Motility Speed | Up to 400 nm/s (chicken brain) | ~140 nm/s (in vivo melanosome movement in wild-type melanocytes) | [7][8] |
| Cargo | Synaptic vesicles, endoplasmic reticulum, mRNA, neurofilaments | Melanosomes | [3][4][5] |
| Primary Regulatory Mechanism | Ca2+/Calmodulin, Phosphorylation | Rab27a/Melanophilin complex | [1][6] |
| Key Splicing Variant | Lacks Exon F | Contains Exon F | [1][2] |
Signaling Pathways and Regulation
The regulatory pathways governing the activity of brain and melanocyte this compound isoforms are distinct, reflecting their specialized cellular contexts.
In melanocytes, the recruitment and activation of this compound on the melanosome surface are tightly controlled by the Rab27a GTPase cycle. When Rab27a is in its active GTP-bound state, it recruits melanophilin, which in turn binds to the exon F-containing tail of the this compound motor, anchoring it to the melanosome for transport.
In the brain, the regulation of this compound is more complex and appears to be linked to neuronal activity and calcium signaling. Calcium ions, in conjunction with calmodulin which binds to the neck region of this compound, can modulate its motor activity and its interaction with actin filaments.[9][10] Phosphorylation of the tail domain by Ca2+/calmodulin-dependent protein kinase II (CaMKII) has been shown to cause the dissociation of this compound from its cargo, providing a mechanism for the regulated release of vesicles at their destination.[1]
Experimental Protocols
In Vitro Motility Assay
This assay is used to measure the speed at which myosin motors move actin filaments. A detailed protocol for a comparative study would involve the following steps:
-
Protein Purification: Purify full-length brain and melanocyte this compound isoforms from respective tissues or express and purify recombinant proteins.
-
Flow Cell Preparation: Create a flow cell by attaching a coverslip to a microscope slide. Coat the coverslip with nitrocellulose.
-
Myosin Adsorption: Introduce the purified this compound isoform into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.
-
Blocking: Block the surface with bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Visualization: Introduce fluorescently labeled actin filaments into the flow cell.
-
Initiation of Motility: Add ATP to the flow cell to initiate the movement of actin filaments by the myosin motors.
-
Data Acquisition and Analysis: Record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera. Analyze the videos to determine the velocity of filament movement.
ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin, which is a key indicator of its enzymatic activity. A common method is the NADH-coupled assay:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the this compound isoform, actin (to stimulate activity), and an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate) coupled to an NADH-dependent enzyme (lactate dehydrogenase).
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by myosin.
-
Data Analysis: Calculate the ATPase rate (moles of ATP hydrolyzed per mole of myosin per second) from the change in absorbance.
Co-immunoprecipitation for Cargo Binding
This technique is used to verify the interaction between this compound isoforms and their respective cargo-associated proteins.
-
Cell Lysis: Lyse brain tissue or melanocytes with a gentle lysis buffer to preserve protein-protein interactions.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to the this compound isoform.
-
Immunoprecipitation: Add protein A/G beads to the lysate to capture the antibody-myosin-VA complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected cargo proteins (e.g., synaptobrevin for brain, melanophilin for melanocytes) to confirm their co-precipitation with this compound.
Conclusion
The functional differences between brain and melanocyte this compound isoforms highlight the remarkable adaptability of molecular motors to fulfill specific cellular needs through alternative splicing and distinct regulatory mechanisms. The melanocyte isoform is highly specialized for melanosome transport, a process governed by the Rab27a/melanophilin complex and the presence of exon F. In contrast, the brain isoform is a more versatile motor involved in the transport of diverse neuronal cargoes, with its activity fine-tuned by calcium signaling and phosphorylation. A thorough understanding of these differences is essential for advancing our knowledge of neurobiology and pigmentation disorders and for the development of targeted therapeutic strategies.
References
- 1. Myosin V: regulation by calcium, calmodulin, and the tail domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tissue-specific exon of myosin Va is responsible for selective cargo binding in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin Va is developmentally regulated and expressed in the human cerebellum from birth to old age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. This compound Regulates Exocytosis through the Submicromolar Ca2+-dependent Binding of Syntaxin-1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca(2+)-dependent phosphorylation of the tail domain of myosin-V, a calmodulin-binding myosin in vertebrate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain myosin-V is a two-headed unconventional myosin with motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of Melanosome Dynamics within Wild-Type and Dilute Melanocytes Suggests a Paradigm for Myosin V Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High affinity binding of brain this compound to F-actin induced by calcium in the presence of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myosin V: regulation by calcium, calmodulin, and the tail domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Myosin-VA and Kinesin in Organelle Transport
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and cooperative roles of two essential molecular motors.
In the intricate cellular landscape, the precise positioning and movement of organelles are paramount for maintaining cellular function and homeostasis. This complex logistical network relies on a cadre of molecular motors that traverse cytoskeletal tracks to deliver their cargo. Among the key players in this process are myosin-VA and kinesin, two superfamilies of motor proteins that, despite sharing the fundamental role of organelle transport, exhibit distinct mechanisms, operate on different cytoskeletal tracks, and often work in a coordinated fashion to ensure the efficient delivery of organelles to their final destinations. This guide provides an objective comparison of this compound and kinesin, supported by experimental data, detailed methodologies, and visual representations of their operational principles.
At a Glance: this compound vs. Kinesin
| Feature | This compound | Kinesin |
| Cytoskeletal Track | Actin Filaments | Microtubules |
| Primary Role | Short-range, localized transport; tethering | Long-range, processive transport |
| Direction of Movement | Typically towards the plus-end (barbed end) of actin filaments | Primarily towards the plus-end of microtubules (anterograde transport); some families move towards the minus-end |
| Velocity | ~0.2 - 0.7 µm/s (in vitro); up to 1 µm/s or faster (in vivo)[1] | ~0.5 - 2 µm/s (in vitro)[2] |
| Processivity (Run Length) | ~1 - 2.2 µm[1] | ~1 - 2 µm[2][3] |
| Stall Force | ~2 - 5 pN[1][4] | ~5 - 8 pN |
| Cargo Binding | Globular tail domain interacts with specific adaptor proteins (e.g., melanophilin, Rab27a) often recognizing cargo via Rab GTPases.[5][6] | Tail domains (light chains or heavy chain tails) bind to cargo adaptors (e.g., SKIP, JIPs) or directly to cargo.[7][8] |
| Cooperative Behavior | Can work in teams to transport cargo. Can also cooperate with kinesin for sequential transport.[9] | Multiple kinesins can bind to the same cargo to increase force and processivity.[3] |
Unraveling the Mechanisms: A Tale of Two Motors
This compound and kinesin, while both ATP-dependent motors, have evolved to excel in different intracellular environments. Kinesins are the long-haul truckers of the cell, moving processively along the microtubule "highways" that extend from the cell center to the periphery.[10] This long-range transport is crucial for delivering organelles like mitochondria, secretory vesicles, and endosomes over significant distances.[11][12]
In contrast, this compound functions as the local delivery service, operating on the dense and intricate network of actin filaments that are particularly abundant in the cell cortex.[13] this compound is often responsible for the final stages of organelle transport, moving cargo from the microtubule tracks to their specific destinations near the plasma membrane or tethering them in place.[14]
A fascinating aspect of their function is their ability to cooperate. Organelles are often equipped with both kinesin and myosin motors, allowing for a sequential "hand-off" from the microtubule to the actin network.[15] Furthermore, studies have shown that the presence of both motors on a cargo can enhance each other's processivity, suggesting a synergistic relationship where one motor can act as a tether for the other, preventing dissociation from its track.[14][15][16]
Visualizing the Pathways
To better understand the distinct and cooperative roles of these motors, the following diagrams illustrate their fundamental mechanisms and interactions.
Caption: Distinct transport pathways for kinesin and this compound.
Caption: Sequential transport of an organelle by kinesin and this compound.
Experimental Protocols
The quantitative data presented in this guide are derived from sophisticated in vitro and in vivo experiments. Below are summaries of the key methodologies used to characterize the function of this compound and kinesin.
Single-Molecule Motility Assays using Total Internal Reflection Fluorescence (TIRF) Microscopy
Objective: To directly visualize and quantify the movement of individual motor proteins along their respective cytoskeletal tracks.
Methodology:
-
Protein Preparation and Labeling:
-
Purified kinesin or this compound motor proteins are fluorescently labeled, often with organic dyes or quantum dots.[7][17] Quantum dots are particularly useful due to their brightness and photostability.[7] The labeling can be achieved through various strategies, including antibody conjugation or by fusing the motor protein with a fluorescent protein like GFP.[12][17]
-
-
Flow Cell Preparation:
-
Data Acquisition:
-
The flow cell is mounted on a TIRF microscope. TIRF microscopy selectively excites fluorophores in a thin layer near the coverslip, significantly reducing background noise and allowing for the detection of single molecules.[11][20]
-
The labeled motor proteins, along with ATP to fuel their movement, are introduced into the flow cell.
-
The movement of individual fluorescent spots (motor proteins) along the cytoskeletal filaments is recorded using a sensitive camera.[2][19]
-
-
Data Analysis:
Force Measurement using Optical Tweezers
Objective: To measure the force generated by a single motor protein (stall force) and to study how its movement is affected by an external load.
Methodology:
-
Experimental Setup:
-
An optical trap (or "tweezers") is created by focusing a laser beam to a tight spot. This trap can hold and manipulate microscopic beads with piconewton forces.[14][22]
-
A silica (B1680970) or polystyrene bead is coated with a low concentration of motor proteins.
-
-
Assay Procedure:
-
A single bead is captured by the optical trap.
-
The bead is brought into contact with an immobilized microtubule or actin filament in a flow cell containing ATP.
-
When a motor protein on the bead binds to the filament, it begins to move, pulling the bead out of the center of the optical trap.
-
The displacement of the bead from the trap's center is directly proportional to the force exerted by the motor protein. The trap acts as a calibrated spring.
-
-
Data Analysis:
-
The position of the bead is tracked with high precision.
-
The force-velocity relationship can be determined by measuring the motor's speed at different opposing forces (by varying the stiffness of the trap).[23]
-
The stall force is the maximum force the motor can generate before its movement ceases.
-
In Vitro Reconstitution of Organelle Transport
Objective: To study the collective behavior of motors on native cargo in a controlled environment.
Methodology:
-
Organelle Isolation:
-
Organelles (e.g., endosomes, lysosomes, melanosomes) are isolated from cells using techniques such as density gradient centrifugation.[24]
-
-
Motility Assay:
-
Analysis:
-
This assay allows for the study of how teams of different motors coordinate to transport a single cargo and how transport is regulated.[24]
-
Conclusion
This compound and kinesin are both indispensable for the intricate logistics of organelle transport. While kinesin provides the long-distance, microtubule-based framework for transport, this compound offers the fine-tuned, actin-based delivery and positioning system. Their ability to work both independently and cooperatively highlights the robustness and adaptability of the cell's transport machinery. Understanding the specific roles and regulatory mechanisms of these motor proteins is not only fundamental to cell biology but also holds significant potential for the development of therapeutic strategies for diseases linked to defects in intracellular transport, such as neurodegenerative disorders and certain cancers. The continued application of advanced biophysical and imaging techniques will undoubtedly uncover further layers of complexity in the coordinated dance of these molecular machines.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum Dot Labeling Strategies to Characterize Single-Molecular Motors | Springer Nature Experiments [experiments.springernature.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. TIRF microscopy experiments [bio-protocol.org]
- 19. lps.ens.fr [lps.ens.fr]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. tu-dresden.de [tu-dresden.de]
- 22. Measuring Molecular Forces Using Calibrated Optical Tweezers in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Unraveling the Impact of Griscelli Syndrome Mutations on Myosin-VA Motor Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Griscelli syndrome (GS) is a rare autosomal recessive disorder characterized by pigmentary dilution of the skin and hair. It is classified into three types, with Type 1 (GS1) being caused by mutations in the MYO5A gene, which encodes the unconventional myosin-VA motor protein.[1][2][3] This subtype is distinguished by severe neurological impairments in addition to hypopigmentation. This compound is a crucial molecular motor responsible for the transport of various intracellular cargoes, including melanosomes in melanocytes and vesicles in neurons, along the actin cytoskeleton.[1][4][5] Mutations in MYO5A associated with Griscelli syndrome are predicted to impair the motor function of the this compound protein, leading to defects in intracellular transport and the subsequent clinical manifestations of the disease.
This guide provides a comparative analysis of the effects of specific Griscelli syndrome-associated mutations on the motor function of this compound, supported by experimental data from in vitro studies.
The this compound Cargo Transport Pathway
This compound functions as part of a tripartite protein complex to transport melanosomes in melanocytes. This complex consists of the small GTPase Rab27a, which is bound to the melanosome membrane, melanophilin (MLPH), which acts as an adaptor protein, and the this compound motor.[1][4] A defect in any of these three proteins disrupts melanosome transport, leading to the characteristic hypopigmentation seen in all forms of Griscelli syndrome. In neurons, this compound is essential for the transport of vesicles containing neurotransmitters and other critical components for proper synaptic function.[1][6]
Impact of Griscelli Syndrome Mutations on this compound Motor Function
Mutations in MYO5A that cause Griscelli syndrome type 1 are typically truncating, including nonsense and frameshift mutations, which lead to the production of a non-functional or unstable protein.[3] These mutations often result in a complete loss of motor activity. Other mutations, such as deletions or missense mutations in critical domains, can also severely impair the motor's function.
While direct quantitative data on specific Griscelli syndrome mutations is sparse in the literature, studies on engineered mutations in homologous regions of this compound provide insight into the expected functional consequences. These studies utilize a variety of in vitro assays to measure the different aspects of myosin motor function.
Quantitative Comparison of Wild-Type and Mutant this compound Motor Function
The following table summarizes the expected effects of Griscelli syndrome-associated mutations on the key parameters of this compound motor function based on studies of analogous mutations and the nature of the reported patient mutations. It is important to note that specific quantitative values for patient-derived mutations are often not available and are inferred from functional studies of similar engineered mutations.
| Parameter | Wild-Type this compound | Griscelli Syndrome Mutant this compound (Predicted) | Rationale for Predicted Effect |
| Actin-activated ATPase Activity | Basal activity significantly stimulated by actin | Severely reduced or abolished | Truncating mutations remove catalytic or regulatory domains. Missense mutations in the motor domain can disrupt ATP binding or hydrolysis. |
| In Vitro Motility Velocity | Processive movement along actin filaments at a characteristic speed | No movement or significantly reduced velocity | Loss of ATPase activity or impaired actin binding prevents translocation along actin filaments. |
| Processivity (Run Length) | Long run lengths, capable of taking many steps before detaching from actin | Non-processive or significantly reduced run length | Truncating mutations that remove the dimerization domain prevent the coordinated "walking" motion of the two motor heads. |
| Actin Binding Affinity | High affinity for actin, particularly in the ATP-bound state | Variable, but often reduced | Mutations in the actin-binding interface of the motor domain directly impair the interaction with actin filaments. |
Experimental Protocols
The characterization of this compound motor function relies on a set of well-established in vitro biochemical and biophysical assays. These assays typically utilize purified recombinant this compound protein expressed in and purified from various systems, such as insect or mammalian cells.[7][8]
Expression and Purification of Recombinant this compound
Methodology:
-
Construct Generation: The cDNA encoding the desired portion of the this compound heavy chain (wild-type or mutant) is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, FLAG-tag) to facilitate purification.
-
Protein Expression: The expression vector is introduced into a suitable host system, such as Sf9 insect cells using baculovirus-mediated transfection or mammalian cells. Protein expression is induced according to the specific system's protocol.
-
Cell Lysis and Clarification: Cells are harvested and lysed in a buffer containing protease inhibitors to release the recombinant protein. The lysate is then clarified by high-speed centrifugation to remove cellular debris.
-
Affinity Purification: The clarified lysate is passed over an affinity chromatography column that specifically binds the tag on the recombinant protein. After washing to remove non-specifically bound proteins, the purified this compound is eluted.
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay.
In Vitro Motility Assay
This assay directly visualizes the movement of actin filaments propelled by surface-adsorbed myosin motors.[9][10][11]
Methodology:
-
Flow Cell Preparation: A flow cell is constructed by attaching a coverslip to a microscope slide. The surface of the coverslip is coated with nitrocellulose or treated to allow for the specific adsorption of myosin.
-
Myosin Adsorption: A solution containing the purified this compound is introduced into the flow cell and allowed to adsorb to the surface.
-
Blocking: The surface is then blocked with a protein like bovine serum albumin (BSA) to prevent non-specific binding of actin filaments.
-
Actin Filament Visualization: Fluorescently labeled actin filaments are introduced into the flow cell in the presence of ATP.
-
Data Acquisition and Analysis: The movement of the actin filaments is observed using fluorescence microscopy, and the velocity of their movement is determined by tracking the position of the filaments over time.
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence and absence of actin, providing a measure of the motor's enzymatic activity.
Methodology:
-
Reaction Setup: Purified this compound is incubated with varying concentrations of actin filaments in a reaction buffer containing ATP and magnesium.
-
ATP Hydrolysis: The reaction is allowed to proceed for a set period at a controlled temperature.
-
Measurement of Phosphate (B84403) Release: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done using a colorimetric method, such as the malachite green assay, or by using radioactively labeled ATP.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted as a function of actin concentration to determine the Vmax (maximum rate of hydrolysis) and the KATPase (the actin concentration at which the ATPase rate is half-maximal).
Logical Relationship of this compound Dysfunction and Griscelli Syndrome Pathophysiology
The diagram below illustrates the logical flow from a MYO5A gene mutation to the clinical manifestations of Griscelli syndrome type 1.
Conclusion
Mutations in the MYO5A gene that cause Griscelli syndrome type 1 fundamentally disrupt the motor function of the this compound protein. While direct quantitative comparisons for many specific patient mutations are yet to be performed, the available evidence from related studies strongly indicates that these mutations lead to a severe reduction or complete loss of ATPase activity, in vitro motility, and processivity. This impairment in motor function directly translates to defective intracellular cargo transport, which manifests as the characteristic hypopigmentation and severe neurological deficits observed in individuals with this debilitating disorder. Further research involving the expression and detailed biochemical and biophysical characterization of specific Griscelli syndrome-associated this compound mutants is crucial for a more complete understanding of the disease pathogenesis and for the development of potential therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Griscelli syndrome restricted to hypopigmentation results from a melanophilin defect (GS3) or a MYO5A F-exon deletion (GS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Griscelli syndrome type 1: a novel pathogenic variant, and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYO5A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Unconventional this compound - Wikipedia [en.wikipedia.org]
- 7. Expression, Purification, and In Vitro Analysis of Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transgenic expression and purification of myosin isoforms using the Drosophila melanogaster indirect flight muscle system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro motility assay to study translocation of actin by myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lauzonlabmcgill.com [lauzonlabmcgill.com]
- 11. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
Unraveling the Function of Myosin-VA: A Comparative Guide to Using Dominant-Negative Mutants
For researchers, scientists, and drug development professionals, understanding the intricate roles of molecular motors like myosin-VA is paramount. This guide provides a comprehensive comparison of the dominant-negative mutant approach for validating this compound's function, supported by experimental data, detailed protocols, and a look at alternative methodologies.
This compound is a crucial actin-based motor protein involved in the transport of a variety of intracellular cargoes, including organelles and vesicles.[1][2] Elucidating its precise functions is essential for understanding fundamental cellular processes and their implications in neurological and other diseases.[3][4] One of the most common and effective methods to probe the function of this compound is through the use of dominant-negative mutants.
The Dominant-Negative Approach: A Molecular Sabotage
A dominant-negative mutant is a non-functional version of a protein that, when overexpressed, interferes with the function of the endogenous, wild-type protein.[5] In the case of this compound, the dominant-negative construct typically consists of the C-terminal tail domain of the protein, which is responsible for binding to cargo, but lacks the N-terminal motor domain necessary for movement along actin filaments.[3][6]
The prevailing hypothesis for the mechanism of dominant-negative inhibition by the this compound tail is through competition. By binding to the same cargo as the full-length, functional this compound, the tail construct effectively displaces the motor protein, preventing the cargo from being transported.[7] An alternative, though not mutually exclusive, mechanism suggests that the tail domain could dimerize with the endogenous this compound, forming a non-functional "one-legged" motor that is incapable of processive movement.[7]
Caption: Mechanism of dominant-negative inhibition of this compound.
Quantitative Analysis of Dominant-Negative this compound Effects
The expression of dominant-negative this compound has been shown to have significant, measurable effects on intracellular transport. Below is a summary of quantitative data from key studies.
| Parameter | Control | Dominant-Negative this compound | Cell Type | Reference |
| LDCV Retrograde Speed (Axons) | 0.49 ± 0.03 µm/s | 0.38 ± 0.02 µm/s | Hippocampal Neurons | [6] |
| LDCV Anterograde Speed (Axons) | 0.53 ± 0.03 µm/s | 0.51 ± 0.03 µm/s | Hippocampal Neurons | [6] |
| LDCV Exocytosis Rate (5 min stimulation) | ~0.75% of vesicles | ~1.80% of vesicles | Hippocampal Neurons | [3][8] |
| Endocytic Vesicle Distribution | Peripheral | Perinuclear | CHO Cells | [2] |
Experimental Protocol: Validating this compound's Role in Axonal Transport
This protocol outlines a typical experiment to investigate the role of this compound in the transport of large dense core vesicles (LDCVs) in cultured hippocampal neurons using a dominant-negative mutant.
-
Constructs and Reagents:
-
Expression vector for a fluorescently tagged LDCV marker (e.g., NPY-EGFP).
-
Expression vector for the dominant-negative this compound tail, often fused to a different fluorescent protein (e.g., mCherry-MyosinVa-tail).[3][6]
-
Neuronal cell culture medium and supplements.
-
Transfection reagent suitable for primary neurons.
-
-
Cell Culture and Transfection:
-
Culture primary hippocampal neurons from embryonic rats.
-
At 15-16 days in vitro, co-transfect neurons with the LDCV marker and either the dominant-negative this compound construct or a control vector.
-
-
Live-Cell Imaging:
-
Two days post-transfection, transfer the cultured neurons to an imaging chamber on a microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2).
-
Acquire time-lapse images of fluorescently labeled LDCVs in axons using a high-resolution objective. Images are typically captured at 1 frame per second for 100 seconds.[6]
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series to visualize vesicle movement over time.
-
From the kymographs, measure the speed and direction (anterograde vs. retrograde) of individual LDCVs.
-
Statistically compare the transport parameters between control and dominant-negative expressing neurons.
-
Caption: Experimental workflow for this compound validation.
Alternatives to Dominant-Negative Mutants
While the dominant-negative approach is powerful, other techniques can also be employed to study this compound function.
| Method | Principle | Advantages | Disadvantages |
| RNA interference (RNAi) | Post-transcriptional gene silencing using siRNAs or shRNAs to degrade this compound mRNA. | Relatively simple and rapid to implement. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| CRISPR-Cas9 | Gene editing to create a knockout of the this compound gene. | Complete and permanent loss of function. | Can be lethal if the protein is essential; more time-consuming to generate stable cell lines or animal models. |
| Chemical-Genetic Inhibition | Engineering a mutant this compound that can be specifically inhibited by a small molecule. | Reversible and temporally controlled inhibition. | Requires engineering a specific mutant; the inhibitor may have off-target effects.[9] |
| Small Molecule Inhibitors | Using drugs that directly inhibit the motor activity of myosins. | Can be applied acutely and are often reversible. | Lack of specificity for this compound can be a major issue, leading to inhibition of other myosin isoforms.[10] |
References
- 1. bio.fsu.edu [bio.fsu.edu]
- 2. Opposite effects of overexpressed myosin Va or heavy meromyosin Va on vesicle distribution, cytoskeleton organization, and cell motility in nonmuscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of the Dominant-Negative Tail of Myosin Va Enhances Exocytosis of Large Dense Core Vesicles in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Myosin Va Mutant Mouse with Disruptions in Glutamate Synaptic Development and Mature Plasticity in Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dominant negative mutants: tools for the study of protein function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dominant-Negative Myosin Va Impairs Retrograde but Not Anterograde Axonal Transport of Large Dense Core Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the molecular basis of the dominant negative effect of myosin XI tails on P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional myosins acting unconventionally - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin Inhibition in Patients With Obstructive Hypertrophic Cardiomyopathy Referred for Septal Reduction Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Trafficking Defects in Myosin-VA Mutants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of intracellular transport is paramount. Myosin-VA, a key molecular motor, plays a crucial role in the processive movement of various cellular cargoes along actin filaments. Mutations in the gene encoding this compound can lead to severe trafficking defects, implicated in a range of human diseases. This guide provides a quantitative comparison of the functional consequences of various this compound mutations, supported by detailed experimental protocols and pathway visualizations to facilitate further research and therapeutic development.
Quantitative Data Summary
The trafficking efficiency of this compound is primarily determined by its motor activity (velocity and processivity) and its ability to bind specific cargoes. The following tables summarize key quantitative data from studies on various this compound mutants, providing a comparative overview of how different mutations impact these critical functions.
| This compound Variant | Domain | Mutation/Modification | Velocity (nm/s) | Processivity/Run Length (µm) | Key Trafficking Defect | Reference |
| Wild-Type (Chicken Brain) | - | - | 500 ± 30 (in vitro) | 1.3 ± 0.2 (in vitro) | Baseline for comparison | [1] |
| Wild-Type (in HeLa cells) | - | - | 710 ± 50 | 2.2 ± 0.2 | Baseline for comparison | [1] |
| Switch I Mutant | Motor Head | S217A | Not Reported | Not Reported | Altered load-dependence of Pi-release | [2] |
| Dominant-Negative | Tail | Tail domain overexpression | Not Applicable | Not Applicable | Perinuclear aggregation of melanosomes | [3] |
Table 1: Comparison of Motor Properties of this compound Mutants. This table highlights the impact of mutations on the fundamental motor functions of this compound. Data is derived from single-molecule in vitro motility assays and live-cell tracking experiments.
| This compound Domain | Interacting Partner | Binding Affinity (Kd) | Effect of Mutation | Reference |
| Globular Tail | Melanophilin | Not specified | Point mutations in the globular tail of dilute mice partially impair binding. | [4] |
| Globular Tail | Microtubules | 70 nM | The tail domain is responsible for microtubule binding. | [5] |
Table 2: Cargo and Cytoskeletal Binding Properties of this compound. This table focuses on the ability of this compound to interact with its cargo and other cytoskeletal components. Mutations in the globular tail domain are known to disrupt these interactions, leading to cargo mislocalization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments used to quantify this compound trafficking defects.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by this compound motors adhered to a coverslip surface. It is a fundamental technique to determine the velocity and processivity of wild-type and mutant this compound.
Materials:
-
Purified wild-type or mutant this compound
-
Rabbit skeletal muscle actin
-
Fluorescently labeled phalloidin (B8060827) (e.g., rhodamine-phalloidin)
-
Motility buffer (25 mM imidazole-HCl pH 7.4, 25 mM KCl, 1 mM EGTA, 4 mM MgCl2, 10 mM DTT)
-
ATP solution
-
Antifade solution (e.g., glucose oxidase/catalase)
-
Nitrocellulose-coated coverslips
-
Flow cell chamber
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Prepare the Flow Cell: Assemble a flow cell using a nitrocellulose-coated coverslip and a glass slide.[6][7]
-
Myosin Immobilization: Introduce a solution of purified this compound into the flow cell and incubate to allow the motors to adhere to the nitrocellulose surface.
-
Blocking: Wash the chamber with motility buffer containing BSA to block non-specific binding sites.
-
Actin Filament Preparation: Polymerize G-actin to F-actin and label with a fluorescent phalloidin.
-
Actin Introduction: Introduce the fluorescently labeled actin filaments into the flow cell.
-
Initiate Motility: Perfuse the chamber with motility buffer containing ATP and an antifade solution to initiate movement.
-
Data Acquisition: Record the movement of actin filaments using a TIRF microscope equipped with a sensitive camera.
-
Data Analysis: Analyze the recorded videos to determine the velocity of filament gliding and the processive run length of single this compound molecules (in single-molecule setups).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between this compound and its binding partners, such as cargo adaptors (e.g., melanophilin) or regulatory proteins. This technique can quantitatively assess how mutations in the cargo-binding domain affect these interactions.
Materials:
-
Cell lysate from cells expressing tagged wild-type or mutant this compound and its putative binding partner.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody specific to the tagged this compound or the binding partner.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.[8][9]
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[9]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., tagged this compound) to form an antibody-protein complex.
-
Complex Capture: Add protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" and the putative "prey" proteins to confirm their interaction.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of this compound function and its analysis.
Caption: Melanosome transport pathway mediated by the Rab27a-melanophilin-myosin-VA complex.
Caption: Experimental workflow for the quantitative analysis of this compound mutant trafficking defects.
References
- 1. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mutation in switch I alters the load-dependent kinetics of myosin Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of Melanosome Dynamics within Wild-Type and Dilute Melanocytes Suggests a Paradigm for Myosin V Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Point Mutation in the Cargo-Binding Domain of Myosin V Affects Its Interaction with Multiple Cargoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Binds to and Mechanochemically Couples Microtubules to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 7. umass.edu [umass.edu]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of the ATPase Kinetics of Myosin-VA Mutants
For Researchers, Scientists, and Drug Development Professionals
Myosin-VA is a crucial molecular motor protein responsible for the transport of various intracellular cargoes along actin filaments. Its function is intrinsically linked to its ATPase activity, which fuels its processive movement. Understanding how different mutations within the this compound motor domain affect its ATPase kinetics is paramount for elucidating its mechanism of action and for the development of potential therapeutic interventions targeting its dysfunction. This guide provides a comparative overview of the ATPase kinetics of select this compound mutants, supported by experimental data and detailed methodologies.
Quantitative Comparison of ATPase Kinetics
The steady-state actin-activated ATPase activity of myosin is a key measure of its motor function. The Michaelis-Menten model is commonly used to describe the relationship between the actin concentration and the rate of ATP hydrolysis. The two primary parameters derived from this model are:
-
k_cat (V_max): The maximum rate of ATP hydrolysis at saturating actin concentrations, reflecting the overall cycling rate of the enzyme.
-
K_ATPase (K_m): The actin concentration at which the ATPase activity is half-maximal, indicating the apparent affinity of the myosin for actin in the steady state.
Below is a summary of the reported steady-state ATPase kinetic parameters for wild-type (WT) this compound and several of its mutants.
| This compound Construct | k_cat (s⁻¹) | K_ATPase (µM) | Fold Change vs. WT (k_cat) | Fold Change vs. WT (K_ATPase) | Reference |
| Wild-Type (WT) | ~12-15 | Not specified | - | - | [1] |
| R712G | Not dramatically altered from WT | Unchanged from WT | ~1 | ~1 | [2] |
| F750L | Not dramatically altered from WT | Unchanged from WT | ~1 | ~1 | [2] |
| S217A | Data not provided in steady-state terms | Data not provided in steady-state terms | - | - | [3][4] |
Note: The study on R712G and F750L mutants stated that the steady-state ATPase kinetics showed only minor impacts, with K_ATPase being unchanged and k_cat not dramatically altered compared to wild-type.[2] The study on the S217A mutant focused on the load-dependent kinetics of phosphate (B84403) release rather than steady-state actin activation parameters.[3][4]
Experimental Protocols
The determination of ATPase kinetics is fundamental to understanding myosin motor function. Below are detailed methodologies for key experiments cited in the literature.
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by myosin in the presence of varying concentrations of actin.
1. Protein Preparation:
-
This compound constructs (wild-type and mutants) are typically expressed in a suitable system, such as Sf9 insect cells using a baculovirus vector, and purified using affinity and size-exclusion chromatography.
-
Actin is purified from a source like chicken skeletal muscle and is stabilized in its filamentous form (F-actin) by incubation with phalloidin.
2. Assay Buffer:
-
A typical assay buffer contains: 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.[5]
3. Assay Procedure:
-
The assay is performed at a constant temperature, for instance, 30°C.[6]
-
Reaction mixtures are prepared with the assay buffer, a fixed concentration of myosin, and varying concentrations of F-actin.
-
The reaction is initiated by the addition of ATP, which is often radioactively labeled with ³²P in the gamma position ([γ-³²P]ATP).[5][7]
-
The total reaction volume is kept constant across all samples.
-
At specific time points, aliquots of the reaction are quenched by adding a "stop solution," which typically contains a strong acid (e.g., sulfuric acid) and a reagent that complexes with phosphate (e.g., silicotungstic acid).[7]
-
The released radioactive phosphate (³²Pi) is separated from the unhydrolyzed ATP, often through an organic extraction step using a mixture like isobutanol:benzene.[7]
-
The amount of released ³²Pi is quantified by scintillation counting.
-
The ATPase rate (nmol of Pi released per second per mg of myosin) is calculated for each actin concentration.
4. Data Analysis:
-
The ATPase rates are plotted against the actin concentration.
-
The data are then fitted to the Michaelis-Menten equation to determine the k_cat and K_ATPase values.
Transient Kinetic Analysis (Stopped-Flow FRET)
Transient kinetic methods, such as stopped-flow fluorescence resonance energy transfer (FRET), provide insights into the rates of individual steps in the ATPase cycle. For instance, these techniques were used to demonstrate that the R712G mutation slowed the maximum ATP hydrolysis and recovery-stroke rate constants, while the F750L mutation enhanced these steps.[2][8]
Visualizing the Process
To better understand the experimental process and the underlying biochemical cycle, the following diagrams are provided.
Caption: Workflow for determining actin-activated ATPase kinetics.
Caption: The fundamental actomyosin (B1167339) ATPase cycle.
Discussion and Conclusion
The available data on the R712G and F750L this compound mutants suggest that these particular mutations in the converter domain do not significantly alter the overall steady-state ATPase activity.[2] However, transient kinetic analyses revealed that these mutations do impact specific steps within the ATPase cycle, namely ATP hydrolysis and the recovery stroke.[2] This highlights the importance of employing a range of kinetic assays to fully understand the effects of mutations.
The study of the S217A mutant in the switch I region of the active site demonstrated a significant increase in the load-dependence of the phosphate-induced detachment rate, suggesting a role for this region in mediating the response to mechanical load.[3][4]
References
- 1. The kinetic mechanism of myosin V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Converter domain mutations in myosin alter structural kinetics and motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mutation in switch I alters the load-dependent kinetics of myosin Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. murphylab.princeton.edu [murphylab.princeton.edu]
- 6. Myosin I mutants with only 1% of wild-type actin-activated MgATPase activity retain essential in vivo function(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Myosin-VA and Myosin-II in Cellular Contractile Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key motor proteins, Myosin-VA and Myosin-II, detailing their distinct roles and functional properties within cellular contractile and transport processes. The information presented is supported by experimental data to facilitate a clear understanding of their mechanisms of action.
Core Functional Distinction: Intracellular Transport vs. Contractile Force Generation
This compound and Myosin-II, while both actin-based molecular motors, are specialized for fundamentally different cellular tasks. Myosin-II is the primary motor responsible for generating contractile forces in a wide range of cellular processes, including muscle contraction, cytokinesis, and cell migration.[1] It achieves this by assembling into bipolar filaments that slide actin filaments past one another. In contrast, this compound functions primarily as a transporter, moving vesicles, organelles, and protein complexes along the actin cytoskeleton.[2][3] It operates as a processive motor, meaning a single molecule can take multiple steps along an actin filament without detaching.
Comparative Performance Metrics
The distinct functions of this compound and Myosin-II are reflected in their key biomechanical and enzymatic properties. The following table summarizes the quantitative differences between these two motor proteins.
| Parameter | This compound | Myosin-II (Non-muscle) | Supporting Evidence |
| Primary Function | Intracellular cargo transport | Cellular contraction, cytokinesis, cell migration | This compound is a processive motor designed for transport, while Myosin-II forms bipolar filaments to generate contractile force.[1][2][3] |
| ATPase Rate (s⁻¹) | ~12-16 | Slower than this compound; isoform-dependent (e.g., NMIIA is faster than NMIIB/C) | The maximal actin-activated ATPase rate for a single-headed Myosin-V construct is around 15 s⁻¹.[4] Non-muscle Myosin-II isoforms are among the slowest myosins.[5] |
| In Vitro Velocity (nm/s) | ~500 - 710 | ~10 - 160 (isoform-dependent) | Single Myosin-V molecules move at an average velocity of 500-710 nm/s in vitro and in live cells.[2] Non-muscle Myosin-IIA moves actin filaments at ~160 nm/s, while NMIIB and NMIIC are even slower at ~10-20 nm/s.[6] |
| Force Generation (pN) | Lower than Myosin-II | ~3-5 per motor head (in ensembles) | Myosin-II filaments can generate significant force through the coordinated action of multiple motor heads.[7] While single this compound force data is less common, its role as a transporter suggests lower force generation compared to the contractile Myosin-II. |
| Duty Ratio | High (>0.7) | Low (~0.05 - 0.1) | This compound spends a large fraction of its ATPase cycle strongly bound to actin, enabling processive movement.[4] Non-muscle Myosin-IIA has a low duty ratio, similar to muscle myosins.[5] |
| Processivity | Processive | Non-processive (as a monomer) | Single this compound molecules can take many steps along an actin filament before dissociating.[2][3] Myosin-II monomers are non-processive, but filaments can remain associated with actin through the action of multiple heads.[1][8] |
Signaling Pathways and Regulation
The activities of this compound and Myosin-II are tightly regulated by distinct signaling pathways, ensuring their functions are executed at the appropriate time and location within the cell.
Regulation of Myosin-II Activity
Myosin-II activity is primarily regulated by the phosphorylation of its regulatory light chain (RLC). A key pathway involves the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The path to visualization of walking myosin V by high-speed atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nonmuscle myosin-2: mix and match - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Non-muscle myosin 2 filaments are processive in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein-Protein Interactions with Purified Myosin-VA
For researchers, scientists, and drug development professionals, rigorously validating protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comparative overview of key methodologies for validating the interactions of the molecular motor protein Myosin-VA with its binding partners, with a focus on assays utilizing purified proteins.
This document outlines both in vitro methods that leverage purified this compound and its potential interactors, offering precise, quantitative data on direct binding, alongside cell-based in vivo approaches that provide insights into interactions within a physiological context. We will delve into the experimental protocols for each technique, present quantitative data in comparative tables, and illustrate the workflows using diagrams.
Comparing In Vitro and In Vivo Validation Methods
The choice of method for validating a protein-protein interaction depends on the specific research question. In vitro methods using purified proteins are ideal for determining if an interaction is direct and for quantifying binding affinity and kinetics. In contrast, in vivo methods are essential for confirming that the interaction occurs within the complex environment of a living cell.
| Method Type | Specific Technique | Information Yielded | Advantages | Limitations |
| In Vitro (with Purified Proteins) | GST Pull-Down Assay | Direct physical interaction | Relatively simple and cost-effective for confirming direct binding.[1][2][3][4] | Primarily qualitative; can be prone to non-specific binding. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k-on, k-off), Binding affinity (KD) | Label-free, real-time analysis providing detailed kinetic information.[5][6][7] | Requires specialized equipment; protein immobilization can affect activity. | |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[8][9][10] | Requires large amounts of pure protein; sensitive to buffer mismatches. | |
| In Vivo (Cell-Based) | Co-Immunoprecipitation (Co-IP) | Physiologically relevant interaction | Detects interactions of endogenously expressed proteins in their native cellular context.[11][12][13][14] | Cannot distinguish between direct and indirect interactions; antibody quality is critical. |
| Yeast Two-Hybrid (Y2H) | Identification of novel interactors | High-throughput screening capability for discovering new binding partners.[15][16][17][18][19] | High rate of false positives and negatives; interactions occur in the yeast nucleus, which may not be the native environment. | |
| Förster Resonance Energy Transfer (FRET) | Spatiotemporal dynamics of interaction | Provides real-time visualization of protein interactions in living cells with high spatial resolution.[20][21][22][23][24] | Requires genetically encoded fluorescent tags which can perturb protein function; distance-dependent (1-10 nm). |
Quantitative Comparison of this compound Interactions
The following table summarizes quantitative data from studies on this compound and its interacting partners. It is important to note that direct quantitative comparisons between different methods should be made with caution due to variations in experimental conditions.
| This compound Domain | Interacting Partner | Method | Dissociation Constant (KD) | Reference |
| Globular Tail Domain | Microtubules | Cosedimentation Assay | 70 nM | [25] |
| Monomeric Myosin V (single IQ domain) | Actin (in the presence of ATPγS) | Not specified | 4 µM | [26] |
This table will be expanded as more specific quantitative data for this compound interactions from SPR and ITC studies become available through ongoing research.
Experimental Protocols and Workflows
Detailed methodologies for key experiments are provided below, followed by diagrams illustrating the experimental workflows.
GST Pull-Down Assay
This in vitro technique is used to confirm a direct interaction between purified this compound (or a domain thereof) and a potential binding partner.
Experimental Protocol:
-
Expression and Purification of GST-tagged this compound:
-
Clone the cDNA of the this compound domain of interest (e.g., the globular tail domain) into a bacterial expression vector containing an N-terminal Glutathione-S-Transferase (GST) tag.
-
Transform the expression vector into an appropriate E. coli strain (e.g., BL21).
-
Induce protein expression with IPTG and purify the GST-Myosin-VA fusion protein from bacterial lysates using glutathione-agarose beads.
-
Elute the purified protein and verify its purity and concentration.
-
-
Expression and Purification of the Prey Protein:
-
Express and purify the potential interacting protein (prey) with a different tag (e.g., His-tag or FLAG-tag) or as an untagged protein.
-
-
Binding Assay:
-
Immobilize the purified GST-Myosin-VA "bait" protein on glutathione-agarose beads by incubating them together in a binding buffer.
-
As a negative control, incubate GST alone with a separate aliquot of beads.
-
Wash the beads to remove unbound bait protein.
-
Add the purified "prey" protein to both the GST-Myosin-VA beads and the GST-only control beads.
-
Incubate to allow for binding to occur.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a high concentration of reduced glutathione (B108866) or a low pH elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the prey protein's tag or the protein itself. A band corresponding to the prey protein in the GST-Myosin-VA lane but not in the GST-only lane indicates a direct interaction.
-
Co-Immunoprecipitation (Co-IP)
This cell-based method is used to determine if this compound and a putative partner interact within their native cellular environment.
Experimental Protocol:
-
Cell Culture and Lysis:
-
Culture cells that endogenously express both this compound and the protein of interest. Alternatively, transiently transfect cells with plasmids encoding tagged versions of the proteins.
-
Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding of proteins to the beads in the subsequent steps.
-
Centrifuge to pellet the beads and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for this compound. As a negative control, use a non-specific IgG antibody of the same isotype.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein. The presence of the interacting protein in the this compound immunoprecipitate, but not in the IgG control, suggests an in vivo interaction.
-
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. goldbio.com [goldbio.com]
- 3. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. nuvisan.com [nuvisan.com]
- 6. youtube.com [youtube.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 17. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 18. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 19. blog.addgene.org [blog.addgene.org]
- 20. FRET analysis of actin-myosin interaction in contracting rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The use of FRET imaging microscopy to detect protein-protein interactions and protein conformational changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FRET and optical trapping reveal mechanisms of actin activation of the power stroke and phosphate release in myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 25. This compound binds to and mechanochemically couples microtubules to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kinetic characterization of the weak binding states of myosin V - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Myosin-VA Inhibitors: MyoVin-1 and Pentabromopseudilin
For Researchers, Scientists, and Drug Development Professionals
Myosin-VA is a crucial molecular motor protein involved in the transport of intracellular cargo along actin filaments. Its function is vital in various cellular processes, including organelle transport in melanocytes and synaptic vesicle trafficking in neurons.[1][2] Consequently, the development of specific inhibitors for this compound is of significant interest for both basic research and therapeutic applications. This guide provides a detailed comparison of two prominent this compound inhibitors: MyoVin-1 and Pentabromopseudilin (B80150) (PBP).
Performance Comparison of this compound Inhibitors
MyoVin-1 and Pentabromopseudilin (PBP) are two well-characterized inhibitors of this compound, each with a distinct mechanism of action and inhibitory profile. The following tables summarize the key quantitative data on their performance.
| Inhibitor | Target | IC50 | Ki | Organism | Notes | Reference |
| MyoVin-1 | This compound | ~6 µM | 6 µM | Chicken | Does not significantly inhibit Myosin-II, Myosin-VI, or a panel of kinases at concentrations up to 100 µM. | [3][4] |
| Pentabromopseudilin (PBP) | This compound | 1.2 µM | - | Chicken | Also inhibits Myosin-Vb, non-muscle Myosin-II, and Myosin-Ie at higher concentrations. | [3][5] |
Table 1: Inhibitory Potency against this compound. This table provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for MyoVin-1 and Pentabromopseudilin against this compound. Lower values indicate higher potency.
| Inhibitor | Off-Target Myosins | Off-Target Kinases |
| MyoVin-1 | Myosin-II (<10% inhibition at 50 µM), Myosin-VI (<10% inhibition at 50 µM) | CDK1/cyclin B (IC50 > 200 µM), CHK1, Plk1, Abl, ERK2, CKII, Aurora-B (<10% inhibition at 100 µM) |
| Pentabromopseudilin (PBP) | Myosin-Vb (IC50 = ~20 µM), Non-muscle Myosin-II (IC50 = ~25 µM), Myosin-Ie (IC50 = ~50 µM) | Not extensively reported, but known to inhibit human 12- and 15-lipoxygenases. |
Table 2: Selectivity Profile of this compound Inhibitors. This table outlines the known off-target effects of MyoVin-1 and Pentabromopseudilin on other myosin isoforms and kinases.
Mechanisms of Action
The two inhibitors disrupt this compound function through different molecular mechanisms, which are crucial for interpreting experimental results.
MyoVin-1 acts as an uncompetitive inhibitor of the actin-stimulated ATPase activity of Myosin-V.[4] It specifically blocks the release of ADP from the actomyosin (B1167339) complex.[4] This stalls the myosin in a tightly bound state on the actin filament, preventing the progression of the ATPase cycle and subsequent motor movement.
Pentabromopseudilin (PBP) is an allosteric inhibitor that has a more global effect on the this compound ATPase cycle. It reduces the rates of ATP binding, ATP hydrolysis, and ADP dissociation.[6] This multifaceted inhibition leads to a significant decrease in the overall motor activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound inhibitors.
Actin-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by this compound in the presence of actin filaments, which is a direct measure of its motor activity.
Materials:
-
Purified this compound protein
-
Actin, purified from rabbit skeletal muscle
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM MgCl2, 0.5 mM DTT
-
ATP solution (0.5 mM)
-
Myosin light chain kinase (4 µg/ml)
-
Calmodulin (1 µg/ml)
-
CaCl2 (0.05 mM)
-
Inhibitor stock solutions (MyoVin-1 or PBP in DMSO)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based reagent)
Procedure:
-
Prepare a reaction mixture containing assay buffer, actin at various concentrations, myosin light chain kinase, calmodulin, and CaCl2.
-
Add the this compound protein to a final concentration of 0.03–0.2 mg/ml.
-
To test the inhibitors, add varying concentrations of MyoVin-1 or PBP to the reaction mixture. Include a DMSO control.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
At various time points, take aliquots of the reaction and stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm for Taussky-Shorr reagent) to quantify the amount of inorganic phosphate released.[7]
-
Calculate the ATPase activity (µmol Pi/mg myosin/min).
-
Plot the ATPase activity as a function of actin concentration to determine Vmax and Km. For inhibitor studies, plot activity against inhibitor concentration to determine the IC50 value.[8]
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by surface-adsorbed this compound, providing a measure of motor function.
Materials:
-
Purified this compound protein
-
Rhodamine-phalloidin (B2604369) labeled actin filaments
-
Motility Buffer: Assay buffer supplemented with an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine) and an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose).
-
ATP solution (2 mM)
-
Inhibitor stock solutions (MyoVin-1 or PBP in DMSO)
-
Nitrocellulose-coated coverslips
-
Flow cell chamber
Procedure:
-
Assemble a flow cell chamber using a nitrocellulose-coated coverslip and a glass slide.[9]
-
Infuse the flow cell with a solution of this compound (e.g., 50 µl of a 100 µg/ml solution) and incubate for 5 minutes to allow the myosin to adsorb to the surface.
-
Wash the chamber with assay buffer to remove unbound myosin.
-
Infuse the chamber with a solution of rhodamine-phalloidin labeled actin filaments and incubate for 1 minute.
-
Wash the chamber with motility buffer.
-
To observe motility, infuse the chamber with motility buffer containing ATP and the desired concentration of the inhibitor (or DMSO for control).
-
Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.[10][11]
-
Analyze the recorded videos to determine the velocity of actin filament movement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving this compound and a general experimental workflow for inhibitor characterization.
Caption: this compound signaling pathway in melanocytes.
Caption: this compound signaling in neuronal growth cones.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myosin V Inhibitor Based on Privileged Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motor properties of Myosin 5c are modulated by tropomyosin isoforms and inhibited by pentabromopseudilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of pentabromopseudilin inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Toward understanding actin activation of myosin ATPase: The role of myosin surface loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. in vitro Motility Assay [dictybase.org]
- 10. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]
- 11. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Species Complementation Assays with Myosin-VA Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of myosin-VA homologs in cross-species complementation assays, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of relevant pathways and workflows to aid in the design and interpretation of functional rescue experiments.
Introduction to this compound and Cross-Species Complementation
This compound is a crucial actin-based molecular motor protein responsible for the intracellular transport of a variety of cargoes, including organelles, vesicles, and mRNA.[1] Its function is highly conserved across eukaryotes, from yeast to humans. Defects in human this compound, encoded by the MYO5A gene, are associated with Griscelli syndrome type 1, a rare autosomal recessive disorder characterized by pigmentary dilution of the hair and skin, and neurological defects.[1]
The budding yeast Saccharomyces cerevisiae has proven to be a powerful model organism for studying this compound function. Its primary myosin-V homolog, Myo2p, is essential for viability and is involved in the transport of secretory vesicles, vacuoles, peroxisomes, and mitochondria from the mother cell to the growing bud.[2][3] Due to the high degree of functional and structural conservation between Myo2p and mammalian this compound, yeast provides an excellent platform for cross-species complementation assays. These assays involve expressing a this compound homolog from one species (e.g., human) in a yeast strain where the endogenous MYO2 gene is mutated or deleted, and then assessing the extent to which the foreign myosin can rescue the resulting phenotype.
Successful complementation provides strong evidence for functional conservation and can be used to dissect the function of specific domains of the myosin protein, as well as to screen for the effects of drugs or mutations on its activity.
Quantitative Comparison of this compound Homologs in Complementation Assays
A key phenotype of certain myo2 mutants is the failure to properly segregate mitochondria into the daughter bud.[2] This can be quantified by observing the percentage of buds that lack mitochondria. A successful complementation would result in a significant decrease in this percentage.
Table 1: Quantitative Analysis of Mitochondrial Inheritance Rescue in myo2 Mutant Yeast
| Myosin-V Construct Expressed | Yeast Strain Background | Percentage of Buds Devoid of Mitochondria (Mean ± SD) | Data Source |
| Wild-type Myo2p | myo2(LQ) | <10% | [2] |
| myo2(LQ) mutant protein | myo2(LQ) | ~50% | [2] |
| Mitochondria-specific Myo2p variant | myo2(LQ) | <10% | [2] |
| Hypothetical: Human MYO5A | myo2Δ | (Data to be determined by experiment) | |
| Hypothetical: Human MYO5A with mutation X | myo2Δ | (Data to be determined by experiment) |
Note: The myo2(LQ) allele contains mutations in the cargo-binding domain of Myo2p, leading to severe defects in mitochondrial inheritance.[2] A mitochondria-specific Myo2p variant, where the cargo-binding domain is replaced with a mitochondrial outer membrane anchor, can rescue this defect.[2] This provides a robust system to test the functionality of heterologous this compound cargo-binding domains.
Experimental Protocols
General Workflow for Yeast Cross-Species Complementation Assay
The following diagram outlines the general workflow for performing a cross-species complementation assay in yeast.
Detailed Protocol for Yeast Transformation and Phenotypic Analysis
This protocol is adapted for the assessment of mitochondrial inheritance in a myo2 mutant yeast strain.
Materials:
-
S. cerevisiae strain with a conditional or deletion allele of MYO2 (e.g., myo2-LQ or a strain with MYO2 under a repressible promoter).
-
Yeast expression vector (e.g., pRS series) containing the human MYO5A cDNA or other homolog under the control of a suitable yeast promoter (e.g., GPD or ADH1).
-
YPD and appropriate selective media (e.g., SC-Ura).
-
Lithium acetate (B1210297) (LiOAc), polyethylene (B3416737) glycol (PEG), and single-stranded carrier DNA (ssDNA).
-
Mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or a strain with genomically encoded mitochondrial-targeted GFP.
-
Fluorescence microscope.
Procedure:
-
Yeast Transformation (Lithium Acetate/PEG Method):
-
Grow an overnight culture of the recipient yeast strain in 5 mL of YPD medium at 30°C.
-
Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM LiOAc.
-
Prepare the transformation mix containing the expression plasmid (~1 µg), ssDNA (50 µg), and the yeast cell suspension (100 µL).
-
Add 600 µL of 40% PEG/100 mM LiOAc, vortex, and incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet the cells, resuspend in sterile water, and plate on selective media.
-
Incubate at 30°C for 2-4 days until colonies appear.
-
-
Phenotypic Analysis of Mitochondrial Inheritance:
-
Inoculate single colonies of transformed yeast into selective liquid media and grow overnight at the permissive temperature (if using a temperature-sensitive myo2 allele).
-
If using a fluorescent dye, label the mitochondria according to the manufacturer's protocol. For strains with mtGFP, this step is not necessary.
-
Shift the cultures to the restrictive temperature (e.g., 37°C) for a defined period (e.g., 3-4 hours) to induce the myo2 phenotype.
-
Visualize the cells using fluorescence microscopy.
-
For each transformant, count the number of budding cells and score the presence or absence of mitochondria in the daughter bud.
-
Calculate the percentage of buds devoid of mitochondria for each expressed this compound homolog. A minimum of 100 budding cells should be counted for each condition.
-
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway: Regulation of this compound in Melanosome Transport
This diagram illustrates the well-characterized signaling pathway for the recruitment and activation of this compound in the transport of melanosomes in melanocytes. This serves as a model for understanding the regulation of this compound function.
In this pathway, the small GTPase Rab27a, in its active GTP-bound state on the melanosome membrane, recruits the adaptor protein melanophilin.[4][5] Melanophilin, in turn, binds to the tail domain of this compound, activating its motor function and linking the melanosome cargo to the actin cytoskeleton for transport.[4][5]
Experimental Workflow: Quantitative Analysis of Mitochondrial Inheritance
This diagram details the workflow for the quantitative analysis of mitochondrial inheritance in the yeast complementation assay.
Conclusion
Cross-species complementation assays using the budding yeast Saccharomyces cerevisiae offer a powerful and genetically tractable system for dissecting the function of this compound homologs from various species. By quantifying the rescue of specific phenotypes, such as defects in organelle inheritance, researchers can gain valuable insights into the functional conservation and divergence of these essential molecular motors. The protocols and workflows presented in this guide provide a framework for conducting such assays, which can be invaluable for basic research and for the development of therapeutic strategies targeting this compound-related diseases.
References
- 1. The adaptor protein melanophilin regulates dynamic this compound:cargo interaction and dendrite development in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The myosin-related motor protein Myo2 is an essential mediator of bud-directed mitochondrial movement in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The class V myosin motor protein, Myo2, plays a major role in mitochondrial motility in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanophilin directly links Rab27a and myosin Va through its distinct coiled-coil regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A family of Rab27-binding proteins. Melanophilin links Rab27a and myosin Va function in melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dilute Mouse Alleles: Phenotypes and Underlying Mechanisms
A comprehensive guide for researchers, scientists, and drug development professionals analyzing the phenotypic spectrum of dilute mouse alleles. This guide provides a comparative overview of key phenotypes, detailed experimental methodologies, and the underlying signaling pathways.
Mutations in several distinct genes in mice can lead to a "dilute" coat color phenotype, characterized by a lightening of the fur. These mutations, while phenotypically similar in their effect on pigmentation, can have divergent impacts on other physiological systems, most notably the nervous system. This guide provides a detailed comparison of the phenotypes associated with different dilute mouse alleles, including the classic dilute (Myo5a), ashen (Rab27a), and leaden (Mlph) loci. Understanding the nuances of these models is critical for their application in basic research and preclinical studies.
Phenotypic Comparison of Dilute Alleles
The primary phenotype shared across these mutant mice is a dilution of coat color. This is not due to a decrease in melanin (B1238610) production but rather a defect in the transport and distribution of melanosomes, the melanin-containing organelles, within melanocytes.[1] In addition to the coat color phenotype, certain alleles, particularly null alleles of the dilute locus (Myo5a), present with severe neurological defects.[1]
| Phenotype | Wild-Type | Dilute (d/d) | Dilute-lethal (dl/dl) | Ashen (ash/ash) | Leaden (ln/ln) |
| Coat Color | Intense Pigmentation | Diluted (Gray/Bluish-Gray) | Diluted (Indistinguishable from d/d) | Diluted (Similar to d/d) | Diluted (Similar to d/d) |
| Melanin Content | Normal | Normal[1] | Normal | Normal | Normal |
| Melanosome Distribution | Evenly distributed in melanocyte dendrites | Perinuclear clustering[1] | Perinuclear clustering | Perinuclear clustering | Perinuclear clustering |
| Neurological Phenotype | Normal | Normal | Opisthotonus, ataxia, seizures, lethal by 3 weeks[1] | Normal | Normal |
| Lifespan | Normal | Normal | ~3 weeks[2] | Normal | Normal |
Table 1: Comparative Phenotypes of Dilute Mouse Alleles. This table summarizes the key phenotypic differences between wild-type mice and mice homozygous for various dilute alleles. While the coat color dilution is a common feature, the neurological phenotype is specific to certain Myo5a alleles.
Melanosome Transport Signaling Pathway
The dilute phenotype in these mouse models arises from disruptions in a highly conserved protein complex responsible for the transport of melanosomes along the actin cytoskeleton within melanocytes. This complex consists of three key proteins: Myosin Va (encoded by Myo5a), Rab27a, and Melanophilin (encoded by Mlph).
References
Safety Operating Guide
Navigating the Safe Disposal of Myosin-VA in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials is a cornerstone of operational safety and regulatory compliance. Myosin-VA, a motor protein crucial in various cellular transport processes, is a common subject of study. While generally considered a non-hazardous biological material, its disposal requires adherence to established laboratory protocols to ensure a safe environment for all personnel and to prevent any potential environmental impact. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with standard laboratory precautions. Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and gloves, should be worn at all times. In the event of a spill, the area should be contained and cleaned with an appropriate disinfectant.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it should be approached with the understanding that it is a non-hazardous biological waste, provided it has not been exposed to hazardous chemicals, radioactive materials, or infectious agents.[1] If this compound has been used in experiments involving such hazardous materials, it must be disposed of according to the specific guidelines for that hazard class.
1. Waste Segregation: The first and most critical step is the proper segregation of waste.[2] this compound waste should be separated from general laboratory trash, chemical waste, and biohazardous waste.
-
Non-Contaminated this compound Solutions: Aqueous solutions of this compound that are free from other hazardous materials can often be disposed of down the sanitary sewer, followed by a thorough flushing with water.[3] However, it is crucial to consult your institution's specific guidelines on liquid waste disposal.
-
Solid Waste: Solid waste contaminated with this compound, such as gels, pipette tips, and centrifuge tubes, should be collected in a designated container for non-hazardous biological waste.[1] This container should be clearly labeled to avoid mix-ups. Do not use biohazard bags for non-hazardous waste.[1]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated, puncture-resistant sharps container.[2]
2. Decontamination (Good Laboratory Practice): While this compound itself is not infectious, it is good laboratory practice to decontaminate biological materials before disposal.[1] This can be achieved by:
-
Autoclaving: Placing the waste in an autoclave bag and sterilizing it according to standard operating procedures is a common and effective method.[2][4]
-
Chemical Disinfection: Treating the waste with a 10% bleach solution or another appropriate disinfectant can also be used.
3. Final Disposal: Once segregated and, if necessary, decontaminated, the this compound waste can be disposed of.
-
Liquid Waste: As mentioned, non-hazardous solutions may be suitable for drain disposal with ample water, pending institutional approval.[3]
-
Solid Waste: Decontaminated solid waste can typically be disposed of in the regular municipal trash.[1] The container should be securely sealed.
-
Sharps: Full sharps containers must be disposed of through the institution's designated sharps disposal service.
Quantitative Data Summary
For general laboratory waste, quantitative guidelines are often provided by institutional or local regulations. The following table summarizes common parameters for waste handling, though specific limits should always be confirmed with your institution's Environmental Health and Safety (EHS) office.
| Waste Stream | Typical pH Range for Drain Disposal | Autoclave Sterilization Parameters | Bleach Solution for Disinfection |
| Aqueous Biological Waste | 5.5 - 9.5 | 121°C for 30 minutes at 15 psi | 10% final concentration |
Note: These are general guidelines and may vary. Always consult your institution's specific protocols.
Experimental Protocols Cited
-
Waste Segregation: Differentiating between non-hazardous biological waste, biohazardous waste, chemical waste, and sharps is a fundamental principle of laboratory safety.[1][2]
-
Autoclaving: This is a standard method for sterilizing laboratory waste to render it non-infectious.[2][4]
-
Chemical Disinfection: The use of disinfectants like bleach is a common practice for decontaminating liquid and solid biological waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
Personal protective equipment for handling myosin-VA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Myosin-VA, a purified protein reagent. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE) and Immediate Safety Precautions
This compound, like many purified proteins, is considered non-hazardous under standard laboratory conditions.[1] However, it is crucial to follow standard laboratory safety practices to minimize any potential risks. The recommended Personal Protective Equipment (PPE) is outlined below.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect from splashes.[2][3][4][5] |
| Hand Protection | Nitrile or latex gloves | Should be worn when handling this compound or any laboratory reagents.[2][3] Gloves should be changed regularly and immediately if contaminated.[4] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from potential spills.[2][3] |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure both safety and the quality of your experimental results.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
This compound should be stored at -20°C or colder in a tightly sealed container to maintain its stability, unless otherwise specified by the supplier.[1]
-
For long-term storage, it is advisable to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.[6]
2. Handling and Preparation:
-
Thaw frozen aliquots of this compound on ice immediately before use.
-
Handle the protein solution gently to avoid denaturation. Do not vortex.
-
All handling of open protein solutions should be performed on a clean laboratory bench.
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
3. In Case of a Spill:
-
For small spills, absorb the liquid with an inert material (e.g., paper towels).
-
Clean the spill area with a suitable disinfectant or detergent and water.
-
Place all cleanup materials in a sealed bag for proper disposal.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
Skin Contact: Wash the affected area with soap and water.[1]
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[1]
-
Ingestion: If swallowed, drink plenty of water. Seek immediate medical attention.[1]
5. Disposal Plan:
-
Uncontaminated this compound solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Solid waste contaminated with this compound, such as pipette tips and centrifuge tubes, should be placed in a designated biohazard bag and disposed of according to your institution's policies for non-hazardous biological waste.
-
If the this compound is mixed with hazardous chemicals, it must be disposed of as chemical waste following institutional guidelines.
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
III. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
